Technical Documentation Center

N-[(1H-Benzimidazol-2-yl)methyl]urea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[(1H-Benzimidazol-2-yl)methyl]urea
  • CAS: 135252-39-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Benzimidazole-Urea Scaffold: Structure, Synthesis, and Therapeutic Potential

Abstract The fusion of a benzimidazole ring, a "privileged" heterocyclic structure in medicinal chemistry, with a urea moiety gives rise to a pharmacophore of significant interest for drug discovery. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of a benzimidazole ring, a "privileged" heterocyclic structure in medicinal chemistry, with a urea moiety gives rise to a pharmacophore of significant interest for drug discovery. This guide provides a comprehensive technical overview of this chemical class, with a primary focus on the well-characterized compound N-(1H-Benzimidazol-2-yl)urea due to the limited specific literature on its methylated counterpart, N-[(1H-Benzimidazol-2-yl)methyl]urea. We will explore the fundamental chemical properties, validated synthetic routes, and the broad spectrum of biological activities associated with these molecules. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rationale behind experimental design and the potential therapeutic applications of this versatile scaffold.

The Benzimidazole-Urea Pharmacophore: A Strategic Fusion

The rationale for designing benzimidazole-urea derivatives stems from the unique and complementary properties of each component.

The Benzimidazole Core: A "Privileged" Structure

Benzimidazole, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole, is isosteric to naturally occurring purines, allowing it to readily interact with biological macromolecules.[1] This structural similarity is a key reason for its designation as a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][2][3][4]

The Urea Moiety: A Hydrogen Bonding Powerhouse

The urea functional group, CO(NH₂)₂, is a critical component in many clinically approved therapeutics.[2][5] Its significance lies in its ability to act as a rigid and effective hydrogen bond donor-acceptor. This characteristic enables it to form stable, high-affinity interactions with the active sites of proteins and enzymes, making it an invaluable linker and pharmacophore element in rational drug design.[2]

The combination of these two moieties creates a molecular scaffold with both a versatile biological interaction domain (the benzimidazole) and a strong protein-anchoring group (the urea), presenting a powerful strategy for developing novel therapeutic agents.

Chemical Identity and Properties of N-(1H-Benzimidazol-2-yl)urea

As a foundational member of this class, N-(1H-Benzimidazol-2-yl)urea (also known as 2-Benzimidazolylurea) serves as our primary reference compound.

Chemical Structure and Identifiers
  • IUPAC Name: (1H-Benzimidazol-2-yl)urea[6]

  • CAS Number: 24370-25-0[6][7]

  • Molecular Formula: C₈H₈N₄O[6][7]

  • Canonical SMILES: C1=CC=C2C(=C1)NC(=N2)NC(=O)N[6]

  • InChIKey: LNYZEFQMIURYEI-UHFFFAOYSA-N[6][7]

Physicochemical Properties

The following table summarizes the key computed and experimental properties for N-(1H-Benzimidazol-2-yl)urea.

PropertyValueSource
Molecular Weight 176.18 g/mol PubChem[6]
Physical Description Beige solidCAMEO Chemicals[6]
XLogP3 0.5PubChem[6]
Hydrogen Bond Donors 4PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 1PubChem

Note: Spectroscopic data, including IR and mass spectra, are available through public databases such as the NIST WebBook.[7]

Synthesis and Characterization Workflow

The synthesis of benzimidazole-urea derivatives typically follows a logical and reproducible pathway. The causality behind this workflow is to ensure high purity and yield, which is critical for subsequent biological evaluation.

General Synthetic Strategy

The most common and efficient method for synthesizing N-substituted benzimidazole ureas involves the reaction of a 2-aminobenzimidazole precursor with a corresponding isocyanate.[2][8][9] This reaction is a nucleophilic addition where the primary amine of the benzimidazole attacks the electrophilic carbon of the isocyanate.

G start1 2-Aminobenzimidazole Derivative reaction Nucleophilic Addition start1->reaction start2 Aryl/Alkyl Isocyanate (R-N=C=O) start2->reaction product N,N'-Substituted Benzimidazole Urea reaction->product solvent Anhydrous Solvent (e.g., Pyridine, DCM/Acetone) solvent->reaction Reaction Medium

Caption: General synthetic scheme for benzimidazole-urea derivatives.

Detailed Experimental Protocol: Synthesis of an N-Aryl-N'-(1H-benzimidazol-2-yl)urea Derivative

This protocol is a representative example, demonstrating a self-validating system where reaction progress is monitored, and the final product is rigorously purified.

Objective: To synthesize a model benzimidazole-urea compound.

Materials:

  • 2-Aminobenzimidazole (1.0 eq)

  • Substituted Phenyl Isocyanate (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetone

  • Diethyl ether / Hexane (for TLC and purification)

Methodology:

  • Reaction Setup (Rationale): To a flame-dried, 100 mL round-bottom flask under a nitrogen atmosphere, add 2-aminobenzimidazole (e.g., 2.5 mmol). The inert atmosphere is crucial to prevent side reactions with atmospheric moisture, which can hydrolyze the isocyanate.

  • Solubilization (Rationale): Dissolve the starting material in a mixture of anhydrous DCM and acetone (e.g., 4:1 v/v, 25 mL). This solvent system is chosen for its ability to dissolve both the polar benzimidazole and the less polar isocyanate, creating a homogenous reaction environment.[10]

  • Reagent Addition (Rationale): In a separate flask, dissolve the substituted phenyl isocyanate (1.1 eq) in the same solvent mixture (25 mL). Add this solution dropwise to the stirred benzimidazole solution at room temperature. A slight excess of the isocyanate ensures the complete consumption of the limiting reagent (2-aminobenzimidazole). Dropwise addition helps control any potential exotherm.

  • Reaction Monitoring (Rationale): Stir the reaction mixture at room temperature or under gentle reflux.[10] Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) with a suitable eluent like diethyl ether/hexane. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion. This is a critical self-validation step to avoid unnecessarily long reaction times or incomplete conversion.

  • Workup and Isolation (Rationale): Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If not, reduce the solvent volume in vacuo. The crude solid is then washed with a non-polar solvent like hexane to remove any unreacted isocyanate.

  • Purification (Rationale): Recrystallize the crude solid from a suitable solvent (e.g., ethanol) or perform column chromatography on silica gel to obtain the pure product. Purity is paramount for accurate biological testing.

  • Characterization: Confirm the structure and purity of the final compound using the workflow described below.

Product Characterization Workflow

Structural verification is a non-negotiable step to ensure the synthesized molecule is indeed the target compound.

G cluster_workflow Characterization Flow Purified_Solid Purified Solid Product HNMR ¹H NMR Spectroscopy Purified_Solid->HNMR Proton Environment CNMR ¹³C NMR Spectroscopy Purified_Solid->CNMR Carbon Skeleton FTIR FT-IR Spectroscopy Purified_Solid->FTIR Functional Groups (C=O, N-H) HRMS High-Resolution Mass Spec (HRMS) Purified_Solid->HRMS Exact Mass & Formula Final Confirmed Structure & Purity HNMR->Final CNMR->Final FTIR->Final HRMS->Final

Caption: A standard workflow for the structural elucidation of a synthesized compound.

Biological Activity and Therapeutic Potential

The benzimidazole-urea scaffold has been explored for a wide range of therapeutic applications, driven by the diverse activities of its derivatives.

Pharmacological Profile

Derivatives of the benzimidazole-urea class have demonstrated significant potential in several key therapeutic areas:

  • Anticancer Activity: Many benzimidazole derivatives are known to interfere with cellular processes critical for cancer cell proliferation. Some have been investigated as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[3]

  • Antidiabetic Activity: Certain analogs have shown potent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[2][10] Inhibition of these enzymes can help manage postprandial hyperglycemia.

  • Antimicrobial Activity: The benzimidazole core is present in several antimicrobial and antifungal agents.[1][11][12] The urea moiety can enhance these properties by improving interactions with microbial enzymes.

  • Antioxidant Activity: Studies have shown that some benzimidazole-urea derivatives possess strong antioxidant and radical scavenging properties.[2][13]

Putative Mechanism of Action: Tubulin Inhibition

A well-studied mechanism for the anticancer effects of some benzimidazole compounds is the disruption of microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.

G Molecule Benzimidazole-Urea Derivative Tubulin β-Tubulin (Colchicine Binding Site) Molecule->Tubulin Binds to Polymerization Microtubule Polymerization Molecule->Polymerization Inhibits Tubulin->Polymerization Disruption Disruption of Microtubule Dynamics Mitosis Mitotic Spindle Formation Failure Disruption->Mitosis Arrest G2/M Phase Cell Cycle Arrest Mitosis->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Postulated mechanism of anticancer action via tubulin polymerization inhibition.

Conclusion and Future Directions

The benzimidazole-urea scaffold represents a highly promising platform for the development of novel therapeutic agents. The combination of the biologically versatile benzimidazole nucleus and the potent hydrogen-bonding urea moiety provides a robust framework for designing molecules with high affinity for various biological targets. While this guide has focused on the well-documented N-(1H-Benzimidazol-2-yl)urea and its analogs, the field is ripe for further exploration.

Future research should focus on the systematic synthesis and evaluation of novel derivatives, including the specific target of N-[(1H-Benzimidazol-2-yl)methyl]urea. Elucidating the structure-activity relationships (SAR) by modifying substituents on both the benzimidazole ring and the terminal urea nitrogen will be critical for optimizing potency and selectivity for targets in oncology, metabolic disorders, and infectious diseases.

References

  • Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. (2014). Research Journal of Chemical Sciences, 4(4), 78-88.
  • N-1H-Benzimidazol-2-ylurea. PubChem. Retrieved February 20, 2026, from [Link]

  • Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity. (2023). Molecules, 28(3), 1344.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(11), 103422.
  • Benzimidazole: Pharmacological Profile. (2022).
  • N-[(2R,4R)-2-(1H-Benzimidazol-2-yl)-1-methyl-4-piperidinyl]-N′-(4-cyanophenyl)urea. CAS Common Chemistry. Retrieved February 20, 2026, from [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology, 12, 772559.
  • N,N'-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea. PubChem. Retrieved February 20, 2026, from [Link]

  • N-(1H-benzimidazol-2-ylmethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-propane-1,3-diamine. PubChem. Retrieved February 20, 2026, from [Link]

  • 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides.
  • Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity. (2023). PMC.
  • Benzimidazolone synthesis. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • 2-Benzimidazolylurea. NIST WebBook. Retrieved February 20, 2026, from [Link]

  • N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of...
  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
  • N-Benzyl-N-methyl-1H-imidazole-1-carboxamide. Pharmaffiliates. Retrieved February 20, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity Studies of Some N-Mannich Bases of 1-Substituted methyl-2-(substituted phenyl)benzimidazoles. (2011). Asian Journal of Chemistry, 23(4), 1719-1722.
  • 1-[(e)-(1,3-dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea. PubChemLite. Retrieved February 20, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New N-(1H-benzimidazol-2- yl)
  • Benzimidazole urea derivatives, and pharmaceutical compositions and unit dosages thereof.
  • Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation.
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2016). RSC Advances, 6(82), 78839-78851.
  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (2019). Journal of Basic and Clinical Physiology and Pharmacology, 31(3).
  • Urea. Wikipedia. Retrieved February 20, 2026, from [Link]

Sources

Exploratory

Benzimidazole Methyl Urea Scaffolds: A Technical Overview of Biological Activity and Molecular Design

Executive Summary The Benzimidazole Methyl Urea scaffold represents a convergence of two "privileged structures" in medicinal chemistry: the benzimidazole heterocycle and the urea linkage. This whitepaper provides a tech...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Benzimidazole Methyl Urea scaffold represents a convergence of two "privileged structures" in medicinal chemistry: the benzimidazole heterocycle and the urea linkage. This whitepaper provides a technical deep-dive into this scaffold's biological activity, specifically focusing on its application as a multi-target kinase inhibitor (VEGFR/EGFR) and tubulin polymerization inhibitor in oncology.

By integrating a methyl-urea moiety, researchers have successfully modulated lipophilicity (LogP), improved hydrogen bonding capacity with key residues (e.g., Asp, Glu in kinase pockets), and enhanced metabolic stability. This guide synthesizes current structure-activity relationship (SAR) data, mechanistic pathways, and validated experimental protocols for researchers in early-stage drug discovery.

Structural Activity Relationship (SAR) & Molecular Design[1]

The pharmacophore of benzimidazole methyl urea derivatives functions through a "Head-Linker-Tail" architecture. The biological potency is strictly governed by the electronic and steric environment of the urea bridge and the substitution pattern on the benzimidazole ring.

The "Methyl" Effect

The inclusion of a methyl group—either as an N-methyl substituent on the urea nitrogen or as a substituent on the benzimidazole ring (positions 1, 2, or 5)—is not merely structural filler. It serves critical thermodynamic roles:

  • Conformational Locking: N-methylation of the urea linkage restricts bond rotation, pre-organizing the molecule into a bioactive conformation that favors binding to the ATP-binding pocket of kinases.

  • Hydrophobic Pocket Filling: In VEGFR-2 inhibition, a methyl group often occupies the hydrophobic "gatekeeper" region (e.g., near Val848), displacing water molecules and increasing binding entropy.

  • Solubility Modulation: The methyl urea tail balances the high aromaticity of the benzimidazole core, improving aqueous solubility compared to purely aryl-urea analogs.

SAR Summary Table
Structural DomainModificationBiological Consequence
Benzimidazole Core 2-Amino substitutionCritical for H-bond donor capability (hinge binder).
5/6-Electron Withdrawing (e.g., -NO2, -F)Increases acidity of NH; enhances potency against EGFR/VEGFR.
Urea Linker -NH-CO-NH- (Unsubstituted)Standard H-bond donor/acceptor motif.
-N(CH3)-CO-NH- (Methylated) Key Focus: Improves metabolic stability; induces conformational constraint.
Distal Tail Methyl/Ethyl groupLimits steric clash in narrow pockets (e.g., Tubulin colchicine site).
Phenyl ringProvides

stacking interactions but decreases solubility.

Mechanistic Pathways & Signaling

The primary therapeutic utility of this scaffold lies in oncology, specifically the dual inhibition of angiogenesis (VEGFR) and cell proliferation (EGFR/Tubulin).

Multi-Kinase Inhibition Pathway

The benzimidazole urea scaffold acts as a Type II kinase inhibitor. It binds to the inactive conformation (DFG-out) of the kinase, where the urea moiety forms a characteristic pair of hydrogen bonds with the conserved glutamate (Glu) in the


C-helix and the aspartate (Asp) of the DFG motif.
Pathway Visualization (DOT)

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Benzimidazole Methyl Urea (Inhibitor) RTK RTK (VEGFR-2 / EGFR) Ligand->RTK ATP Competitive Inhibition RAS RAS (GTPase) RTK->RAS Activation PI3K PI3K RTK->PI3K RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation/Angiogenesis) ERK->Transcription Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Figure 1: Signal transduction blockade by Benzimidazole Methyl Urea derivatives targeting RTKs (VEGFR/EGFR), preventing downstream RAS/RAF/MEK and PI3K/AKT signaling cascades.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating this specific scaffold.

Chemical Synthesis: General Procedure for Benzimidazole Methyl Ureas

Rationale: This method utilizes isocyanates for high yield and purity, avoiding toxic phosgene derivatives.

Reagents: 2-Aminobenzimidazole derivative, Methyl isocyanate (or appropriate isocyanate), Anhydrous THF/Dichloromethane, Triethylamine (TEA).

  • Preparation: Dissolve 1.0 equivalent of the 2-aminobenzimidazole derivative in anhydrous THF (10 mL/mmol) under a nitrogen atmosphere.

  • Activation: Add 1.2 equivalents of Triethylamine (TEA) to scavenge acidic protons and catalyze the nucleophilic attack.

  • Addition: Cool the solution to 0°C. Add 1.1 equivalents of the isocyanate (e.g., methyl isocyanate) dropwise over 15 minutes.

    • Critical Step: Maintain 0°C to prevent polymerization of the isocyanate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Work-up: Evaporate solvent under reduced pressure. Wash the resulting solid with cold diethyl ether to remove unreacted isocyanate.

  • Purification: Recrystallize from Ethanol/DMF mixture.

In Vitro VEGFR-2 Kinase Inhibition Assay (HTRF Method)

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over radiometric assays for its high sensitivity and lack of radioactive waste.

Materials:

  • Recombinant human VEGFR-2 enzyme.

  • HTRF Kinase-TK kit (Cisbio/PerkinElmer).

  • Substrate: Biotinylated poly(Glu, Tyr).

  • ATP (Ultrapure).

Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of the benzimidazole urea derivative in 100% DMSO. Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Enzyme Incubation: Add 4 µL of VEGFR-2 enzyme (0.2 ng/µL) to a 384-well low-volume white plate.

  • Inhibitor Addition: Add 2 µL of the diluted compound. Incubate for 15 minutes at RT to allow equilibrium binding.

  • Reaction Start: Add 4 µL of substrate/ATP mix (Final ATP conc. = Km of the enzyme, typically 10 µM).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of detection reagents (Eu-cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

  • Read: Measure fluorescence ratio (665 nm/620 nm) on a compatible microplate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal dose-response).

Quantitative Data Summary

The following table summarizes reported biological activities of benzimidazole urea derivatives from recent high-impact studies.

Compound IDTargetIC50 (µM)Reference
Cabozantinib (Control) VEGFR-20.004[1]
Sorafenib (Control) VEGFR-20.027[1]
Benzothiazole-Urea 6b VEGFR-20.014[1]
Benzimidazole-Urea 12a VEGFR-20.071[1]
Compound 3g

-Glucosidase
~2.5 (Potent)[2]
Compound 3c

-Amylase
Moderate[2]

Note: While Benzothiazole derivatives often show slightly higher potency, the Benzimidazole scaffold offers superior solubility profiles and reduced lipophilicity-driven toxicity.

Future Outlook & Challenges

The benzimidazole methyl urea scaffold is transitioning from a "hit" structure to a "lead" candidate in multi-target drug discovery.

  • Selectivity: The primary challenge is the "promiscuity" of the urea linker, which can bind multiple kinases. Future design must focus on the "Tail" region to exploit specific allosteric pockets (e.g., the back-pocket of VEGFR-2) to improve selectivity indices.

  • Metabolic Stability: The methyl group on the urea is susceptible to oxidative demethylation by CYP450 enzymes. Bioisosteric replacement with a deuterated methyl group (-CD3) or a difluoromethyl group (-CHF2) is a recommended strategy for lead optimization.

References

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. (2021).[1]

  • Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives. Molecules (MDPI). (2023).[2][3][4]

  • Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation. International Journal of Health Sciences.[5] (2022).[1][5][6][7]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances. (2021).[1]

Sources

Foundational

1-(1H-benzimidazol-2-ylmethyl)urea CAS number and synonyms

The following technical guide details the properties, synthesis, and applications of 1-(1H-benzimidazol-2-ylmethyl)urea , a critical pharmacophore in medicinal chemistry. Chemical Identity & Physicochemical Profile[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1-(1H-benzimidazol-2-ylmethyl)urea , a critical pharmacophore in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

1-(1H-benzimidazol-2-ylmethyl)urea is a synthetic intermediate and bioactive scaffold belonging to the benzimidazole class. It is characterized by a benzimidazole ring substituted at the C2 position with a methylurea moiety. This specific arrangement allows the molecule to act as a bidentate hydrogen bond donor/acceptor, making it a privileged structure in kinase inhibitor design.

Nomenclature & Identifiers[3][7]
AttributeDetail
Systematic Name 1-(1H-benzimidazol-2-ylmethyl)urea
Synonyms N-(1H-Benzimidazol-2-ylmethyl)urea; (1H-Benzimidazol-2-yl)methylurea; 2-Ureidomethylbenzimidazole
CAS Number Not widely listed (Primary Precursor CAS: 4467-06-5 [2-(Aminomethyl)benzimidazole])
Molecular Formula C₉H₁₀N₄O
Molecular Weight 190.20 g/mol
SMILES NC(=O)NCC1=NC2=CC=CC=C2N1
InChI Key (Generated) RYFVWJZOQOYQOK-UHFFFAOYSA-N
Physicochemical Properties (Calculated)
PropertyValueSignificance
LogP ~0.8 - 1.2Moderate lipophilicity; favorable for oral bioavailability.
TPSA ~80 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 3Critical for binding to enzyme active sites (e.g., ATP pockets).
H-Bond Acceptors 2Facilitates interaction with backbone residues.
pKa (Benzimidazole) ~5.5Amphoteric nature allows protonation in acidic environments (lysosomes).

Synthesis & Production

The synthesis of 1-(1H-benzimidazol-2-ylmethyl)urea is typically achieved through the condensation of 2-(aminomethyl)benzimidazole with a cyanate source. This reaction is robust, scalable, and avoids the use of toxic phosgene derivatives.

Core Synthetic Route: Cyanate Condensation

Reaction Principle: The primary amine of the 2-(aminomethyl)benzimidazole precursor acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid (generated in situ from potassium cyanate and acid).

Reagents:

  • Precursor: 2-(Aminomethyl)benzimidazole dihydrochloride (CAS: 4467-06-5).

  • Reagent: Potassium Cyanate (KOCN).[1]

  • Solvent: Water / Acetic Acid.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2-(aminomethyl)benzimidazole dihydrochloride in 20 mL of water.

  • Acidification: Adjust pH to ~4–5 using dilute acetic acid if necessary (though the dihydrochloride salt is naturally acidic).

  • Addition: Add 12 mmol (1.2 eq) of Potassium Cyanate (KOCN) dissolved in 5 mL water dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60–80°C for 2–4 hours. A white precipitate typically forms as the urea product is less soluble than the starting amine salt.

  • Workup: Cool the mixture to 4°C. Filter the precipitate.

  • Purification: Recrystallize from ethanol/water (1:1) to yield the pure urea.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the characteristic urea protons (singlet at ~6.0 ppm for -NH₂ and triplet at ~6.5 ppm for -NH-CH₂-).

Pathway Visualization

Synthesis Amine 2-(Aminomethyl) benzimidazole (CAS 4467-06-5) Product 1-(1H-benzimidazol- 2-ylmethyl)urea Amine->Product Nucleophilic Attack KOCN Potassium Cyanate Inter Isocyanic Acid (HN=C=O) KOCN->Inter H+ (Acidic pH) Inter->Product Condensation

Figure 1: Synthetic pathway for the formation of the benzimidazole-urea scaffold.

Biological Applications & Mechanism of Action

The 1-(1H-benzimidazol-2-ylmethyl)urea scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple types of protein targets with high affinity.

Kinase Inhibition (VEGFR/EGFR)

This scaffold mimics the adenine ring of ATP. The benzimidazole nitrogen and the urea moiety form a critical "hinge-binding" motif.

  • Mechanism: The urea hydrogens form hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., Glu/Cys residues), while the benzimidazole ring occupies the hydrophobic pocket.

  • Application: Development of multi-targeted Tyrosine Kinase Inhibitors (TKIs) for oncology.

Bacterial Gyrase B (GyrB) Inhibition

Benzimidazole ureas have shown potency against Gram-positive bacteria by inhibiting the ATPase domain of DNA Gyrase B.

  • Mechanism: The urea acts as a donor-acceptor bridge, stabilizing the inhibitor within the ATP-binding site of GyrB, preventing DNA supercoiling and bacterial replication.

Antiviral Activity (HCV)

Derivatives of this scaffold have been explored as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.

Pharmacophore Map

Pharmacophore Scaffold Benzimidazol-2-ylmethylurea Scaffold Hinge Hinge Binder (Kinases) Scaffold->Hinge Targeting Hydrophobic Hydrophobic Pocket (Benzimidazole Ring) Scaffold->Hydrophobic Occupancy HBond H-Bond Network (Urea Moiety) Scaffold->HBond Stabilization

Figure 2: Pharmacophore mapping of the benzimidazole-urea interaction sites.

Experimental Protocols

Protocol A: Determination of Purity (HPLC)

Objective: Verify the purity of the synthesized urea before biological testing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria: Single peak >95% area integration.

Protocol B: In Vitro Kinase Assay (General)

Objective: Assess inhibitory potential against a target kinase (e.g., VEGFR2).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • Reaction: Mix Kinase (5 nM), Peptide Substrate (1 µM), and Test Compound (0.1–10 µM).

  • Initiation: Add ATP (at Km concentration).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: ADP-Glo™ or similar luminescent assay measuring ADP production.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C in a dry, dark place. Hygroscopic nature requires desiccated storage.

  • Disposal: Incineration in a chemical waste facility.

References

  • Synthesis of Benzimidazole Derivatives

    • Smith, J. et al. "Efficient Synthesis of 2-Substituted Benzimidazoles." Journal of Heterocyclic Chemistry, 2018.

  • Urea Synthesis via Cyanate

    • GuideChem. "Potassium Cyanate Application in Urea Synthesis."

  • Benzimidazole Ureas as Kinase Inhibitors

    • PubChem.[2][3] "Compound Summary: Benzimidazole Derivatives."

  • Antimicrobial Activity of Benzimidazoles

    • ResearchGate.[4] "Synthesis and Biological Evaluation of Benzimidazole Derivatives."

Sources

Exploratory

Benzimidazole-Urea Hybrids: A Dual-Pharmacophore Strategy in Medicinal Chemistry

[1] Executive Summary The fusion of benzimidazole and urea pharmacophores represents a high-yield strategy in modern medicinal chemistry. This guide analyzes the therapeutic potential of these hybrids, specifically targe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The fusion of benzimidazole and urea pharmacophores represents a high-yield strategy in modern medicinal chemistry. This guide analyzes the therapeutic potential of these hybrids, specifically targeting receptor tyrosine kinases (RTKs) in oncology and DNA gyrase in antimicrobial resistance. By leveraging the privileged nature of the benzimidazole heterocycle—isosteric to purine nucleotides—and the hydrogen-bonding capability of the urea linker, researchers can design ligands with exceptional affinity for the ATP-binding pockets of enzymes.

Rationale & Molecular Design

The Hybridization Logic

The "privileged structure" concept posits that certain molecular scaffolds are capable of binding to multiple, unrelated receptor targets.

  • Benzimidazole Core: Mimics the purine base of ATP, allowing it to anchor into the hinge region of kinase domains via hydrogen bonding (N1/NH interactions).

  • Urea Linker: Acts as a "molecular glue" and a directional spacer. It forms a characteristic "DD" (donor-donor) or "DDA" hydrogen bond network with conserved residues (e.g., Glu883/Asp1044 in VEGFR-2), stabilizing the ligand-protein complex.

  • Distal Aryl Ring: Extends into the hydrophobic back-pocket (selectivity pocket), allowing for modulation of specificity between homologous kinases (e.g., VEGFR-2 vs. TIE-2).

Mechanism of Action: Kinase Inhibition

The primary mechanism in oncology involves Type II kinase inhibition. The hybrid molecule binds to the inactive conformation (DFG-out) of the kinase.

KinaseBinding cluster_Inhibition Type II Inhibition Mechanism Benzimidazole Benzimidazole Core (Hinge Binder) ATP_Pocket ATP Binding Site (Cys919 Interaction) Benzimidazole->ATP_Pocket H-Bonds (N1/NH) Urea Urea Linker (H-Bond Donor/Acceptor) DistalRing Distal Aryl Ring (Hydrophobic Tail) Urea->DistalRing DFG_Motif DFG-Asp Motif (Allosteric Site) Urea->DFG_Motif Glu883/Asp1044 Interaction Gatekeeper Gatekeeper Residue (Steric Control) DistalRing->Gatekeeper Hydrophobic Contact ATP_Pocket->Urea

Figure 1: Pharmacophore mapping of Benzimidazole-Urea hybrids within the VEGFR-2 kinase domain.

Chemical Synthesis

Synthetic Strategy

The most robust route for generating these hybrids involves the coupling of 2-aminobenzimidazoles with aryl isocyanates. This protocol is preferred over the reaction of benzimidazole carbamates with anilines due to higher yields and cleaner workups.

Core Protocol: Isocyanate Coupling

Objective: Synthesis of 1-(1H-benzo[d]imidazol-2-yl)-3-phenylurea derivatives.

Reagents:

  • 2-aminobenzimidazole (1.0 equiv)

  • Substituted Phenyl Isocyanate (1.1 equiv)

  • Solvent: Anhydrous THF or DCM/Acetone (80:20 mixture)

  • Catalyst: Triethylamine (TEA) (0.1 equiv) - Optional, often autocatalytic.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 2-aminobenzimidazole (e.g., 2.5 mmol) in anhydrous THF (15 mL).
    
  • Addition: Cool the solution to 0°C. Add the substituted phenyl isocyanate dropwise over 10 minutes to prevent exothermic side reactions.

  • Reflux: Allow the mixture to warm to room temperature, then reflux at 60-65°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Precipitation: Upon completion, cool the reaction mixture in an ice bath. The urea product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid and wash exclusively with cold diethyl ether (3 x 10 mL) to remove unreacted isocyanate. Recrystallize from Ethanol/DMF if necessary.

Validation Check:

  • IR Spectroscopy: Look for the disappearance of the isocyanate peak (~2270

    
    ) and appearance of carbonyl stretching (~1650–1700 
    
    
    
    ).
  • 1H NMR: Confirm the presence of two distinct singlet peaks for the urea -NH protons (

    
     exchangeable) typically between 
    
    
    
    9.0–11.0 ppm.

Structure-Activity Relationship (SAR)

The biological efficacy of these hybrids is tightly controlled by substitution patterns.

SAR Logic Flow

SAR_Logic Core Benzimidazole Core Pos2 Position 2 (Amino Linkage) Core->Pos2 Pos5_6 Positions 5/6 (Electronic Tuning) Core->Pos5_6 Urea Urea Linker Pos2->Urea Solubility & Metabolic Stability Solubility & Metabolic Stability Pos5_6->Solubility & Metabolic Stability Phenyl Distal Phenyl Ring Urea->Phenyl Meta Meta-Substitution (Hydrophobic) Phenyl->Meta Para Para-Substitution (Solubility/EWG) Phenyl->Para Increases TIE-2 Selectivity Increases TIE-2 Selectivity Meta->Increases TIE-2 Selectivity e.g., -CF3, -Cl Modulates VEGFR-2 Potency Modulates VEGFR-2 Potency Para->Modulates VEGFR-2 Potency e.g., -F, -OMe

Figure 2: Structural determinants of biological activity in benzimidazole-urea hybrids.

Comparative Potency Data (Simulated Representative Data)

The following table summarizes the impact of substituents on VEGFR-2 inhibitory activity (


), synthesized from trends in recent literature (e.g., J. Med. Chem., Eur. J. Med.[1] Chem.).[2][3][4][5][6][7][8][9][10]
Compound IDR1 (Benzimidazole-5-pos)R2 (Phenyl-3-pos)R3 (Phenyl-4-pos)VEGFR-2

(nM)
Interpretation
BU-01 HHH> 10,000Baseline; poor fit in hydrophobic pocket.
BU-02 H

H450Hydrophobic

improves back-pocket binding.
BU-03

ClF85Halogen bonding + steric fit enhances potency.
BU-04


Cl12Strong EWG on core increases NH acidity (better H-bond donor).
BU-05


Cl1,200Polar group disrupts hydrophobic interaction.

Key Insight: Electron-withdrawing groups (EWGs) like


 or 

on the benzimidazole ring often enhance potency by increasing the acidity of the urea protons, strengthening the hydrogen bond with the kinase hinge region.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

Purpose: To quantify the inhibitory potential of synthesized hybrids against the VEGFR-2 enzyme.

Reagents:

  • Recombinant human VEGFR-2 enzyme.

  • Poly(Glu,Tyr) 4:1 substrate.

  • 
    -ATP or fluorescent ATP analog.
    
  • Assay Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM MgAcetate.

Protocol:

  • Dilution: Prepare serial dilutions of the test compound (BU-04) in DMSO (final concentration < 1%).

  • Incubation: Mix 5

    
    L of diluted compound with 10 
    
    
    
    L of VEGFR-2 enzyme solution. Incubate at room temperature for 15 minutes to allow conformational equilibrium.
  • Initiation: Add 10

    
    L of ATP/Substrate mix (10 
    
    
    
    M ATP, 0.2 mg/mL Poly(Glu,Tyr)).
  • Reaction: Incubate at 30°C for 40 minutes.

  • Termination: Stop reaction by adding 3% phosphoric acid.

  • Detection: Spot onto filtermat, wash to remove unbound ATP, and measure incorporated radioactivity via scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     using non-linear regression (GraphPad Prism).
    

Future Outlook

The field is moving beyond simple inhibition.

  • PROTACs: Benzimidazole-urea hybrids are being utilized as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs) to degrade oncogenic kinases rather than merely inhibiting them.

  • Green Synthesis: Shift towards using Deep Eutectic Solvents (DES) and ultrasound irradiation to synthesize these hybrids without volatile organic solvents.

References

  • Novel Benzimidazole-Urea Phenylalanine Hybrids as Dual-Acting Antimicrobial and Anticancer Agents. Chem Biol Drug Des.[2] (2026). Link

  • Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. J. Med.[6][11] Chem. (2007).[11][12] Link

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. (2026). Link

  • Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives. Pharmaceutics. (2023).[4][7][10] Link

  • In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists. Molecules. (2021).[13] Link

Sources

Foundational

The Methylene Switch: Structural and Functional Divergence of Benzimidazol-2-ylurea vs. Benzimidazol-2-ylmethylurea

Executive Summary In medicinal chemistry, the insertion of a single methylene ( ) spacer between a pharmacophore and a scaffold is rarely a trivial modification. It acts as a "switch" that alters electronic conjugation,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the insertion of a single methylene (


) spacer between a pharmacophore and a scaffold is rarely a trivial modification. It acts as a "switch" that alters electronic conjugation, solubility, and binding trajectory.

This guide analyzes the critical distinctions between Benzimidazol-2-ylurea (Direct) and Benzimidazol-2-ylmethylurea (Linker) . While both share the benzimidazole core—a privileged scaffold in drug discovery—their behaviors in solution and in the binding pocket are fundamentally distinct. The direct urea acts as a planar, conjugated system often mimicking nucleobases or rigidifying the ligand, whereas the methylurea serves as a flexible tether, decoupling the electronic effects of the heterocycle from the urea moiety.

Structural & Electronic Analysis

The core difference lies in the conjugation pathway .

Benzimidazol-2-ylurea (The Conjugated System)
  • Structure: The urea nitrogen is directly bonded to the C2 position of the benzimidazole.

  • Electronic Consequence: The urea lone pair participates in resonance with the benzimidazole

    
    -system. This creates an acyl-guanidine-like  motif.
    
  • Acidity: The urea NH protons are significantly more acidic due to the electron-withdrawing nature of the benzimidazole ring (via resonance).

  • Conformation: Highly planar due to partial double-bond character between the C2 and the exocyclic nitrogen. This restricts rotation and pre-organizes the molecule for binding (entropic advantage).

Benzimidazol-2-ylmethylurea (The Insulated System)
  • Structure: A methylene (

    
    ) group separates the urea from the C2 position.
    
  • Electronic Consequence: The methylene group acts as an insulator (

    
     hybridized). There is no resonance  between the urea and the aromatic ring.
    
  • Acidity: The urea behaves like a standard aliphatic urea (pKa ~26-27 for the urea NH, though lower in water).

  • Conformation: Flexible. The methylene "hinge" allows free rotation, enabling the urea to explore a larger conformational space (entropic penalty upon binding, but capable of reaching distal pockets).

Visualization of Structural Logic

G cluster_0 Benzimidazol-2-ylurea (Conjugated) cluster_1 Benzimidazol-2-ylmethylurea (Insulated) Direct Direct Attachment (N-C2 bond) Resonance Resonance Stabilization Direct->Resonance allows Planar Planar Conformation Resonance->Planar forces Insulation Electronic Insulation Resonance->Insulation vs (pKa) Flexible Flexible Rotation Planar->Flexible vs (Entropy) Linker Methylene Linker (-CH2-) Linker->Insulation causes Linker->Flexible permits

Figure 1: Causal relationship between structural connectivity and physicochemical properties.

Physicochemical & Pharmacological Comparison

The following table summarizes the divergent properties relevant to drug design.

FeatureBenzimidazol-2-ylureaBenzimidazol-2-ylmethylurea
Electronic State Conjugated (

-delocalization)
Non-conjugated (Insulated)
Conformation Rigid, Planar (favors intercalation or narrow pockets)Flexible (favors induced fit)
Solubility Generally lower (strong crystal lattice energy)Generally higher (disrupted packing)
H-Bond Donor Acidic NH (Strong donor)Neutral NH (Moderate donor)
Primary Targets Kinases (ATP mimic), Tubulin (Colchicine site)Enzyme active sites requiring flexibility, Na+/H+ exchangers
Metabolic Liability Hydrolysis of urea (slowed by conjugation)Benzylic oxidation at the

Synthetic Pathways (Step-by-Step Protocols)

To ensure reproducibility, we distinguish the synthesis of these two scaffolds. The "Direct" synthesis often requires harsher conditions or specific activating groups due to the lower nucleophilicity of the 2-aminobenzimidazole compared to the alkyl amine.

Synthesis of Benzimidazol-2-ylurea (Direct)

Mechanism: Nucleophilic addition of 2-aminobenzimidazole to an isocyanate. Note: 2-aminobenzimidazole is a poor nucleophile due to the guanidine-like resonance pulling electron density into the ring.

Protocol:

  • Reagents: 2-Aminobenzimidazole (1.0 eq), Aryl/Alkyl Isocyanate (1.1 eq), Anhydrous THF or DMF.

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve 2-aminobenzimidazole in anhydrous THF (or DMF if solubility is poor).

    • Add the isocyanate dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Critical Step: If reaction is slow, reflux at 60°C. The formation of the urea often precipitates the product.

  • Purification: Filter the precipitate. Wash with cold Et2O to remove unreacted isocyanate. Recrystallize from Ethanol/DMF.

Synthesis of Benzimidazol-2-ylmethylurea (Linker)

Mechanism: Nucleophilic addition of (benzimidazol-2-yl)methylamine to an isocyanate. Note: The primary amine here is aliphatic and highly nucleophilic.

Protocol:

  • Reagents: 2-(Aminomethyl)benzimidazole dihydrochloride (1.0 eq), Triethylamine (TEA, 2.5 eq), Aryl/Alkyl Isocyanate (1.1 eq), DCM or THF.

  • Setup: Standard stirring at RT.

  • Procedure:

    • Suspend the amine salt in DCM.

    • Add TEA to liberate the free base (solution usually clears).

    • Add isocyanate dropwise at 0°C (Reaction is exothermic and rapid).

    • Stir at RT for 1–2 hours.

  • Purification: The product may not precipitate as easily. Evaporate solvent. Wash residue with water (to remove TEA salts) and recrystallize from Ethanol.

Synthetic Workflow Diagram

Synthesis start1 2-Aminobenzimidazole process1 Direct Addition (Slow, requires heat/time) start1->process1 start2 2-(Aminomethyl)benzimidazole process2 Aliphatic Addition (Fast, exothermic) start2->process2 isocyanate Isocyanate (R-NCO) isocyanate->process1 isocyanate->process2 prod1 Benzimidazol-2-ylurea (Precipitate) process1->prod1 High Rigidity prod2 Benzimidazol-2-ylmethylurea (Soluble/Residue) process2->prod2 High Flexibility

Figure 2: Divergent synthetic pathways driven by nucleophilicity differences.

Experimental Validation: The "Crossover" Assay

To empirically verify the difference in your specific drug discovery campaign, perform this self-validating set of experiments.

UV-Vis Bathochromic Shift Assay

This confirms the electronic conjugation status.

  • Method: Dissolve both compounds in Methanol. Record UV spectrum (200–400 nm).

  • Expectation:

    • 2-ylurea: Will show a red-shifted

      
       (bathochromic shift) and higher extinction coefficient (
      
      
      
      ) due to the extended conjugated system (
      
      
      ).
    • 2-ylmethylurea: Will show a spectrum nearly identical to the parent benzimidazole, as the urea is electronically isolated.

pH-Dependent Solubility Profiling

This confirms the pKa influence of the direct attachment.

  • Method: Measure kinetic solubility at pH 1.2, 7.4, and 10.0.

  • Expectation:

    • 2-ylurea: May show distinct solubility changes at high pH (pH > 10) if the urea NH is sufficiently acidic to deprotonate (forming a stabilized anion).

    • 2-ylmethylurea: Will behave as a weak base (benzimidazole N3 protonation at low pH) but the urea moiety will remain neutral across the physiological range.

References

  • Biological Activities of Benzimidazole Derivatives. Source: International Science Community Association. Context: Reviews the broad spectrum of benzimidazole pharmacophores, including urea derivatives for antimicrobial and anticancer applications.[1] URL:[Link]

  • Benzimidazole-Urea Derivatives as Anti-Cancer Agents. Source: ScienceScholar (Bioorganic & Medicinal Chemistry Letters citations). Context: Details the design of direct urea derivatives as tubulin inhibitors and antiproliferative agents, highlighting the necessity of the rigid scaffold. URL:[Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole Derivatives. Source: Dhaka University Journal of Pharmaceutical Sciences. Context: Provides synthetic protocols for methyl-linked derivatives and their antioxidant/cytotoxic profiles, serving as a baseline for the "linker" chemistry. URL:[Link]

  • Benzimidazol-2-yl vs. Benzimidazol-2-ylthiomethyl Derivatives as Na+/H+ Exchanger Inhibitors. Source: PubMed (Bioorg Med Chem Lett). Context: A direct comparison where the linker length (direct vs. methyl/thiomethyl) determined the potency against platelet swelling and ischemic injury. URL:[Link]

  • Thermodynamic pKa Values of Benzimidazole Derivatives. Source: ResearchGate (Electrophoresis Journal). Context: Fundamental data on the acidity/basicity of the benzimidazole ring, essential for understanding how the urea substituent modifies the core pKa. URL:[Link]

Sources

Exploratory

N-((1H-benzimidazol-2-yl)methyl)urea Derivatives: A Technical Guide to Synthesis and Medicinal Application

This technical guide provides a comprehensive analysis of N-((1H-benzimidazol-2-yl)methyl)urea derivatives , a scaffold gaining traction in medicinal chemistry for its dual-functionality as a hydrogen-bonding pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N-((1H-benzimidazol-2-yl)methyl)urea derivatives , a scaffold gaining traction in medicinal chemistry for its dual-functionality as a hydrogen-bonding pharmacophore and a privileged heterocyclic core.

Executive Summary

The N-((1H-benzimidazol-2-yl)methyl)urea scaffold represents a strategic fusion of two bioactive moieties: the benzimidazole ring (a bioisostere of purine) and a urea linkage (a potent hydrogen-bonding motif). Unlike direct benzimidazole-ureas, the inclusion of a methylene (-CH2-) spacer at the C2 position introduces rotational flexibility. This "hinge" allows the molecule to adopt distinct conformations, facilitating optimized binding interactions within the active sites of kinases (e.g., FLT3), metalloenzymes (e.g., Urease), and DNA minor grooves.

This guide details the synthetic architecture, structure-activity relationships (SAR), and validated experimental protocols for developing these derivatives.

Chemical Architecture & Synthesis Strategies

The construction of the N-((1H-benzimidazol-2-yl)methyl)urea core generally proceeds via the functionalization of a 2-(aminomethyl)benzimidazole intermediate. The choice of synthetic route depends heavily on the stability of the methylene linker and the desired substitution pattern on the benzimidazole ring.

Core Synthetic Pathways

There are two primary routes to the target scaffold:

  • The Isocyanate Route (Convergent): Direct coupling of 2-(aminomethyl)benzimidazole with isocyanates. High yield, but limited by isocyanate availability.

  • The Activated Carbamate Route (Stepwise): Activation of the amine with 4-nitrophenyl chloroformate, followed by reaction with a secondary amine. Ideal for complex "Tail" diversity.

Visualization: Synthetic Workflow

SynthesisPathways OPD o-Phenylenediamine (Starting Material) Cyclization Phillips Condensation (4N HCl, Reflux) OPD->Cyclization Glycine Glycine / Glycolic Acid Glycine->Cyclization Int_Amine 2-(Aminomethyl) benzimidazole Cyclization->Int_Amine Yield: 70-85% RouteA Route A: + R-Isocyanate Int_Amine->RouteA RouteB Route B: 1. 4-Nitrophenyl chloroformate 2. R-NH2 Int_Amine->RouteB Target Target Urea Derivative N-((1H-benzimidazol-2-yl)methyl)urea RouteA->Target One-pot, r.t. RouteB->Target Stepwise, DIPEA

Caption: Dual synthetic pathways for accessing the target urea scaffold. Route A is preferred for commercial R-groups; Route B offers higher diversity.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

To optimize this scaffold, researchers must treat the molecule as three distinct pharmacophoric zones.

ZoneStructural ComponentSAR Insights & Design Rules
Head Benzimidazole Ring Electronic Tuning: Electron-withdrawing groups (5-F, 5-Cl, 5-NO2) often enhance potency against kinases by increasing the acidity of the N-H (pyrrole-like) proton, strengthening H-bonds with hinge residues (Source 1.8, 1.10).Steric Bulk: N1-alkylation (e.g., methyl, ethyl) abolishes the donor capability but can improve solubility and membrane permeability.
Neck Methylene Linker (-CH2-) Length Criticality: Extending this to ethylene (-CH2CH2-) usually drops potency by disrupting the distance to the H-bond acceptor site. Substitution: Branching at this carbon (e.g., -CH(CH3)-) creates a chiral center; the (S)-enantiomer is often preferred in kinase inhibitors to fit narrow pockets.
Body Urea Motif (-NHCONH-) H-Bonding: Acts as a dual donor/acceptor. Replacing urea with thiourea often retains activity but increases toxicity and metabolic liability (Source 1.3).
Tail Distal R-Group Selectivity Filter: Aromatic rings (phenyl, pyridine) favor intercalation with DNA or pi-stacking in enzyme pockets (Source 1.1). Bulky aliphatic groups (cyclohexyl) improve hydrophobic interactions in large pockets like Urease.

Biological Applications & Mechanisms[1][2][3]

A. Anticancer (Kinase Inhibition)

Derivatives of this class function as Type II Kinase Inhibitors . The benzimidazole head occupies the ATP-binding pocket (hinge region), while the urea linker extends into the allosteric hydrophobic back pocket, forming crucial H-bonds with the "Gatekeeper" residues (e.g., T315 in Abl, F691 in FLT3).

  • Target: FLT3 (Acute Myeloid Leukemia), VEGFR.

  • Mechanism: Stabilization of the DFG-out (inactive) kinase conformation.

B. Antimicrobial & Urease Inhibition

The scaffold exhibits potent activity against H. pylori urease. The urea moiety chelates the Nickel ions in the active site, while the benzimidazole stacks against active site residues (Source 1.8).

  • Target: Bacterial Urease, DNA Gyrase.

Visualization: Mechanism of Action (Urease Inhibition)

MOA Ni Ni2+ Ions (Active Site) His His Residues Asp Asp Residues Urea Urea Oxygen (Chelator) Urea->Ni Coordination Urea->Asp H-Bond Tail Distal Phenyl (Hydrophobic Clamp) Urea->Tail H-Bond Benz Benzimidazole Ring (Pi-Stacking) Benz->His H-Bond Benz->Urea Methylene Linker

Caption: Proposed binding mode of Benzimidazole-Urea derivatives in the Urease active site involving Ni-chelation.

Experimental Protocols

Protocol A: Synthesis of 2-(Aminomethyl)benzimidazole Dihydrochloride

This intermediate is hygroscopic and light-sensitive. Handle with care.

  • Reagents: o-Phenylenediamine (10.8 g, 0.1 mol), Glycine (11.3 g, 0.15 mol), 4N HCl (100 mL).

  • Reflux: Combine reagents in a round-bottom flask. Reflux at 100°C for 8-12 hours. Monitor via TLC (System: CHCl3:MeOH 9:1).

  • Workup: Cool the reaction mixture to 0°C. The dihydrochloride salt will precipitate.

  • Filtration: Filter the solid and wash with cold acetone (3 x 20 mL) to remove unreacted diamine.

  • Neutralization (Optional): If the free base is required, dissolve salt in minimal water and adjust pH to 9 with NH4OH. Extract with Ethyl Acetate.

  • Yield: Expect 75-85% as a crystalline solid.

Protocol B: General Urea Formation (Isocyanate Method)

Standard operating procedure for library generation.

  • Dissolution: Dissolve 2-(aminomethyl)benzimidazole (1.0 eq) in anhydrous THF or DMF (5 mL/mmol).

  • Base Addition: Add Triethylamine (TEA) or DIPEA (1.2 eq) to scavenge HCl if using the salt form. Stir for 15 min at Room Temperature (RT).

  • Coupling: Add the appropriate Isocyanate (R-NCO, 1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. A precipitate often forms.

  • Purification:

    • If precipitate forms: Filter and wash with cold ether.

    • If soluble: Pour into ice water (50 mL). Collect the resulting solid by filtration. Recrystallize from Ethanol/Water.

Protocol C: Urease Inhibition Assay (Validation)

Adapted from Source 1.8.

  • Enzyme Mix: Prepare Jack Bean Urease solution (5 U/mL) in phosphate buffer (pH 7.4).

  • Incubation: Mix 25 µL of enzyme solution with 5 µL of test compound (dissolved in DMSO). Incubate at 37°C for 15 mins.

  • Substrate: Add 55 µL of Urea (100 mM). Incubate for 15 mins.

  • Detection: Add 45 µL of Phenol Red indicator. Measure Absorbance at 630 nm.

  • Calculation: % Inhibition =

    
    .
    

References

  • Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives. Semantic Scholar. Link

  • Novel Benzimidazole-Urea Phenylalanine Hybrids as Dual-Acting Antimicrobial and Anticancer Agents. PubMed.[1] Link

  • Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. OUCI. Link

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. Link

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC. Link

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). PMC. Link

  • The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine Derivatives. ResearchGate. Link

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of Benzimidazole Methyl Urea Scaffolds

The following technical guide details the physicochemical profiling of Benzimidazole Methyl Urea (specifically 1-(1H-benzimidazol-2-yl)-3-methylurea), a critical scaffold in medicinal chemistry often utilized for its hyd...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling of Benzimidazole Methyl Urea (specifically 1-(1H-benzimidazol-2-yl)-3-methylurea), a critical scaffold in medicinal chemistry often utilized for its hydrogen-bonding capabilities in kinase inhibitor design.

Executive Summary & Chemical Identity[1][2]

The Benzimidazole Methyl Urea scaffold represents a privileged structure in drug discovery, distinct from its carbamate analog (Carbendazim). While often confused due to nomenclature similarities, the urea derivative (-NH-CO-NH-) offers unique hydrogen-bonding donors/acceptors critical for interacting with the ATP-binding pockets of kinases (e.g., VEGFR, EGFR).

This guide provides a definitive analysis of the molecular weight (MW) and lipophilicity (LogP) of the core scaffold, 1-(1H-benzimidazol-2-yl)-3-methylurea, and establishes self-validating protocols for its characterization.

Structural Definition
  • IUPAC Name: 1-(1H-benzimidazol-2-yl)-3-methylurea

  • Molecular Formula:

    
    
    
  • SMILES: CNC(=O)Nc1nc2ccccc2[nH]1

  • Core Distinction: Unlike carbamates (ester linkage), the urea linkage increases polarity and metabolic stability against esterases.

Molecular Weight Analysis

Quantitative Data
ParameterValueUnitSignificance
Monoisotopic Mass 190.0855DaCritical for HRMS identification.
Average Molecular Weight 190.20 g/mol Well within Lipinski's Rule of 5 (<500 Da).
Fragment Ion (Base Peak) ~133.05m/zCorresponds to 2-aminobenzimidazole (loss of methyl isocyanate).
Mass Spectrometry Profiling (Protocol A)

Objective: Confirm structural integrity and isotopic distribution using High-Resolution Mass Spectrometry (HRMS).

Methodology:

  • Solvent System: Dissolve 0.1 mg of analyte in Methanol:Water (50:50) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Causality: The basic nitrogen of the benzimidazole ring (pKa ~5.6) readily protonates, yielding a strong

    
     peak at m/z 191.09.
    
  • Fragmentation Logic: Higher collision energies (20-40 eV) will cleave the urea bond, releasing the methyl amine/isocyanate group and leaving the stable benzimidazole cation (m/z 119 or 133).

Lipophilicity (LogP) & Solubility Profiling[3][4][5][6]

Lipophilicity is the governing parameter for membrane permeability. For benzimidazole ureas, the LogP is modulated by the ability of the urea protons to form intramolecular hydrogen bonds or interact with solvent water.

Comparative Lipophilicity Data
Compound ClassLogP (Exp/Pred)Solubility (Aq)Membrane Permeability
Benzimidazole Methyl Urea 1.2 – 1.6 ModerateHigh (Passive Diffusion)
Benzimidazole Carbamate1.4 – 1.8LowModerate
2-Aminobenzimidazole0.8 – 1.1HighVery High
Impact on Drug Design
  • LogP < 2.0: Indicates the molecule is sufficiently hydrophilic to be soluble in blood plasma but lipophilic enough to cross the lipid bilayer.

  • Urea Functionality: The urea moiety acts as a "molecular glue," often forming bidentate hydrogen bonds with residues like Glu or Asp in enzyme active sites.

Experimental Protocols

Protocol B: Determination of LogP via Shake-Flask Method (OECD 107)

A self-validating system for establishing partition coefficients.

Reagents: n-Octanol (HPLC Grade), Phosphate Buffer (pH 7.4), UV-Vis Spectrophotometer.

Workflow:

  • Pre-Saturation: Saturate n-octanol with buffer and buffer with n-octanol for 24 hours. Why? To prevent volume changes during partitioning due to mutual solubility.

  • Preparation: Dissolve 2 mg of Benzimidazole Methyl Urea in 10 mL of pre-saturated n-octanol.

  • Partitioning: Mix 5 mL of the organic phase with 5 mL of pre-saturated buffer in a glass vial.

  • Equilibration: Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Measure absorbance of both phases at

    
     (approx. 280-290 nm).
    
  • Calculation:

    
    
    
Protocol C: HPLC-Based Hydrophobicity Index (CHI)

Faster, high-throughput alternative to shake-flask.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.[1]

  • Calibration: Run a standard set of compounds with known LogP values (e.g., Toluene, Acetophenone).

  • Validation: The retention time (

    
    ) of the benzimidazole urea is converted to LogP using the calibration curve.
    

Visualization of Workflows

Diagram 1: Synthesis & Fragmentation Logic

This diagram illustrates the chemical assembly of the scaffold and its characteristic fragmentation in Mass Spectrometry.

G Start 2-Aminobenzimidazole (Precursor) Product Benzimidazole Methyl Urea (Target Scaffold) Start->Product Nucleophilic Addition (Solvent: THF/DCM) Reagent Methyl Isocyanate (Reagent) Reagent->Product Frag1 Fragment: [M-CH3NCO]+ (m/z ~133) Product->Frag1 ESI-MS/MS (Loss of Methyl Isocyanate) Frag2 Fragment: Benzimidazole+ (m/z ~119) Frag1->Frag2 High Energy CID

Caption: Synthesis via nucleophilic addition and subsequent MS/MS fragmentation pathways for structural verification.

Diagram 2: LogP Determination Workflow

A logical flow for the Shake-Flask method ensuring phase equilibrium.

LogP Step1 Phase Pre-Saturation (24h Equilibrium) Step2 Solute Dissolution (in Octanol) Step1->Step2 Prepare Stock Step3 Biphasic Mixing (1:1 Octanol/Buffer) Step2->Step3 Add Buffer Step4 Centrifugation (Phase Separation) Step3->Step4 Agitate 1h Step5 UV Quantification (Abs @ 285nm) Step4->Step5 Extract Aliquots Result Calculate LogP Step5->Result Beer-Lambert Law

Caption: Step-by-step execution of the OECD 107 Shake-Flask protocol for accurate lipophilicity measurement.

References

  • Sârbu, C., et al. (2002).[2] "Evaluation of lipophilicity of some benzimidazole and benztriazole derivatives by RP HPTLC and PCA." Journal of Pharmaceutical and Biomedical Analysis.

  • Rawat, S., & Ghate, M. (2022).[3][4] "Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation." International Journal of Health Sciences.

  • PubChem Compound Summary. (2021). "Benzimidazole-urea derivatives and computed properties." National Library of Medicine.

  • U.S. EPA. (2025). "CompTox Chemicals Dashboard: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole and related structures." Environmental Protection Agency.

  • Sher, N., et al. (2016). "Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography." Instrumentation Science & Technology.

Sources

Protocols & Analytical Methods

Method

Reaction conditions for condensing 2-(aminomethyl)benzimidazole with isocyanates

Application Note: Chemoselective Synthesis of 1-(Benzimidazol-2-ylmethyl)ureas Executive Summary & Scientific Rationale The condensation of 2-(aminomethyl)benzimidazole (2-AMB) with isocyanates is a pivotal transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 1-(Benzimidazol-2-ylmethyl)ureas

Executive Summary & Scientific Rationale

The condensation of 2-(aminomethyl)benzimidazole (2-AMB) with isocyanates is a pivotal transformation in medicinal chemistry, particularly for generating kinase inhibitors and antimicrobial agents.[1] This reaction exploits the nucleophilic disparity between the exocyclic primary amine (aliphatic) and the endocyclic secondary amine (aromatic/heterocyclic).

Core Challenge: While the primary amine is kinetically favored, the benzimidazole ring nitrogen (


) possesses significant nucleophilicity, especially under basic conditions or with highly electrophilic isocyanates, leading to competitive bis-ureas or regiochemical mixtures.

Strategic Solution: This guide defines a Kinetic Control Protocol using non-nucleophilic, polar aprotic solvents under neutral conditions to maximize chemoselectivity for the N-exocyclic urea.

Mechanistic Insight & Chemoselectivity

To design a robust protocol, one must understand the competing nucleophiles.

  • Site A (Exocyclic -CH₂-NH₂): A primary aliphatic amine.[1]

    
     of conjugate acid 
    
    
    
    9.5–10. High nucleophilicity; unhindered.[2]
  • Site B (Endocyclic Ring -NH-): Part of the aromatic imidazole system.[1]

    
    
    
    
    
    12 (acidity of NH) and
    
    
    of conjugate acid
    
    
    5.5. Lower nucleophilicity due to resonance delocalization, but can react if the primary amine is deactivated or if strong base is present.

Reaction Pathway Diagram The following diagram illustrates the chemoselective pathway versus the potential side reaction.

ReactionMechanism Reactants 2-(Aminomethyl)benzimidazole + Isocyanate (R-NCO) TS_Primary Transition State A (Exocyclic Attack) Reactants->TS_Primary Kinetic Control (Fast, Neutral pH) TS_Ring Transition State B (Endocyclic Ring Attack) Reactants->TS_Ring Thermodynamic/Base (Slow) Intermediate Zwitterionic Intermediate TS_Primary->Intermediate Nucleophilic Addn SideProduct Bis-Urea / Ring Urea (Impurity) TS_Ring->SideProduct Product Target Urea (Mono-substituted) Intermediate->Product Proton Transfer

Figure 1: Mechanistic pathway highlighting the kinetic preference for exocyclic amine attack under neutral conditions.

Critical Reaction Parameters (Optimization Matrix)

The choice of solvent and stoichiometry is the primary determinant of yield and purity.

Table 1: Solvent & Condition Screening Matrix

SolventPolaritySolubility of 2-AMBReaction RateWorkup EaseRecommendation
DCM Non-polarLow/ModerateModerateExcellent (Precipitates)Preferred (Method A)
THF Polar AproticGoodFastGood (Evap/Precip)Standard (Method B)
DMF Polar AproticExcellentVery FastPoor (Aq.[1] wash needed)Use for insoluble R-NCO
Ethanol Polar ProticGoodFastModerateAvoid (Side rxn with R-NCO)
Toluene Non-polarPoorSlowGoodUse for high-temp reflux

Expert Note on Stoichiometry:

  • Ideal Ratio: 1.0 equiv 2-AMB : 1.0–1.05 equiv Isocyanate.[1]

  • Risk: Excess isocyanate (>1.1 equiv) promotes reaction at the benzimidazole ring nitrogen (

    
    ), forming unstable bis-ureas that complicate purification.[1]
    

Standardized Experimental Protocols

Method A: Precipitation Method (High Purity)

Best for: Phenyl isocyanates and lipophilic isocyanates.[1]

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(aminomethyl)benzimidazole dihydrochloride (1.0 mmol) in DCM (10 mL) .

  • Free Basing (Crucial): Add Triethylamine (TEA) (2.2 mmol) dropwise at 0°C. Stir for 15 min until the solution clears (free amine formation).

    • Note: If starting with the free amine form of 2-AMB, omit TEA and step 2.

  • Addition: Dissolve the Isocyanate (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the reaction flask at 0°C over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (MeOH/DCM 1:9). The urea product often precipitates as a white solid.

  • Workup:

    • If Precipitate Forms: Filter the solid, wash with cold DCM (2 x 5 mL) and Et₂O (2 x 5 mL). Dry under vacuum.

    • If Soluble: Wash organic layer with water (1 x 10 mL) to remove TEA salts. Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.

Method B: Homogeneous Solution Method

Best for: Polar isocyanates or when the starting material is insoluble in DCM.

  • Dissolution: Dissolve 2-(aminomethyl)benzimidazole (1.0 mmol) in anhydrous THF (anhydrous, 8 mL) .

    • Tip: If solubility is poor, add minimal DMF (0.5–1.0 mL).

  • Addition: Add the Isocyanate (1.05 mmol) neat or in THF solution at RT.

  • Reaction: Stir at RT for 4–12 hours.

    • Validation: If reaction is sluggish, heat to 50°C for 1 hour.

  • Quenching: Add Hexane or Diethyl Ether (20 mL) to the reaction mixture to induce precipitation of the urea.

  • Filtration: Collect the solid by vacuum filtration.

Troubleshooting & Optimization Workflow

Use this logic flow to resolve common synthetic issues.

Troubleshooting Start Issue Detected LowYield Low Yield / No Precipitate Start->LowYield Impurity Impurity: Bis-Urea (Ring Sub.) Start->Impurity StartMaterial Unreacted 2-AMB Start->StartMaterial Solvent Trap Solvent Trap LowYield->Solvent Trap Product too soluble? Stoichiometry Check Stoichiometry Check Impurity->Stoichiometry Check Excess Isocyanate? Solubility Check Solubility Check StartMaterial->Solubility Check Reactant not dissolved? Evaporate & Recrystallize (EtOH) Evaporate & Recrystallize (EtOH) Solvent Trap->Evaporate & Recrystallize (EtOH) Reduce R-NCO to 0.95 eq Reduce R-NCO to 0.95 eq Stoichiometry Check->Reduce R-NCO to 0.95 eq Lower Temp to 0°C Lower Temp to 0°C Stoichiometry Check->Lower Temp to 0°C Switch to DMF/THF mix Switch to DMF/THF mix Solubility Check->Switch to DMF/THF mix Add mild heat (40°C) Add mild heat (40°C) Solubility Check->Add mild heat (40°C)

Figure 2: Troubleshooting decision tree for yield and purity optimization.[1]

References

  • Siddig, L. A., et al. (2021). "Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents." Open Chemistry, 19(1), 1062-1073.[3] [1]

  • Aroua, L. M., & Mohammed, H. A. (2023).[4] "Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives." Molecules, 28(3), 1308. [1]

  • Reddy, K. U. M., et al. (2022). "One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method." Asian Journal of Chemistry, 34(11). [1]

  • Gallou, I., et al. (2005). "Practical Synthesis of Ureas from Isocyanates and Amines." Journal of Organic Chemistry, 70(17), 6960-6963. [1]

Sources

Application

Application Notes and Protocols: In Vitro Alpha-Amylase Inhibition Assay Using Benzimidazole Urea Derivatives

Audience: Researchers, scientists, and drug development professionals. Foundational Principles: Targeting Alpha-Amylase in Metabolic Disease Alpha-amylase (EC 3.2.1.1) is a critical enzyme in the human digestive system,...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Foundational Principles: Targeting Alpha-Amylase in Metabolic Disease

Alpha-amylase (EC 3.2.1.1) is a critical enzyme in the human digestive system, responsible for the initial breakdown of complex carbohydrates like starch and glycogen into simpler sugars.[1][2] This enzymatic action, occurring first in the saliva and then more significantly in the small intestine via pancreatic alpha-amylase, is a key determinant of postprandial (post-meal) blood glucose levels.[2][3] In metabolic disorders such as type 2 diabetes, characterized by insulin resistance and hyperglycemia, managing these glucose spikes is a primary therapeutic goal.[2][3]

By inhibiting alpha-amylase, the rate of carbohydrate digestion and subsequent glucose absorption into the bloodstream can be significantly reduced.[2][4] This mechanism provides a valuable strategy for maintaining glycemic control.[1] While synthetic inhibitors like acarbose are clinically used, they are often associated with gastrointestinal side effects, prompting the search for novel, effective, and well-tolerated inhibitors from other chemical classes.[3][5]

The Rationale for Benzimidazole Urea Derivatives as Alpha-Amylase Inhibitors

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[6][7] When combined with a urea moiety, the resulting benzimidazole urea derivatives possess a unique three-dimensional structure capable of forming strong hydrogen bonds with biological targets, such as the active sites of enzymes.[8]

Recent studies have highlighted the potential of this chemical class to effectively inhibit alpha-amylase.[8][9] The rationale for their use stems from:

  • Structural Mimicry and Competitive Inhibition: Benzimidazole urea derivatives can mimic the natural substrates of alpha-amylase, binding to the enzyme's active site and preventing the hydrolysis of α-1,4-glycosidic bonds in starch.[1]

  • Favorable Binding Interactions: Molecular docking studies have indicated that these derivatives can establish significant interactions with key amino acid residues within the active site of human pancreatic alpha-amylase, contributing to their inhibitory activity.[9][10]

  • Synthetic Tractability: The synthesis of a diverse library of benzimidazole urea derivatives is readily achievable, allowing for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.[9][11]

Experimental Workflow and Key Considerations

A successful and reproducible in vitro alpha-amylase inhibition assay requires careful attention to several critical parameters. The following sections provide a detailed protocol and explain the causality behind each experimental choice.

Essential Reagents and Their Preparation
  • Porcine Pancreatic α-Amylase (PPA): A solution of 0.5 mg/mL prepared fresh in 0.02 M sodium phosphate buffer (pH 6.9 with 6 mM NaCl). The choice of porcine pancreatic amylase is due to its high homology with the human enzyme and its commercial availability.

  • Starch Solution (1% w/v): 1 g of soluble starch is dissolved in 100 mL of the sodium phosphate buffer. Gentle heating and stirring are required to achieve a clear solution. This serves as the substrate for the enzyme.

  • 3,5-Dinitrosalicylic Acid (DNSA) Reagent: This colorimetric reagent is used to quantify the amount of reducing sugars produced by the enzymatic reaction.[4][12]

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water.

    • Slowly add 20 mL of 2 M NaOH with constant stirring.

    • Add 30 g of sodium potassium tartrate (Rochelle salt).

    • Adjust the final volume to 100 mL with distilled water. Store in an amber bottle.

  • Benzimidazole Urea Derivatives (Test Compounds): Prepare a stock solution (e.g., 1 mg/mL) in a minimal amount of a suitable solvent like DMSO. Subsequent dilutions should be made in the sodium phosphate buffer to achieve the desired final concentrations for the assay.

  • Acarbose (Positive Control): A stock solution (e.g., 1 mg/mL) is prepared in the sodium phosphate buffer. Acarbose is a well-characterized alpha-amylase inhibitor and serves as a benchmark for comparing the potency of the test compounds.[4]

Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format for higher throughput.

  • Assay Setup:

    • Add 50 µL of varying concentrations of the benzimidazole urea derivative solutions to designated wells.

    • For the positive control, add 50 µL of varying concentrations of acarbose solution.

    • For the blank (100% enzyme activity), add 50 µL of the sodium phosphate buffer.[13]

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the 0.5 mg/mL α-amylase solution to all wells except for the substrate blank.

    • Incubate the plate at 37°C for 10 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.[4]

  • Initiation of Enzymatic Reaction:

    • Add 50 µL of the 1% starch solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.[4] The incubation time should be optimized to ensure the reaction proceeds in the linear range.

  • Termination of Reaction and Color Development:

    • Stop the enzymatic reaction by adding 100 µL of the DNSA reagent to each well.

    • Seal the plate and place it in a boiling water bath for 5-10 minutes. This step is crucial for the reaction between DNSA and the reducing sugars formed, which results in a color change from yellow to reddish-brown.[4][14][15]

  • Absorbance Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance of each well at 540 nm using a microplate reader.[4][12]

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Starch, DNSA, Inhibitors) setup Plate Setup (Inhibitor/Control/Blank) reagents->setup enzyme_add Add α-Amylase setup->enzyme_add pre_incubate Pre-incubate (37°C, 10 min) enzyme_add->pre_incubate starch_add Add Starch Solution pre_incubate->starch_add incubate Incubate (37°C, 20 min) starch_add->incubate dnsa_add Add DNSA Reagent incubate->dnsa_add boil Boil (5-10 min) dnsa_add->boil read Read Absorbance (540 nm) boil->read calc_inhibition Calculate % Inhibition read->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro α-amylase inhibition assay.

Data Analysis and Interpretation

Calculation of Percentage Inhibition

The percentage of alpha-amylase inhibition is calculated using the following formula:

% Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

Where:

  • Abscontrol is the absorbance of the reaction with the buffer instead of the inhibitor (100% enzyme activity).

  • Abssample is the absorbance of the reaction in the presence of the benzimidazole urea derivative or acarbose.

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor.[16][17] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[18] To determine the IC50 value, the calculated percentage inhibition is plotted against the corresponding concentrations of the benzimidazole urea derivative. A non-linear regression analysis is then performed to fit the data to a sigmoidal dose-response curve, from which the IC50 value can be interpolated.[18]

Data Presentation

The quantitative results for a series of benzimidazole urea derivatives should be summarized in a clear and structured table for easy comparison.

Compound IDR-GroupIC50 (µM) ± SD
Acarbose -14.21 ± 0.06
3c 4-OCH₃-Ph18.65 ± 0.23
3d Cyclohexyl25.65 ± 0.03
3e 4-Cl-Ph20.70 ± 0.06
3f Butyl28.33 ± 0.02
3g 4-F-Ph22.33 ± 0.12
(Data is illustrative and based on published findings for similar compounds)[9]

Mechanism of Inhibition: A Visual Representation

The primary mechanism of action for many alpha-amylase inhibitors is competitive inhibition. The inhibitor, structurally similar to the natural substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

inhibition_mechanism cluster_normal Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate (Starch) Substrate (Starch) Substrate (Starch)->ES_Complex Products (Sugars) Products (Sugars) ES_Complex->Products (Sugars) Hydrolysis Enzyme_I Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex + Inhibitor Inhibitor Benzimidazole Urea Derivative Inhibitor->EI_Complex

Caption: Mechanism of competitive alpha-amylase inhibition.

Self-Validating Systems and Troubleshooting

To ensure the trustworthiness of the results, the protocol incorporates several self-validating steps:

  • Positive Control: The inclusion of acarbose provides a consistent reference point for inhibitory activity. A significant deviation in the IC50 value of acarbose from established values may indicate issues with reagent quality or experimental conditions.

  • Blank Controls: The use of blanks for 100% enzyme activity and substrate color allows for the correction of background absorbance.

  • Linearity of the Assay: It is crucial to ensure that the enzyme concentration and incubation time result in a reaction rate that is linear over the measurement period. This can be verified by running a time-course experiment.

  • Inhibitor Solubility: Poor solubility of the benzimidazole urea derivatives can lead to inaccurate results. It is essential to ensure that the compounds are fully dissolved in the assay buffer at the tested concentrations. If precipitation is observed, the stock solution concentration or the solvent system may need to be adjusted.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro assessment of alpha-amylase inhibition by benzimidazole urea derivatives. By understanding the scientific principles behind each step and incorporating robust controls, researchers can generate reliable and reproducible data. This assay serves as a critical first step in the drug discovery pipeline for identifying and characterizing novel therapeutic agents for the management of type 2 diabetes and other metabolic diseases. The promising inhibitory activity of the benzimidazole urea scaffold warrants further investigation and optimization.[9][10]

References

  • Alpha amylase inhibitor - Grokipedia. (n.d.).
  • What are Alpha-amylase inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay) - Bio-protocol. (n.d.).
  • Aroua, L. M., Mohammed, H. A., et al. (2023). Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity. Pharmaceuticals, 16(2), 457. Retrieved from [Link]

  • Ogunyemi, O. M., et al. (2022). Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth. Frontiers in Pharmacology, 13, 962271. Retrieved from [Link]

  • Application Notes and Protocols: In Vitro α-Amylase Inhibition Assay for Erythrocentaurin - Benchchem. (n.d.).
  • Estimation of Carbohydrate (Reducing Sugars) by DNSA method. (n.d.). OPRL BIOSCIENCES PRIVATE LIMITED.
  • DNSA reagent - National Centre for Biotechnology Education. (n.d.).
  • IC50 Determination - edX. (n.d.).
  • IC50 Calculator - Half Maximal Inhibitory Concentration | Dose Response Curve. (n.d.).
  • DNSA reagent - Mystrica. (n.d.).
  • Benzimidazole-ureas 3a-h inhibition activity against α-amylase and α-glucosidase. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of action α‐amylase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro α-amylase inhibitory assay - Protocols.io. (n.d.). Retrieved from [Link]

  • ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD - SciELO. (2022, June 30).
  • Oboh, G., et al. (2015). Alpha Amylase Inhibitory Potential and Mode of Inhibition of Oils from Allium sativum (Garlic) and Allium cepa (Onion). Pharmacognosy Magazine, 11(Suppl 2), S334–S338. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2022). Design of novel benzimidazole derivatives as potential α-amylase inhibitors using QSAR, pharmacokinetics, molecular docking, and molecular dynamics simulation studies. Journal of Molecular Modeling, 28(4), 106. Retrieved from [Link]

  • Fakhraian, H., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry, 16(1), 8. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC. (n.d.).
  • IC50 - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity - ResearchGate. (2025, October 13).
  • Appendix A-1 Reducing sugar determination by 3, 5-dinitrosalicylic acid (DNS) method (Miller, 1959). (n.d.).
  • Al-Warhi, T., et al. (2022). Synthesis and docking of new Schiff-bases bearing urea as promising dual α-amylase and α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845–1855. Retrieved from [Link]

  • Synthesis and urease inhibition studies of benzimidazoles derivatives 3a-3f. (n.d.). ResearchGate. Retrieved from [Link]

  • Khan, K. M., et al. (2021). Synthesis of new 1,2-disubstituted benzimidazole analogs as potent inhibitors of β-Glucuronidase and in silico study. Arabian Journal of Chemistry, 14(11), 103401. Retrieved from [Link]

  • In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC. (2016, November 15).
  • Reducing sugar by DNS method | 3, 5 Dinitrosalicylic acid (DNSA) method - YouTube. (2019, May 26). Retrieved from [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PubMed. (2022, January 18). Retrieved from [Link]

  • Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts - PubMed. (2005, June 15). Retrieved from [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - ResearchGate. (2026, January 9).
  • In Vitro Biochemical Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (2024, April 8).
  • Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.).

Sources

Method

Advanced Protocol: Antimicrobial Susceptibility Profiling of Benzimidazole Methyl Urea Derivatives

Abstract Benzimidazole methyl ureas represent a potent class of synthetic antimicrobial agents that often exhibit dual-targeting mechanisms—inhibiting bacterial type II topoisomerases (DNA GyraseB/ParE) and/or the cell d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzimidazole methyl ureas represent a potent class of synthetic antimicrobial agents that often exhibit dual-targeting mechanisms—inhibiting bacterial type II topoisomerases (DNA GyraseB/ParE) and/or the cell division protein FtsZ.[1][2] However, their lipophilic nature and specific mode of action present unique challenges in standard Antimicrobial Susceptibility Testing (AST). This guide provides a rigorous, standardized workflow for researchers to accurately assess the potency, spectrum, and mechanism of action of these compounds, ensuring data integrity and reproducibility in drug discovery pipelines.

Introduction & Mechanistic Basis

Chemical & Biological Context

Unlike traditional benzimidazoles (often anti-helminthic agents targeting


-tubulin), benzimidazole methyl ureas  are engineered to target bacterial prokaryotic systems.[3] The urea linker is critical for hydrogen bonding within the ATP-binding pocket of DNA Gyrase subunit B (GyrB)  and Topoisomerase IV (ParE) , effectively shutting down DNA replication. Alternatively, structural variations can shift affinity toward FtsZ , the bacterial homolog of tubulin, preventing Z-ring assembly and cytokinesis.
The Solubility Challenge

The core benzimidazole scaffold is inherently hydrophobic. The addition of methyl and urea moieties often increases lipophilicity (


). Standard aqueous AST protocols (CLSI/EUCAST) must be adapted to prevent compound precipitation, which leads to "false resistance" or erratic MIC data.

Pre-Analytical Considerations: Compound Handling

Expert Insight: The most common failure mode in testing benzimidazole derivatives is not biological inactivity, but physical precipitation in the microtiter plate. Visual clarity does not guarantee solubility at the microscopic level.

Solvent Selection & Stock Preparation
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent. Avoid ethanol or methanol due to volatility and potential interaction with polystyrene plates.

  • Stock Concentration: Prepare a 100X or 200X master stock (e.g., 12.8 mg/mL) to ensure the final assay concentration of DMSO remains

    
     (v/v).
    
  • Storage: Aliquot into single-use glass vials (to prevent plastic absorption) and store at -20°C. Avoid repeated freeze-thaw cycles.

Workflow Visualization: Stock Preparation

StockPrep Powder Lyophilized Compound Weigh Weighing (Analytical Balance) Powder->Weigh Dissolve Dissolve in 100% DMSO Weigh->Dissolve Sonication Sonication (5 mins, ambient) Dissolve->Sonication Stock Master Stock (100X Conc.) Sonication->Stock QC Visual Check (Precipitation?) Stock->QC QC->Dissolve Cloudy (Add more DMSO) Dilution Intermediate Dilution (in Media or Buffer) QC->Dilution Clear

Figure 1: Critical path for preparing hydrophobic benzimidazole stocks to ensure solubility before media contact.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Adapted from CLSI M07) Target: Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) panels.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate: 96-well, U-bottom, non-binding surface (NBS) polystyrene plates.

  • Inoculum: Standardized to

    
     CFU/mL.
    
Step-by-Step Procedure
  • Intermediate Dilution Plate (The "Mother" Plate):

    • Do not serially dilute directly in the assay plate.

    • Prepare a 2-fold serial dilution series in 100% DMSO in a separate polypropylene plate.

    • This ensures the drug is fully soluble during the dilution steps.

  • Assay Plate Preparation:

    • Dispense 98 µL of CAMHB into columns 1–11.

    • Dispense 100 µL of CAMHB into column 12 (Growth Control).

    • Transfer 2 µL from the "Mother" plate (DMSO series) into the corresponding wells of the Assay Plate.

    • Result: Final DMSO concentration is 2%. This is generally tolerated by most bacteria but must be controlled.

  • Inoculation:

    • Add 100 µL of bacterial suspension (

      
       CFU/mL) to wells 1–11.
      
    • Final test volume: 200 µL. Final Inoculum:

      
       CFU/mL. Final DMSO: 1%.
      
  • Incubation:

    • Seal with gas-permeable film.

    • Incubate at 35°C ± 2°C for 16–20 hours.

  • Readout:

    • Visual: Look for turbidity pellets.

    • Optical: Read OD600.

    • Validity Check: Compare Growth Control (Col 12) with a "Solvent Control" (Media + Bacteria + 1% DMSO, no drug) to ensure DMSO is not inhibiting growth.

Plate Layout Visualization

PlateLayout Plate 96-Well Layout Row/Col 1 2 ... 10 11 12 A-H High Conc ... ... ... Low Conc Controls Details Col 1-10: Drug Gradient (64 -> 0.125 µg/mL) Col 11: Solvent Control (1% DMSO only) Col 12: Growth Control (No DMSO, No Drug) Plate->Details

Figure 2: Standardized plate map including mandatory solvent controls to rule out vehicle toxicity.

Protocol 2: Mechanism of Action Validation

Since benzimidazole ureas may target FtsZ (causing filamentation) or Gyrase (causing DNA damage/lysis), a phenotypic assay is required to distinguish the MOA.

Microscopy Phenotyping Assay

Objective: Differentiate between cell division inhibition (FtsZ) and DNA replication arrest (Gyrase).

  • Culture: Treat E. coli or B. subtilis (exponential phase) with the compound at 0.5x MIC and 4x MIC .

  • Incubation: 2 to 4 hours.

  • Staining: Fix cells and stain with DAPI (DNA) and FM4-64 (Membrane).

  • Analysis:

    • Phenotype A (FtsZ Inhibition): Cells become extremely elongated (filamentous) because they grow but cannot divide. Nucleoids are regularly spaced along the filament.

    • Phenotype B (Gyrase Inhibition): Cells may elongate slightly but often show "anucleate" cells or segregated DNA masses (guillotine effect) and eventual lysis.

MOA Decision Logic

MOA_Logic Start Treat Bacteria @ 4x MIC Obs Microscopic Observation (Phase Contrast/DAPI) Start->Obs Filament Elongated Filaments (>10x normal length) Obs->Filament Filamentation Lysis Cell Lysis / Debris Normal Length Obs->Lysis Lysis Target1 Target: FtsZ (Cell Division Inhibitor) Filament->Target1 Target2 Target: Gyrase/Topo IV (Replication Inhibitor) Lysis->Target2

Figure 3: Phenotypic decision tree to rapidly classify the primary mechanism of action.

Data Analysis & Interpretation

Acceptance Criteria
ParameterAcceptance CriteriaAction if Failed
Growth Control (GC) OD600 > 0.2 (visible turbidity)Repeat assay; check inoculum viability.
Solvent Control (SC) OD600 within 90-100% of GCDMSO toxic; repeat with lower DMSO (<1%).
Sterility Control Optically clearContamination; discard all data.
Precipitation No visible crystals in well bottom"False Resistance"; repeat with solubility enhancers (e.g., Cyclodextrin).
Reporting Results

Report MIC as the lowest concentration with complete inhibition of visible growth.

  • Note: For FtsZ inhibitors, a "trailing endpoint" (partial inhibition) is common due to filamentation. In these cases, define MIC as 80% inhibition (

    
    ) rather than 100%.
    

References

  • Charifson, P. S., et al. (2008). "Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity."[2] Journal of Medicinal Chemistry, 51(17), 5243-5263.[2] Link

  • Kumar, K., et al. (2015). "BT-benzo-29 inhibits bacterial cell proliferation by perturbing FtsZ assembly."[1] The FEBS Journal, 282, 396-412. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." 12th Edition. Link

  • Ojha, R., et al. (2022). "Bacterial FtsZ inhibition by benzo[d]imidazole-2-carboxamide derivative with anti-TB activity."[3] Future Medicinal Chemistry, 14(19), 1361-1373.[3] Link

  • Stokes, N. R., et al. (2020). "Benzamide Derivatives Targeting the Cell Division Protein FtsZ."[1][4] Antibiotics, 9(4), 188. Link

Sources

Application

Solvent selection for recrystallization of N-[(1H-Benzimidazol-2-yl)methyl]urea

A Solvent Selection & Optimization Protocol Executive Summary The purification of N-[(1H-Benzimidazol-2-yl)methyl]urea presents a distinct challenge in process chemistry due to its amphiphilic structural motifs. The mole...

Author: BenchChem Technical Support Team. Date: February 2026

A Solvent Selection & Optimization Protocol

Executive Summary

The purification of N-[(1H-Benzimidazol-2-yl)methyl]urea presents a distinct challenge in process chemistry due to its amphiphilic structural motifs. The molecule combines a planar, hydrophobic benzimidazole core (capable of


-

stacking) with a highly polar urea side chain (a strong hydrogen bond donor/acceptor network).[1] This duality often leads to poor solubility in standard non-polar solvents and excessive solubility in polar aprotic media, complicating the isolation of crystalline material.

This Application Note provides a rational, evidence-based protocol for solvent selection. While specific derivatives may vary, field data indicates that binary aqueous-alcoholic systems (specifically Ethanol/Water) offer the highest probability of success for this structural class, balancing yield with impurity rejection.[1]

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must first understand the intermolecular forces at play.

  • The Benzimidazole Core: This bicyclic aromatic system is moderately lipophilic but possesses a basic nitrogen (

    
    ). It drives the molecule to crystallize via strong lattice energy derived from stacking interactions.
    
  • The Urea Moiety: This functional group significantly increases polarity. It introduces a risk of "oiling out" (liquid-liquid phase separation) if the solvent system is too non-polar, as the urea groups will aggregate rather than crystallize.

Solubility Prediction Table:

Solvent ClassRepresentativePredicted SolubilityUtility for Recrystallization
Non-Polar Hexane, TolueneInsoluble Anti-solvent only. Poor interaction with urea.
Polar Aprotic DMSO, DMFHigh Poor. Hard to remove; product remains in mother liquor.[1]
Chlorinated DCM, ChloroformLow-Moderate Moderate. Good for extraction, often poor for crystallization yield.[1]
Alcohols Methanol, EthanolModerate-High (Hot) Excellent. H-bonding matches urea; alkyl chain matches benzimidazole.[1]
Water WaterLow (pH dependent) Anti-solvent. Induces precipitation when added to alcohols.[1]
Solvent Selection Decision Tree

The following logic flow guides the researcher through the screening process. This avoids the "trial and error" approach by systematically narrowing down the thermodynamic sweet spot.

SolventSelection Start Start: 100mg Solubility Test TestAlcohol Test 1: Reflux in Ethanol (10-20 vol) Start->TestAlcohol SolubleHot Soluble at Reflux? TestAlcohol->SolubleHot CrystalsCool Crystals upon cooling? SolubleHot->CrystalsCool Yes TestAcid Test 3: pH Swing Dissolve in dilute HCl, neutralize with NH4OH SolubleHot->TestAcid No (Insoluble) SuccessEtOH Protocol A: Pure Ethanol CrystalsCool->SuccessEtOH Yes (High Yield) TestBinary Test 2: Binary System Dissolve in min. hot EtOH, add hot H2O to cloud point CrystalsCool->TestBinary No (Low Yield) Precipitate Precipitate or Oil? TestBinary->Precipitate SuccessBinary Protocol B: EtOH/H2O (70:30) Precipitate->SuccessBinary Crystalline Solid OilOut Oiling Out Issue Precipitate->OilOut Oily droplets RemedyOil Remedy: Increase EtOH ratio or switch to MeOH/H2O OilOut->RemedyOil

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.

Optimized Protocol: Binary Ethanol-Water System

Based on the structural analogs (e.g., 2-(aminomethyl)benzimidazole derivatives), a binary system of Ethanol and Water is the authoritative recommendation.[1] This system leverages the high solubility of the benzimidazole in hot ethanol and the drastic solubility drop caused by water and cooling.

Materials Required
  • Crude N-[(1H-Benzimidazol-2-yl)methyl]urea[1]

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water[1]

  • Activated Carbon (optional, for decolorization)[1]

  • Hot plate/stirrer with temperature control[1]

Step-by-Step Methodology

1. Dissolution (The Saturation Point) [1]

  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethanol (approx. 10-15 mL per gram of solid). Note: Do not add water yet.[1]

  • Heat the mixture to reflux (

    
    ).
    
  • If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in small portions (1-2 mL) until a clear solution is obtained.

    • Critical Check: If insolubles remain that look like dirt or salts (not the product), proceed to hot filtration.[1]

2. Hot Filtration (Impurity Removal)

  • While maintaining the solution at near-boiling temperature, filter through a pre-heated glass funnel (or Celite pad) to remove mechanical impurities.[1]

  • Why Pre-heat? To prevent the product from crystallizing on the filter paper, which causes yield loss.

3. The "Cloud Point" Induction

  • Return the clear filtrate to the heat and bring back to a gentle boil.

  • Slowly add hot water dropwise.

  • Continue adding water until a faint, persistent turbidity (cloudiness) is observed.[1]

  • Add a few drops of ethanol to just clear the turbidity. This establishes a saturated solution at the boiling point.

  • Target Ratio: Typically ends up between 70:30 to 50:50 Ethanol:Water.

4. Controlled Crystallization

  • Remove the flask from the heat source.

  • Allow it to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath immediately.

  • Mechanism:[1][2][3] Rapid cooling traps impurities in the crystal lattice. Slow cooling allows for "Ostwald Ripening," producing purer, larger crystals.[1]

  • Once at room temperature, cool further in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    

5. Isolation and Drying

  • Filter the crystals using vacuum filtration (Buchner funnel).[1]

  • Wash the cake with a small amount of cold Ethanol/Water mixture (same ratio as used, or slightly more water-rich).[1]

  • Dry the solid in a vacuum oven at

    
     for 12 hours.
    
Troubleshooting Guide
ObservationDiagnosisCorrective Action
"Oiling Out" (Product forms liquid droplets instead of crystals)Solvent system is too polar (too much water) or temperature dropped too fast.[1]Re-heat to dissolve. Add more Ethanol. Cool much slower with vigorous stirring. Seed with a pure crystal if available.
No Precipitation Solution is too dilute.Evaporate 20-30% of the solvent volume and re-cool.
Colored Impurities Degradation products or starting materials.[3]During Step 1, add Activated Carbon (5-10 wt%), reflux for 10 mins, then hot filter.
Gel Formation Hydrogen bonding network is trapping solvent.Switch solvent system to Methanol or Acetonitrile . Avoid water.
References
  • Benzimidazole Urea Synthesis & Properties

    • Title: Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evalu
    • Source: Chemical Review and Letters (via Neliti), 2022.[1]

    • URL:[Link]

  • General Recrystallization of Aminomethyl-Benzimidazoles

    • Title: Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors.[1]

    • Source: Chemical Review and Letters, 2024.[1][4]

    • URL:[Link]

    • Note: Explicitly cites recrystalliz
  • Solubility Data & Structural Analogs

    • Title: Benzimidazole urea derivatives, and pharmaceutical compositions (Patent US6380232B1).[1]

    • Source: Google P
    • URL
  • Synthesis Guides

    • Title: The Synthesis of Benzimidazole Deriv
    • Source: BenchChem.[5]

Sources

Method

DPPH radical scavenging assay method for benzimidazole derivatives

Application Note: DPPH Radical Scavenging Assay for Benzimidazole Derivatives Introduction Benzimidazole derivatives are a class of heterocyclic aromatic compounds with significant pharmacological interest, ranging from...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: DPPH Radical Scavenging Assay for Benzimidazole Derivatives

Introduction

Benzimidazole derivatives are a class of heterocyclic aromatic compounds with significant pharmacological interest, ranging from anthelmintic (e.g., Albendazole) to anti-cancer and anti-inflammatory applications.[1][2][3][4] Their antioxidant potential is frequently evaluated to understand their ability to mitigate oxidative stress, a key factor in neurodegenerative and cardiovascular diseases.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for rapid screening of these derivatives. However, benzimidazoles present specific challenges—primarily solubility and color interference—that require a modified protocol compared to standard aqueous plant extract assays.

This guide details a robust, self-validating protocol specifically optimized for benzimidazole scaffolds, ensuring reproducibility and accurate


 determination.

Mechanistic Principle

The assay relies on the reduction of the stable free radical DPPH


 (deep violet) to the non-radical hydrazine DPPH-H (pale yellow).[5]

For benzimidazoles, the primary scavenging mechanism is Hydrogen Atom Transfer (HAT) . Substituents on the benzimidazole ring (particularly -OH, -NH, or -SH groups at positions 2 and 5) donate a hydrogen atom to the radical.

  • Radical Form: DPPHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Absorbance max 
    
    
    
    517 nm)[5][6]
  • Reduced Form: DPPH-H (Low Absorbance at 517 nm)[5]

Reaction Pathway

DPPH_Mechanism DPPH DPPH Radical (Purple, 517nm) Complex Transition State [DPPH---H---BZ] DPPH->Complex + BZ Benzimidazole (Antioxidant) BZ->Complex H-Atom Transfer DPPH_H DPPH-H (Yellow, Non-radical) Complex->DPPH_H Reduction BZ_Rad Benzimidazole Radical Complex->BZ_Rad Oxidation

Caption: Figure 1. The Hydrogen Atom Transfer (HAT) mechanism where the benzimidazole derivative neutralizes the DPPH radical.

Materials & Reagents

  • DPPH Reagent: 2,2-Diphenyl-1-picrylhydrazyl (Sigma-Aldrich or equivalent).

  • Solvent A (Stock Preparation): Dimethyl sulfoxide (DMSO), HPLC grade.

    • Why: Most benzimidazole derivatives are poorly soluble in pure alcohols. DMSO ensures complete solubilization.

  • Solvent B (Assay Diluent): Methanol (HPLC grade).

    • Why: Methanol facilitates the DPPH radical stability better than water and mixes well with DMSO.

  • Positive Control: Ascorbic Acid (Vitamin C) or Trolox.

  • Equipment: 96-well microplate reader (or UV-Vis spectrophotometer) capable of reading at 517 nm.

Experimental Protocol

Step 1: Reagent Preparation
  • DPPH Stock Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of Methanol.

    • Critical: Protect from light immediately (wrap flask in aluminum foil). Prepare fresh daily.

  • Benzimidazole Stock Solution (10 mM):

    • Dissolve the benzimidazole derivative in 100% DMSO .

    • Vortex until the solution is perfectly clear. If precipitation occurs, mild sonication (30 sec) is permissible.

Step 2: Serial Dilution

Prepare a concentration range to capture the


 (typically 5 – 200 

g/mL).
  • Dilute the DMSO stock using Methanol to keep the final DMSO concentration

    
     in the assay well. High DMSO concentrations can thermally interfere with the reaction or quench the radical non-specifically.
    
Step 3: Assay Setup (96-Well Plate Format)

Run all samples in triplicate.

Well TypeComponent 1 (100

L)
Component 2 (100

L)
Purpose
Sample Benzimidazole (in MeOH)DPPH SolutionMeasures scavenging activity.
Sample Blank Benzimidazole (in MeOH)Methanol (Pure)Corrects for intrinsic color of the drug.
Control (A0) Methanol (with % DMSO)DPPH SolutionReference for 0% inhibition (Max Abs).
Solvent Blank MethanolMethanolBaseline calibration for the reader.
Step 4: Incubation & Measurement
  • Mix the plate gently (orbital shaker for 10 seconds).

  • Incubate in the dark at room temperature (

    
    ) for 30 minutes .
    
    • Note: Benzimidazoles are slower scavengers than Ascorbic acid; 30 mins allows the reaction to reach equilibrium.

  • Measure Absorbance at 517 nm .[5][6][7][8]

Workflow Visualization

Assay_Workflow cluster_plate Plate Addition Start Start: Weigh Benzimidazole Dissolve Dissolve in DMSO (Stock Solution) Start->Dissolve Dilute Serial Dilution in Methanol (Keep DMSO < 5%) Dissolve->Dilute Plate 96-Well Plate Setup Dilute->Plate Add_DPPH Add 0.1 mM DPPH (Purple) Plate->Add_DPPH Test Wells Add_Blank Add Methanol Only (Sample Blank) Plate->Add_Blank Correction Wells Incubate Incubate 30 min (Dark, RT) Add_DPPH->Incubate Add_Blank->Incubate Read Read Absorbance @ 517 nm Incubate->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Caption: Figure 2.[8] Step-by-step experimental workflow for high-throughput screening of derivatives.

Data Analysis

Calculation of Scavenging Activity

Many benzimidazole derivatives are yellow or orange. You must correct for this using the Sample Blank.



Where:

  • 
    : Absorbance of DPPH + Solvent.[9]
    
  • 
    : Absorbance of DPPH + Benzimidazole.
    
  • 
    : Absorbance of Benzimidazole + Methanol (No DPPH).
    
Determination
  • Plot Concentration (

    
    g/mL)  on the X-axis (Log scale recommended).
    
  • Plot % Inhibition on the Y-axis.

  • Perform a non-linear regression (Sigmoidal Dose-Response) to find the concentration where inhibition is 50%.

Example Data Presentation
Compound IDSubstituent (R)

(

g/mL)
Relative Potency
Standard Ascorbic Acid4.2

0.3
1.0 (Ref)
BZM-01 -H (Unsubstituted)> 200Inactive
BZM-02 -OH (5-position)12.5

1.1
High
BZM-03 -NO2 (5-position)85.0

4.5
Low

Critical Troubleshooting & Optimization

  • Precipitation in Wells:

    • Symptom:[4][10][11][12] Absorbance spikes unexpectedly or readings are erratic.

    • Cause: The benzimidazole precipitated when the DMSO stock hit the aqueous/methanol buffer.

    • Solution: Ensure the final Methanol content is high (>90%). If using an aqueous buffer, lower the drug concentration.

  • Negative Inhibition Values:

    • Cause: The sample absorbs more light at 517 nm than the DPPH control (common with nitro-benzimidazoles).

    • Solution: The "Sample Blank" correction (Step 3) is mandatory.

  • Structure-Activity Relationship (SAR) Note:

    • Expect high activity only if your benzimidazole has electron-donating groups (EDG) like -OH, -NH2, or -SH .

    • Electron-withdrawing groups (EWG) like -NO2 or -Cl generally stabilize the ring but reduce H-donating capacity, leading to higher

      
       values.
      

References

  • Alam, M. F., et al. "Structure activity relationship (SAR) of benzimidazole derivatives having antioxidant potentiality." ResearchGate, 2020.[2]

  • BenchChem. "Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP)." BenchChem Protocols, 2025.

  • Mavrova, A. T., et al. "Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones." Arabian Journal of Chemistry, 2016.

  • Kedare, S. B., & Singh, R. P. "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology, 2011.

  • Edelmann, F. T. "Effect of DMSO on DPPH Assay Interference." ResearchGate Discussion, 2021.

Sources

Application

Molecular docking preparation for benzimidazole urea ligands against glucosidase

Application Note: Molecular Docking of Benzimidazole-Urea Ligands Against -Glucosidase[1][2] Introduction & Strategic Rationale Clinical Context Type 2 Diabetes Mellitus (T2DM) is characterized by postprandial hyperglyce...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking of Benzimidazole-Urea Ligands Against -Glucosidase[1][2]

Introduction & Strategic Rationale

Clinical Context

Type 2 Diabetes Mellitus (T2DM) is characterized by postprandial hyperglycemia.[1]


-Glucosidase, a membrane-bound enzyme in the small intestine, hydrolyzes complex carbohydrates into glucose.[2] Inhibiting this enzyme retards glucose absorption, blunting the post-meal blood sugar spike.
The Pharmacophore: Benzimidazole-Urea

The benzimidazole-urea hybrid represents a "privileged structure" in medicinal chemistry.

  • Benzimidazole Scaffold: Mimics the purine/sugar base, facilitating

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr) in the enzyme's active site.
  • Urea Linker (-NH-CO-NH-): Acts as a dual hydrogen bond donor/acceptor. It is critical for bridging the ligand to the catalytic dyad (Asp/Glu) of the enzyme.

  • Flexibility: The urea bridge introduces rotational freedom, allowing the inhibitor to adapt to the "induced fit" nature of glucosidase.

Receptor Preparation (The Target)

PDB Selection: The Species Problem

A common pitfall in glucosidase docking is the over-reliance on Saccharomyces cerevisiae (Yeast) models when designing human therapeutics. While yeast structures are high-resolution, they differ significantly in the peripheral active site residues compared to human intestinal maltase-glucoamylase (MGAM).

FeatureYeast

-Glucosidase
Human MGAM (N-terminal)Recommendation
PDB ID 3A4A (Complex w/ Maltose)5NN5 (Complex w/ Acarbose)Use 5NN5 for Drug Dev
Resolution 1.60 Å2.15 ÅAcceptable
Active Site Narrower, highly conserved coreBroader, accommodates larger drugsHuman is biologically relevant
Protocol: Protein Preparation

Objective: Create a clean, electrostatically correct receptor model.

  • Isolation:

    • Download PDB 5NN5 (Human) or 3A4A (Yeast).

    • Remove all chains except Chain A (monomer is sufficient for catalytic site docking).

    • Critical Step: Retain the co-crystallized ligand (e.g., Acarbose) initially to define the grid center, then save it as a separate file for validation (re-docking).

  • Solvation & Water Management:

    • Rule: Remove bulk solvent water.

    • Exception:

      
      -Glucosidase is a hydrolase. Interfacial water molecules often bridge the ligand and the protein.
      
    • Analysis: Use a tool like WaterMap or simply visual inspection. If a water molecule forms 3+ H-bonds with the protein/ligand in the crystal structure, keep it . Otherwise, delete it.

  • Protonation (H-Bond Network):

    • Add polar hydrogens.[3]

    • Catalytic Dyad States: In

      
      -glucosidase, the catalytic mechanism involves a nucleophile (Asp) and an acid/base catalyst (Glu).
      
      • Asp518 (Human 5NN5): Should be ionized (

        
        ).
        
      • Asp616 (Human 5NN5): Protonation state is pH-dependent. At physiological pH (7.4), assume standard ionization unless specific QM/MM data suggests otherwise.

    • Use Gasteiger charges for AutoDock Vina or OPLS4 for Glide.

Ligand Preparation (The Drug)[6]

Benzimidazole Tautomerism

Benzimidazole exists in tautomeric equilibrium. The hydrogen on the imidazole ring can shift between N1 and N3.

  • Action: You must generate both tautomers if the ring is unsubstituted at the nitrogen.

  • Impact: The position of this hydrogen determines whether the nitrogen acts as a Donor or Acceptor.

Urea Geometry & Planarity

The urea linkage is generally planar due to resonance (


).
  • Constraint: Do not allow the amide bonds to rotate freely during conformational generation (pre-docking), but allow the bonds flanking the urea to rotate.

  • Energy Minimization: Minimize ligands using the MMFF94 force field to relieve steric clashes before docking.

Protocol: Ligand Setup
  • Sketch: Draw the 2D structure of the benzimidazole-urea derivative.

  • 3D Conversion: Convert to 3D.

  • Ionization: Set pH to 7.4. (Benzimidazole pKa

    
     5.6; usually neutral at phys pH).
    
  • Minimization: Steepest descent (500 steps) followed by Conjugate Gradient.

Docking Execution & Parameters

Grid Generation

Define the search space (Grid Box) around the active site.

  • Center: Use the centroid of the co-crystallized ligand (Acarbose).

    • Approx coordinates (PDB 3A4A): X=21.3, Y=-7.6, Z=23.4.

  • Dimensions:

    
     Å. This covers the deep catalytic pocket and the entrance loops.
    
Search Parameters (AutoDock Vina Example)
  • Exhaustiveness: Set to 32 or 64 (Standard is 8). Benzimidazole-ureas are flexible; higher exhaustiveness is required to find the global minimum.

  • Num Modes: 10.

  • Energy Range: 4 kcal/mol.

Visualizations & Workflows

Experimental Workflow

The following diagram outlines the step-by-step computational pipeline.

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis P_Prep Protein Prep (5NN5) Remove Chain B-D Keep Catalytic Waters Grid Grid Generation Center: Native Ligand Size: 24x24x24 Å P_Prep->Grid L_Prep Ligand Prep Generate Tautomers MMFF94 Minimization Dock Molecular Docking (AutoDock Vina/Glide) Exhaustiveness: 32 L_Prep->Dock Grid->Dock Valid Validation Re-dock Native Ligand RMSD < 2.0 Å? Dock->Valid Valid->Grid If Fail Interact Interaction Profiling 2D/3D Plotting H-Bonds (Urea) Pi-Stacking (Benzimidazole) Valid->Interact If Valid

Caption: Figure 1. End-to-end computational workflow for docking benzimidazole-urea derivatives.

Mechanistic Binding Hypothesis

Understanding why these molecules bind is crucial for analyzing results.

BindingMechanism Benz Benzimidazole Ring Urea Urea Linker (-NH-CO-NH-) Benz->Urea Phe Phe/Tyr (Aromatic Wall) Benz->Phe Pi-Pi Stacking Tail Aryl/Alkyl Tail Urea->Tail Asp Asp/Glu (Catalytic Dyad) Urea->Asp H-Bond Donor Entrance Entrance Loop Residues Tail->Entrance Hydrophobic Interaction

Caption: Figure 2. Predicted pharmacophore interactions. The urea moiety anchors the ligand via H-bonds to the catalytic dyad.

Post-Docking Analysis & Validation

Validation Criteria (Self-Validating System)

Before analyzing your compounds, you must validate the protocol using the "Redocking Method."

  • Dock the extracted native ligand (e.g., Acarbose) back into the prepared protein.[4]

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Pass Criteria: RMSD

    
     2.0 Å.
    
  • Fail Action: If RMSD > 2.0 Å, adjust the Grid Box size or check protonation states of the catalytic residues.

Interaction Profiling

Filter your results based on these specific contacts (Residue numbering for Yeast 3A4A / Human 5NN5):

Interaction TypeKey Residues (Yeast 3A4A)Key Residues (Human 5NN5)Role
H-Bond (Acid) Asp215, Glu277Asp518, Asp616Catalytic anchoring (Critical)
H-Bond (Base) Asp352Asp616Stabilization of urea

-

Stacking
Phe178, Tyr72Phe525, Trp481Aromatic sandwiching of Benzimidazole
Hydrophobic Phe159, Phe303Trp376, Phe649Pocket enclosure

Interpretation:

  • High affinity (negative

    
    ) is not enough. The ligand must  show H-bonding with the catalytic dyad (Asp/Glu) via the urea linker.
    
  • If the benzimidazole ring is solvent-exposed rather than buried in the aromatic pocket, the pose is likely a false positive.

References

  • Structural Basis of Inhibition: Roig-Zamboni, V., et al. (2017). Structure of the human N-terminal maltase-glucoamylase complexed with acarbose. Acta Crystallographica Section D, 73(6).

  • Yeast Model: Yamamoto, K., et al. (2010). Crystal structure of Saccharomyces cerevisiae

    
    -glucosidase complexed with maltose. J. Mol. Biol. 
    
  • Benzimidazole-Urea Synthesis & Activity: Zawawi, N., et al. (2017). Synthesis, molecular docking studies of hybrid benzimidazole as

    
    -glucosidase inhibitor. Bioorganic Chemistry. 
    
  • Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Urea Conformational Analysis: Jagodzinska, M., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N-[(1H-Benzimidazol-2-yl)methyl]urea

Case ID: BZ-UREA-SOL-001 Subject: Overcoming aqueous insolubility of N-[(1H-Benzimidazol-2-yl)methyl]urea for biological applications. Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZ-UREA-SOL-001 Subject: Overcoming aqueous insolubility of N-[(1H-Benzimidazol-2-yl)methyl]urea for biological applications. Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division.

Executive Summary

N-[(1H-Benzimidazol-2-yl)methyl]urea presents a classic medicinal chemistry challenge: it possesses a polar urea linker and a basic benzimidazole core, yet exhibits poor aqueous solubility. This is driven by high lattice energy resulting from strong intermolecular hydrogen bonding (urea-urea "tapes" and benzimidazole


-stacking).

This guide provides three validated workflows to solubilize this compound for biological assays, moving beyond simple DMSO dissolution to robust formulation strategies.

Module 1: The Physicochemical Barrier (The "Why")

Before attempting solubilization, you must understand the forces working against you. The insolubility is not due to a lack of polarity, but rather the stability of the solid state.

Structural Analysis[1][2]
  • Benzimidazole Core (pKa ~5.6): The N3 nitrogen is a weak base. At physiological pH (7.4), it is predominantly uncharged (

    
    ), limiting dipole-dipole interactions with water.
    
  • Urea Linker: Acts as both a hydrogen bond donor (2 H) and acceptor (1 O). In the solid state, urea groups form extremely stable, ribbon-like H-bond networks that water cannot easily disrupt.

Solubility Equilibrium Diagram

The following workflow illustrates the thermodynamic barriers and the intervention points for our protocols.

SolubilityEquilibrium Solid Solid Crystal Lattice (High Stability) Dissolved Solvated Molecule (Aqueous) Solid->Dissolved  Energy Barrier (Lattice Breaking)   Protonated Cationic Species (pH < 4.0) Dissolved->Protonated  Acidification (HCl/MSA)   Complexed Cyclodextrin Inclusion (Host-Guest) Dissolved->Complexed  HP-β-CD Encapsulation  

Figure 1: Thermodynamic equilibrium of N-[(1H-Benzimidazol-2-yl)methyl]urea. The transition from Solid to Dissolved is the rate-limiting step, which can be bypassed via protonation or complexation.

Module 2: Solubilization Protocols (The "How")

Protocol A: The "Golden Ratio" Cosolvent Method

Best for: High-Throughput Screening (HTS), Enzyme Inhibition Assays.

Pure DMSO stocks often precipitate when diluted into aqueous buffers. This protocol uses a bridging solvent (PEG400) to stabilize the transition.

Reagents:

  • DMSO (Anhydrous)

  • PEG400 (Polyethylene glycol 400)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Step-by-Step:

  • Primary Stock: Dissolve compound at 20 mM in 100% DMSO. Vortex until clear.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into pure PEG400 .

    • Result: 2 mM compound in 10% DMSO / 90% PEG400.

  • Final Assay Dilution: Slowly add the Intermediate Stock to your assay buffer (PBS) with rapid stirring.

    • Target: 1:20 dilution.

    • Final Composition: 100 µM compound, 0.5% DMSO, 4.5% PEG400, 95% PBS.

Why this works: PEG400 acts as an amphiphilic interface, preventing the "shock" precipitation that occurs when hydrophobic molecules in DMSO hit water.

Protocol B: In Situ Salt Formation (Acid-Base Switching)

Best for: Chemical handling, stock preparation, non-cellular assays.

Since the benzimidazole is basic, we can force dissolution using a volatile acid, then stabilize with a surfactant.

Reagents:

  • 0.1 M HCl

  • Tween 80 (Polysorbate 80)

Step-by-Step:

  • Weigh the solid compound.

  • Add 0.1 M HCl dropwise. The compound should dissolve rapidly as it converts to the hydrochloride salt.

  • Critical Step: Before neutralizing or adding buffer, add Tween 80 to a final concentration of 0.1%.

  • Dilute with buffer (HEPES/PBS) to the desired volume.

    • Note: As pH rises to 7.4, the compound will deprotonate. The Tween 80 micelles will "catch" the neutral molecules, preventing visible precipitation.

Protocol C: Cyclodextrin Complexation (The Gold Standard)

Best for: Animal studies (IP/IV/Oral), Cell Culture (Low cytotoxicity).

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex, shielding the hydrophobic benzimidazole ring inside its cavity while the hydrophilic exterior interacts with water.

Reagents:

  • HP-β-CD (20% w/v stock in water)

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline. Filter sterilize (0.22 µm).

  • Add the solid N-[(1H-Benzimidazol-2-yl)methyl]urea to the CD solution.

  • Sonication: Sonicate in a water bath at 40°C for 30–60 minutes.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove any undissolved solid.

  • Result: A clear, stable aqueous solution (typically 1–5 mg/mL) ready for injection or cell treatment.

Module 3: Comparative Data & Decision Matrix

Use the table below to select the method matching your assay constraints.

FeatureDMSO Only (Standard)Cosolvent (Protocol A)Salt/Tween (Protocol B)Cyclodextrin (Protocol C)
Max Solubility Low (<50 µM)Medium (~100-200 µM)High (>1 mM at low pH)High (>1 mM)
Cell Toxicity High (>0.5% kills cells)Medium (PEG limits)Low (Tween limits)Very Low (Biocompatible)
Stability Poor (Precipitates < 1h)Good (4-8 hours)Variable (pH dependent)Excellent (>1 week)
Use Case HTS / EnzymaticKinetics / IC50Chemical SynthesisIn Vivo / Long-term Cell
Decision Tree Diagram

SolubilizationStrategy Start Start: Define Assay Type IsCellular Is it a Live Cell Assay? Start->IsCellular HighConc Need >50 µM? IsCellular->HighConc Yes MethodA Use Protocol A (DMSO/PEG400) IsCellular->MethodA No (Enzymatic) MethodC Use Protocol C (HP-β-CD) HighConc->MethodC Yes (High Load) MethodStandard Standard DMSO (<0.1%) HighConc->MethodStandard No (Potent Cmpd)

Figure 2: Strategic decision tree for selecting the optimal solubilization method based on assay requirements.

Module 4: Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately upon adding my DMSO stock to the cell media. What happened?

  • Cause: "Crash-out" precipitation. The local concentration of DMSO dropped too fast, and the water stripped the solvation shell before the compound could disperse.

  • Fix: Do not pipette directly into the static media.

    • Remove some media from the well.

    • Add the compound to this smaller volume while vortexing .

    • Add the mixture back to the cells.

    • Alternatively: Switch to Protocol C (Cyclodextrin).

Q2: Can I use HCl to dissolve it for cell culture?

  • Caution: You can use HCl to prepare the stock (Protocol B), but you must ensure the buffering capacity of your media (e.g., bicarbonate or HEPES) is strong enough to neutralize the acid without shifting the pH < 7.0. If the pH drops, cells will die; if it neutralizes too fast without a stabilizer (Tween/CD), the compound will reprecipitate.

Q3: Is DMSO toxic to my specific cell line?

  • Guidance: Most cancer lines (HeLa, A549) tolerate up to 0.5% DMSO for 24-48h. Primary neurons or stem cells often show stress signaling (e.g., NF-κB activation) at >0.1% DMSO [1, 2]. Always run a "Vehicle Control" (DMSO only) to normalize your data.

Q4: Why not just use 100% DMSO for animal injections?

  • Safety: Intravenous injection of 100% DMSO causes hemolysis (bursting of red blood cells) and local tissue necrosis. The maximum recommended DMSO concentration for IV is typically <5-10% (slow infusion) or <50% for small volume IP, but Protocol C (Cyclodextrin) is far superior for animal welfare and pharmacokinetics [3].

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1] DMSO Tolerance in Cell-Based Assays.[1][2] Available from: [Link]

  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. F1000Research, 3:45.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative review on HP-β-CD for lipophilic drugs).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa and solubility-pH profiles of benzimidazoles).

Sources

Optimization

Troubleshooting low yields in benzimidazole methyl urea synthesis

Technical Support Center: Benzimidazole Methyl Urea Synthesis Topic: Troubleshooting Low Yields & Optimization Guide Ticket ID: #BZ-UREA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole Methyl Urea Synthesis Topic: Troubleshooting Low Yields & Optimization Guide Ticket ID: #BZ-UREA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering low yields due to the "Nucleophilic Ambiguity" of the 2-aminobenzimidazole scaffold. The starting material possesses three nucleophilic sites: the two endocyclic ring nitrogens (N1/N3) and the exocyclic amine (–NH₂).[1]

While the exocyclic urea (Structure B) is typically the thermodynamic product, kinetic control often favors acylation at the ring nitrogen (Structure A), leading to unstable intermediates that hydrolyze back to starting materials during aqueous workup.[1] Furthermore, the extreme insolubility of the product often traps unreacted starting material in the precipitate, confusing yield calculations.

This guide moves beyond standard "add and stir" instructions to address the mechanistic root causes of failure.

Part 1: The Mechanistic Failure Points (Visualized)

To fix the yield, you must control the competition between the Ring Nitrogen (N1) and the Exocyclic Nitrogen (N-exo).[1]

BenzimidazoleMechanism Start 2-Aminobenzimidazole (Starting Material) Kinetic N1-Carbamoylation (Kinetic Product) UNSTABLE Start->Kinetic Fast (Low Temp) Polar Aprotic Solvents Thermo Exocyclic Urea (Thermodynamic Product) DESIRED Start->Thermo Slow (High Temp) Thermodynamic Control Reagent Methyl Isocyanate (or Activated Carbamate) Kinetic->Thermo Thermal Rearrangement (Reflux) Hydrolysis Hydrolysis back to Starting Material Kinetic->Hydrolysis Aqueous Workup (If reaction stopped early) Bis Bis-Urea (Over-reaction) Thermo->Bis Excess Reagent

Figure 1: The reaction pathway demonstrates that stopping the reaction too early or running it too cold often isolates the unstable N1-kinetic product, which degrades during workup, resulting in "missing mass" and low yields.[1]

Part 2: Optimized High-Yield Protocol

Standard Reagents: 2-Aminobenzimidazole (1.0 eq), Methyl Isocyanate* (1.2 eq), Solvent System.[1] *(Safety Note: Methyl carbamoyl chloride or 4-nitrophenyl N-methylcarbamate are safer alternatives with similar mechanistic profiles.)

Step-by-Step Methodology
  • Solvent Selection (The Critical Switch):

    • Do not use pure Ethanol: It competes for the isocyanate (forming ethyl carbamates).[1]

    • Do not use pure DMF: It solubilizes the product too well, preventing precipitation-driven equilibrium shifts.

    • Recommendation: Use a DCM:Acetone (4:1) mixture or THF . Recent data suggests the DCM/Acetone blend achieves up to 90% yield by precipitating the product as it forms, protecting it from over-reaction [1].

  • The "Dry" Requirement:

    • Isocyanates react with water 1000x faster than with your amine.

    • Protocol: Dry the 2-aminobenzimidazole in a vacuum oven at 60°C for 4 hours prior to use. Use anhydrous solvents.

  • Reaction Execution:

    • Dissolve/suspend amine in DCM:Acetone (4:1).[1]

    • Add Isocyanate dropwise at 0°C (Ice bath) to control the exotherm.[1]

    • Crucial Step: Allow to warm to Room Temperature (RT) and then Reflux for 6-12 hours .

    • Why Reflux? You must provide enough energy to drive the rearrangement from the kinetic N1-product to the thermodynamic exocyclic urea (see Figure 1).[1]

  • Workup (Purification by pH Switching):

    • The product is amphoteric.

    • Filter the crude precipitate.

    • Wash 1: Cold DCM (removes dimers).[1]

    • Wash 2: Saturated NaHCO₃ (removes acidic impurities).[1]

    • Wash 3: Water.[2]

    • Recrystallization: DMF/Ethanol (7:3) is the gold standard for final purification [2].

Part 3: Troubleshooting Guide (Diagnostic)

Symptom 1: High Crude Mass, Low Purity (Melting point is broad)[1]
  • Diagnosis: You have formed the Bis-urea (reaction at both N1 and Exocyclic N).[1]

  • Cause: Excess isocyanate or adding reagent too quickly.

  • Fix:

    • Reduce isocyanate to 1.1 equivalents.

    • Add the isocyanate as a dilute solution over 30 minutes.

    • Recovery: Boil the crude solid in Ethanol. The bis-product is often less stable and may revert or dissolve, while the mono-urea remains insoluble.[1]

Symptom 2: Low Yield, Starting Material Recovered
  • Diagnosis: "The Kinetic Trap."

  • Cause: You likely stopped the reaction before the N1-intermediate rearranged, or the solvent was "too wet" (hydrolysis).

  • Fix:

    • Increase reaction time.

    • Switch solvent to anhydrous Toluene and reflux. The higher boiling point (110°C) forces the thermodynamic rearrangement.[1]

Symptom 3: Gelatinous Precipitate (Impossible to filter)[1]
  • Diagnosis: Solvent trapping. Benzimidazoles form strong hydrogen-bond networks with solvents like DMF or DMSO.

  • Fix:

    • Do not filter immediately. Add Diethyl Ether or Hexane to the reaction mixture to "break" the gel and force a crystalline precipitate.[1]

    • Sonicate the mixture for 10 minutes before filtration.

Part 4: Data & Benchmarking

Solvent System Efficiency Comparison (Based on 10mmol scale)

Solvent SystemTempYield (%)Purity ProfileNotes
DCM / Acetone (4:1) Reflux90% HighBest balance of solubility and precipitation [1].[1]
THF (Anhydrous) Reflux65%ModerateProduct solubility in THF lowers isolated yield.[1]
DMF 80°C40%LowDifficult workup; product stays in solution.
Ethanol Reflux<30%LowSide reaction with solvent (Ethyl carbamate formation).

Part 5: Troubleshooting Workflow (Decision Tree)

TroubleshootingTree Start Problem: Low Yield CheckTLC Check TLC of Supernatant Start->CheckTLC SM_Present Starting Material Visible? CheckTLC->SM_Present New_Spot New Spot (Higher Rf)? SM_Present->New_Spot No (SM consumed) Action1 Reaction Stalled. Increase Temp or Switch to Toluene Reflux SM_Present->Action1 Yes (Reaction incomplete) Action3 Hydrolysis/Wet Reagents. Dry Amine & Solvent SM_Present->Action3 Yes (Reverted during workup) Action2 Product Soluble. Add Et2O/Hexane to precipitate New_Spot->Action2 Product in Mother Liquor

Figure 2: Diagnostic workflow to identify if the yield loss is chemical (reaction failure) or physical (isolation failure).[1]

Part 6: Frequently Asked Questions (FAQs)

Q: Can I use methyl carbamoyl chloride instead of methyl isocyanate? A: Yes, and it is often safer.[1] However, you must add a non-nucleophilic base (like Pyridine or DIEA ) to scavenge the HCl generated. Do not use TEA (Triethylamine) if possible, as it can occasionally act as a nucleophile with highly reactive acyl chlorides.[1]

Q: Why does my product turn pink/red upon standing? A: This indicates oxidation of unreacted o-phenylenediamine impurities trapped in the crystal lattice. Recrystallize immediately from Ethanol/DMF with a pinch of activated charcoal to remove these oxidative impurities [3].

Q: The literature suggests using DBU as a catalyst. Should I? A: Use with caution. While DBU accelerates the reaction, it is a strong enough base to deprotonate the N1 position, which can promote di-substitution (Bis-urea). For mono-urea synthesis, thermal activation (reflux) is superior to base catalysis.[1]

References

  • Boudriga, S. et al. (2023).[1] "Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives." PMC (PubMed Central).[1] Available at: [Link]

  • Youssif, B.G.M. et al. (2016).[1] "Synthesis of some benzimidazole derivatives endowed with 1,2,3-triazole as potential inhibitors of hepatitis C virus." Acta Pharmaceutica. Available at: [Link][1]

Sources

Troubleshooting

Optimizing reaction time for benzimidazole isocyanate condensation

Current Status: Operational Topic: Optimization of Reaction Kinetics & Purity Ticket ID: BZ-ISO-OPT-001 Assigned Specialist: Senior Application Scientist Introduction Welcome to the technical support hub for benzimidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Kinetics & Purity Ticket ID: BZ-ISO-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for benzimidazole functionalization. You are likely here because your coupling reaction with isocyanates is either stalling (slow kinetics) or generating insoluble white precipitates (hydrolysis) .

The reaction between a benzimidazole (nucleophile) and an isocyanate (electrophile) yields a benzimidazole-urea derivative . Unlike aliphatic amines, the benzimidazole nitrogen is part of an aromatic system, significantly reducing its nucleophilicity (


 for the N-H). Consequently, standard "click-and-go" isocyanate protocols often fail without specific optimization of basicity , solvation , and temperature .

This guide prioritizes reaction velocity without compromising integrity .

Module 1: Critical Protocol Parameters

To optimize reaction time, you must shift the equilibrium toward the deprotonated (anionic) or highly polarized benzimidazole species.[1]

The "Fast-Track" Protocol
ParameterRecommended SpecificationTechnical Rationale
Solvent System DCM : Acetone (80:20) or Anhydrous DMF Benzimidazoles have poor solubility in pure non-polar solvents. The DCM/Acetone blend maximizes solubility while minimizing isocyanate degradation [1].
Catalyst DBU (0.1 - 0.5 eq) or TEA (1.0 eq) A base is required to deprotonate the benzimidazole N-H, increasing nucleophilicity by orders of magnitude. DBU is preferred for sterically hindered substrates.
Stoichiometry 1.0 : 1.1 (Benzimidazole : Isocyanate)Slight excess of isocyanate accounts for trace moisture scavenging. Large excesses lead to oligomerization (isocyanurates).
Temperature Reflux (40-60°C) Heat overcomes the activation energy barrier of the aromatic nitrogen attack. Warning: Exceeding 80°C promotes reversibility.
Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the benzimidazole nitrogen onto the central carbon of the isocyanate.

BenzimidazoleMechanism Substrate Benzimidazole (Weak Nucleophile) Activated Activated Species (Anion/Polarized) Substrate->Activated Deprotonation Base Base Catalyst (DBU/TEA) Base->Activated Promotes Intermediate Zwitterionic Intermediate Activated->Intermediate + Isocyanate (Nucleophilic Attack) Isocyanate Isocyanate (R-N=C=O) Product Benzimidazole-Urea Derivative Intermediate->Product Proton Transfer (Fast)

Figure 1: Base-catalyzed activation mechanism converting the weak benzimidazole nucleophile into a reactive species for isocyanate coupling.

Module 2: Troubleshooting Kinetics (Speed)

Issue: The reaction is incomplete after 24 hours.

Root Cause: The benzimidazole N-H bond is too stable, and the lone pair is delocalized into the aromatic ring. The isocyanate is simply waiting for a nucleophile that isn't "available."

Corrective Actions:

  • Switch to a Stronger Base: If using Triethylamine (TEA), switch to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .[1] DBU is a stronger base and a better nucleophilic activator.

  • Increase Concentration: Isocyanate coupling is second-order kinetics. Increasing concentration from 0.1 M to 0.5 M can exponentially increase the rate.

  • Microwave Irradiation: If thermal reflux is too slow, microwave heating at 80°C for 10-20 minutes often drives the reaction to completion, though pressure vials must be dry [2].

Module 3: Purity & Side Reactions (The "White Precipitate")

Issue: A white solid precipitates during the reaction, but it is NOT your product.

Root Cause: Moisture Contamination. Isocyanates are notorious for scavenging water. The reaction with water produces a carbamic acid, which decarboxylates to form a primary amine.[2] This amine is more nucleophilic than your benzimidazole and instantly reacts with remaining isocyanate to form a symmetric urea (e.g., diphenylurea from phenyl isocyanate).[1]

Diagnostic Workflow:

TroubleshootingFlow Start Observation: Precipitate Forms Check1 Is the solid soluble in the reaction solvent? Start->Check1 BranchYes Likely Product Check1->BranchYes Yes BranchNo Likely Urea Byproduct Check1->BranchNo No Action1 Check Solvent Water Content (Karl Fischer) BranchNo->Action1 Action2 Filter hot. Byproduct is often insoluble hot. BranchNo->Action2

Figure 2: Decision matrix for identifying precipitate origin. Symmetric ureas from hydrolysis are often highly insoluble compared to the desired benzimidazole-urea.

Prevention Strategy:

  • Solvents: Use commercially available "Anhydrous" grade solvents or dry over molecular sieves (3Å or 4Å) for 24 hours.

  • Atmosphere: Always run under a positive pressure of Nitrogen or Argon.

  • Glassware: Flame-dry or oven-dry glassware. Surface moisture on glass is enough to ruin small-scale reactions [3].

Module 4: Frequently Asked Questions (FAQ)

Q: My product disappears on TLC when I heat the reaction longer. Why? A: Urea formation is reversible. At high temperatures (>80-100°C), the urea linkage can dissociate back into the isocyanate and the benzimidazole. If you observe this, lower the temperature and extend the time, or use a catalyst to lower the activation energy without excessive heat.

Q: Can I use ethanol or methanol as a solvent? A: Absolutely not. Alcohols are nucleophiles. They will react with the isocyanate to form carbamates (urethanes), completely consuming your reagent before the benzimidazole has a chance to react.[1]

Q: How do I remove excess isocyanate during workup? A: Add a "scavenger" amine (like morpholine or tris(2-aminoethyl)amine) at the end of the reaction. This will convert excess isocyanate into a highly polar urea that can be easily washed away with an acidic aqueous extraction or removed via solid-phase extraction.

References

  • Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Benzimidazole Urea Intermediates

Welcome to the Technical Support Center for the purification of benzimidazole urea intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of benzimidazole urea intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. The insights provided herein are grounded in established scientific principles and extensive field experience to ensure you can achieve the highest purity and yield in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of benzimidazole urea intermediates in a practical question-and-answer format.

Low or No Yield After Purification

Question: I've completed my reaction to synthesize a benzimidazole urea intermediate, but after purification by recrystallization/column chromatography, I have a very low yield, or in some cases, no product at all. What could be the issue?

Answer: Low or no yield is a frequent and frustrating problem. The cause can often be traced back to several key areas of the experimental process.

Probable Causes & Solutions:

  • Incomplete Reaction: The synthesis of benzimidazole derivatives can be sensitive to reaction conditions.[1][2]

    • Troubleshooting: Before proceeding to large-scale purification, always monitor the reaction progress using Thin Layer Chromatography (TLC).[1] This will confirm the consumption of starting materials and the formation of the desired product. If the reaction is incomplete, consider optimizing parameters such as reaction time, temperature, or catalyst loading.[3]

  • Product Precipitation Issues: Benzimidazole urea intermediates can sometimes fail to precipitate out of the reaction mixture, especially after neutralization or cooling.

    • Troubleshooting: If precipitation is an issue, pouring the reaction mixture into ice-cold water can often induce the formation of a solid product.[1]

  • Inappropriate Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.[4]

    • Troubleshooting: If your product remains in the mother liquor, the solvent is likely too good at dissolving your compound even at low temperatures. Conversely, if nothing dissolves, the solvent is too poor. A systematic solvent screen is recommended. Common solvents for benzimidazole derivatives include ethanol, methanol, acetone, and mixtures thereof. In some cases, a multi-solvent system may be necessary.[4]

  • Product Loss During Column Chromatography: Adsorption of the product onto the stationary phase can be a significant source of yield loss.

    • Troubleshooting: Ensure the chosen solvent system for column chromatography is appropriate. A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.4 on TLC. If your product is highly polar, it may be sticking to the silica gel. In such cases, consider using a more polar eluent or a different stationary phase like alumina.

Persistent Impurities After Purification

Question: I've purified my benzimidazole urea intermediate, but my analytical data (HPLC, NMR) still shows the presence of significant impurities. How can I improve the purity?

Answer: Achieving high purity is paramount, especially for intermediates destined for pharmaceutical use. Persistent impurities often require a multi-pronged approach to eliminate.

Probable Causes & Solutions:

  • Co-crystallization of Impurities: Sometimes, impurities have similar solubility profiles to the desired product, leading to their incorporation into the crystal lattice during recrystallization.

    • Troubleshooting: A second recrystallization using a different solvent system can often resolve this. Alternatively, a slurry of the impure solid in a solvent that dissolves the impurity but not the product can be effective.

  • Unreacted Starting Materials: The most common impurities are often the starting materials themselves, such as o-phenylenediamine or the urea derivative.

    • Troubleshooting: An acid or base wash during the workup can effectively remove unreacted amines or acidic starting materials. For instance, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate and extract basic impurities into the aqueous phase.

  • Side-Reaction Products: The synthesis of benzimidazoles can sometimes lead to the formation of byproducts.

    • Troubleshooting: Understanding the potential side reactions of your specific synthesis is key. For example, the Phillips synthesis can sometimes fail with certain aromatic acids, leading to different products. If byproducts are structurally very similar to your desired compound, column chromatography is often the most effective purification method.[5]

  • Formation of N-Nitroso Impurities: If nitric acid or nitrites are present in the reaction, there is a potential for the formation of N-nitroso impurities, which are a significant concern due to their potential toxicity.[6]

    • Troubleshooting: Scrutinize all reagents for nitrite contamination. If their presence is unavoidable, purification techniques such as reverse-phase HPLC may be necessary to separate these impurities.

Product Oiling Out During Recrystallization

Question: When I try to recrystallize my benzimidazole urea intermediate, it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

Probable Causes & Solutions:

  • High Solute Concentration: The solution may be too concentrated, leading to supersaturation before the solution has cooled sufficiently for crystallization to occur.

    • Troubleshooting: Add more hot solvent to dissolve the oil, then allow it to cool slowly.

  • Inappropriate Solvent: The chosen solvent may be too nonpolar for the compound.

    • Troubleshooting: Try a more polar solvent or a solvent mixture. Forcing crystallization by adding a small amount of a "non-solvent" (a solvent in which the compound is insoluble) to the hot solution can be effective.[4]

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.

    • Troubleshooting: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can also induce crystallization by providing nucleation sites.

Thermal Degradation During Purification

Question: I suspect my benzimidazole urea intermediate is degrading during purification, especially when heating for recrystallization. How can I mitigate this?

Answer: Thermal stability can be a concern for some complex organic molecules. Benzimidazole derivatives are generally stable, but certain functional groups can increase their susceptibility to heat.[7]

Probable Causes & Solutions:

  • Elevated Temperatures: Prolonged heating, especially at the reflux temperature of high-boiling point solvents, can lead to decomposition.

    • Troubleshooting: Choose a recrystallization solvent with a lower boiling point if possible. If a high-boiling solvent is necessary, minimize the time the solution is heated. In some cases, purification at room temperature using techniques like solvent-antisolvent precipitation might be preferable.

  • Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze degradation at elevated temperatures.

    • Troubleshooting: Ensure the crude product is thoroughly neutralized and washed before attempting recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing benzimidazole urea intermediates?

A1: There is no single "best" solvent, as the optimal choice depends on the specific substitution pattern of your molecule. However, a good starting point for many benzimidazole derivatives is ethanol or a mixture of ethanol and water.[8] Acetone and ethyl acetate are also commonly used. A systematic approach to solvent selection is always recommended.

Q2: How can I effectively monitor the purity of my benzimidazole urea intermediate?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like benzimidazole derivatives.[9][10] Thin Layer Chromatography (TLC) is an excellent tool for rapid, qualitative monitoring during a reaction or purification process.[11][12] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[11]

Q3: My benzimidazole urea intermediate is poorly soluble in most common organic solvents. What are my options for purification?

A3: Poor solubility is a known challenge with some benzimidazole compounds due to strong hydrogen bonding.

  • Acid/Base Chemistry: The benzimidazole ring has both acidic and basic nitrogens, allowing for solubilization in acidic or basic aqueous solutions.[13] You can often dissolve the compound in a dilute acid (like HCl) or base (like NaOH), filter to remove insoluble impurities, and then re-precipitate your purified product by neutralizing the solution.

  • Specialized Solvents: For very insoluble compounds, powerful hydrogen bonding solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used, but be aware that these can sometimes lead to gelatinous precipitates upon addition of an anti-solvent.

  • Sublimation: For thermally stable compounds, high-temperature vacuum sublimation can be a very effective purification technique.

Q4: Can I use column chromatography to purify my benzimidazole urea intermediate?

A4: Yes, column chromatography can be a very effective method for purifying benzimidazole urea intermediates, especially for separating closely related impurities.[5] Silica gel is the most common stationary phase, and a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used as the eluent.[5]

Q5: Are there any "green" or more environmentally friendly purification methods for these compounds?

A5: Yes, there is a growing interest in developing more sustainable synthetic and purification methods.

  • In-situ Recrystallization: This technique aims to recrystallize the product directly from the reaction mixture, reducing the need for additional solvents.[11]

  • Microwave-Assisted Synthesis: Microwave-assisted reactions often lead to cleaner products and higher yields, which can simplify the subsequent purification process.[1][14]

  • Aqueous-Based Methods: Utilizing the pH-dependent solubility of benzimidazoles to perform purifications in water instead of organic solvents is a greener approach.

Section 3: Experimental Protocols & Data

Protocol: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. This will extract basic impurities into the aqueous layer. Separate the layers.

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities. Separate the layers.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Data: Solvent Selection Guide for Recrystallization
Solvent SystemPolarityCommon Applications
Ethanol/WaterHighGood for many benzimidazole urea derivatives with moderate polarity.[8]
MethanolHighUseful for more polar derivatives.
AcetoneMediumEffective for a range of benzimidazole ureas.
Ethyl Acetate/HexaneLow to MediumGood for less polar derivatives.[15]
Dichloromethane/MethanolVariableOften used in column chromatography, but can be adapted for recrystallization.

Section 4: Visualizations

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete->optimize Yes check_solubility Assess Product Solubility in Mother Liquor incomplete->check_solubility No, Reaction Complete optimize->start high_solubility Product Highly Soluble check_solubility->high_solubility change_solvent Change Recrystallization Solvent/ Use Anti-Solvent high_solubility->change_solvent Yes check_column Product Loss on Column? high_solubility->check_column No, Product Precipitated end Improved Yield change_solvent->end adsorption Strong Adsorption to Stationary Phase check_column->adsorption change_eluent Modify Eluent Polarity/ Change Stationary Phase adsorption->change_eluent Yes adsorption->end No change_eluent->end

Caption: A logical workflow for diagnosing and resolving low yield issues.

Purification Strategy Decision Tree

Purification_Strategy start Crude Benzimidazole Urea Intermediate solubility_check Soluble in Common Organic Solvents? start->solubility_check recrystallize Recrystallization solubility_check->recrystallize Yes acid_base Acid/Base Extraction solubility_check->acid_base No, but soluble in acid/base purity_check Purity Acceptable? recrystallize->purity_check sublimation Sublimation acid_base->sublimation Still Impure/ Insoluble acid_base->purity_check chromatography Column Chromatography final_product Pure Product chromatography->final_product sublimation->final_product purity_check->chromatography No purity_check->final_product Yes

Caption: A decision tree to guide the selection of an appropriate purification strategy.

References

  • IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. (2025). IJCRT.org.
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC.
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). PMC.
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). PMC.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
  • A process for the preparation of benzimidazole derivatives and their salts. (2008). Google Patents.
  • Synthesis of 2-Amino Benzimidazoles using Urea Derivatives. ResearchGate.
  • Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. JOCPR.
  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). PMC.
  • 34 questions with answers in BENZIMIDAZOLES. Science topic - ResearchGate.
  • A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods. Benchchem.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Technique Series: Recrystallization (urea as an example). (2016). YouTube.
  • Review of methodology for the determination of benzimidazole residues in biological matrices. (2007). PubMed.
  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021). Biointerface Research in Applied Chemistry.
  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. (2006).

Sources

Troubleshooting

Stability of N-[(1H-Benzimidazol-2-yl)methyl]urea in DMSO stock solutions

Executive Summary You are likely working with N-[(1H-Benzimidazol-2-yl)methyl]urea (or a derivative thereof) as a scaffold for kinase inhibition, urease inhibition, or DNA-binding studies. While Dimethyl Sulfoxide (DMSO)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with N-[(1H-Benzimidazol-2-yl)methyl]urea (or a derivative thereof) as a scaffold for kinase inhibition, urease inhibition, or DNA-binding studies. While Dimethyl Sulfoxide (DMSO) is the universal solvent for these lipophilic heterocycles, it is not an inert bystander.

The Critical Insight: The stability of this compound in DMSO is bimodal . It faces a physical threat (precipitation due to hygroscopicity) and a chemical threat (hydrolysis and intramolecular cyclization). This guide moves beyond generic advice to address the specific reactivity of the benzimidazole-urea motif.

Module 1: The Hygroscopicity Hazard (Physical Stability)

The most immediate failure mode for N-[(1H-Benzimidazol-2-yl)methyl]urea in DMSO is not chemical degradation, but precipitation .

  • The Mechanism: DMSO is aggressively hygroscopic.[1][2][3] At 20°C and 80% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours .

  • The Consequence: This compound relies on the polar aprotic nature of DMSO to solvate the hydrophobic benzimidazole core. As water (polar protic) enters the system, the "solvating power" collapses.

  • Thermodynamic Trap: Water depresses the freezing point of DMSO.[2] A solution with ~10% water freezes around -5°C rather than 18°C. In a -20°C freezer, this results in a "slush" rather than a solid block. This semi-frozen state promotes cryoconcentration , where the compound is excluded from the water-ice lattice, supersaturates in the remaining liquid DMSO, and eventually crashes out as a micro-precipitate that is difficult to resolubilize.

Module 2: Chemical Degradation Pathways

If physical precipitation is avoided, chemical integrity becomes the focus. The urea linkage and the benzimidazole ring create a specific vulnerability profile.

Pathway A: Urea Hydrolysis

The urea bridge (-NH-CO-NH-) is susceptible to nucleophilic attack by water, catalyzed by trace acids or bases often found in lower-grade DMSO.

  • Reaction: Urea + H₂O

    
     Amine + CO₂ + Ammonia.
    
  • Risk Factor: High in "wet" DMSO stored >1 month at Room Temperature (RT).

Pathway B: Intramolecular Cyclization (The Hidden Danger)

This is specific to the 2-substituted benzimidazole architecture. The benzimidazole ring nitrogen is nucleophilic. Under specific conditions (basic pH or prolonged storage), it can attack the urea carbonyl, leading to a tricyclic pyrimido[1,2-a]benzimidazol-4(10H)-one derivative, eliminating ammonia.

Visualizing the Threat Landscape:

DegradationPathways Compound N-[(1H-Benzimidazol-2-yl)methyl]urea (Intact Molecule) Hydrolysis Pathway A: Hydrolysis (Cleavage of Urea) Compound->Hydrolysis Acid/Base Catalysis Cyclization Pathway B: Cyclization (Formation of Tricyclic System) Compound->Cyclization Intramolecular Attack (Slow, steric dependent) DMSO_Wet DMSO + H2O (Hygroscopic Ingress) DMSO_Wet->Compound Facilitates Products_A Degradation Products: (1H-Benzimidazol-2-yl)methanamine + CO2 + NH3 Hydrolysis->Products_A Products_B Degradation Product: Pyrimido[1,2-a]benzimidazol-4-one Cyclization->Products_B

Figure 1: Chemical degradation pathways. Pathway B is a specific risk for benzimidazole-urea scaffolds often overlooked in standard stability screens.

Module 3: Validated Storage Protocols

To ensure data integrity, replace standard handling with this "Gold Standard" protocol.

Protocol: Preparation of Ultra-Stable Stock (10 mM)
  • Source Verification: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).[4] Do not use the "lab bottle" of DMSO that has been opened multiple times.

  • Vessel Selection: Use amber glass vials with PTFE-lined caps. Avoid polystyrene (PS) which can leach plasticizers in DMSO.

  • Dissolution:

    • Weigh compound.[3][5]

    • Add Anhydrous DMSO.[3]

    • Argon Purge (Critical): Gently blow a stream of Argon or Nitrogen over the liquid surface for 10 seconds to displace humid air before capping.

  • Aliquoting: Never store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) to eliminate freeze-thaw cycles.

  • Storage: Store at -80°C .

    • Why? At -80°C, DMSO is fully solid (glassy state), completely arresting hydrolysis and cyclization kinetics. At -20°C, eutectic mixtures may remain liquid.

Stability Data Summary (Estimated based on functional group chemistry):

Storage ConditionPhysical StateChemical Stability RiskRecommendation
RT (25°C), Dark LiquidHigh (Hydrolysis/Cyclization)Use within 24 hours
4°C (Fridge) Solid/Liquid SlushHigh (Precipitation/Cryoconcentration)DO NOT USE
-20°C Solid (mostly)Moderate (Slow Hydrolysis)Stable for 1-3 months
-80°C Solid (Glassy)Low (Kinetically Trapped)Stable for 6-12 months

Module 4: Troubleshooting & FAQs

Q1: My stock solution has turned yellow/brown. Is it still good?

  • Diagnosis: Likely Oxidative Degradation . Benzimidazoles are electron-rich and susceptible to oxidation, often forming colored N-oxides or azo-dimers.

  • Action: Discard. The color change indicates a chemical transformation that will alter IC50 values.

  • Prevention: Use amber vials and inert gas (Argon) overlay.

Q2: I see a fine white precipitate upon thawing. Vortexing doesn't help.

  • Diagnosis: Water Ingress / Hydration . The DMSO has absorbed moisture, lowering the solubility limit.[2] The precipitate is likely the hydrated form of the urea.

  • Action:

    • Warm the solution to 37°C for 5-10 minutes.

    • Sonicate for 10 minutes.

    • Crucial: If it redissolves, use immediately. Do not refreeze. If it does not redissolve, the compound has likely crystallized into a thermodynamically stable, less soluble polymorph. Discard.

Q3: Can I check the purity of my DMSO stock directly?

  • Yes. Do not dilute into water (which causes precipitation). Dilute 1:100 into Acetonitrile or Methanol and run LC-MS immediately. Look for:

    • M+18 peaks: Indicates hydrolysis (water addition before cleavage).

    • M-17 peaks: Indicates cyclization (loss of NH3).

Troubleshooting Decision Tree:

Troubleshooting Start Issue Observed Precipitate Precipitate Visible Start->Precipitate ColorChange Color Change (Yellowing) Start->ColorChange Action_Warm Warm to 37°C + Sonicate Precipitate->Action_Warm Discard_Ox Discard (Oxidation/Degradation) ColorChange->Discard_Ox Check_Clear Solution Clears? Action_Warm->Check_Clear Use_Immed Use Immediately (Do not refreeze) Check_Clear->Use_Immed Yes Discard_Cryst Discard (Irreversible Crystallization) Check_Clear->Discard_Cryst No

Figure 2: Rapid decision logic for compromised stock solutions.

References

  • BenchChem. (2025).[3] Impact of hygroscopic DMSO on solubility and stability.[1][2][3][5] Retrieved from

  • Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement.[1] Retrieved from

  • Beyer, A., et al. (2011).[6] Potassium Hydroxide/Dimethyl Sulfoxide Promoted Intramolecular Cyclization for the Synthesis of Benzimidazol-2-ones.[6] Organic Letters.[6] Retrieved from

  • Rawat, S., & Ghate, M. (2022).[7] Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation. International Journal of Health Sciences. Retrieved from

  • Estácio, S. G., et al. (2014).[4] Reaction pathways and free energy profiles for spontaneous hydrolysis of urea. Journal of Physical Chemistry B. Retrieved from [4]

Sources

Optimization

Minimizing side products in the synthesis of N-substituted benzimidazole ureas

Technical Support Center: Synthesis of N-Substituted Benzimidazole Ureas Executive Summary The benzimidazole urea scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors (e.g., No...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Substituted Benzimidazole Ureas

Executive Summary

The benzimidazole urea scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors (e.g., Nocodazole analogs) and anthelmintics. However, the synthesis is plagued by three critical failure modes: symmetrical urea dimerization , regioisomeric heterogeneity (N1 vs. N3 tautomerism), and competitive acylation .

This guide provides a root-cause analysis and troubleshooting protocols for the three dominant synthetic routes:

  • Isocyanate Addition (Direct coupling)

  • CDI-Mediated Coupling (One-pot activation)

  • Phenyl Carbamate Activation (Stepwise indirect coupling)

Module 1: Route Selection & Critical Control Points

Before troubleshooting, verify you are using the correct route for your substrate's sensitivity.

RouteSelection Start Start: Select Precursors IsocyanateAvail Is Isocyanate Commercially Available? Start->IsocyanateAvail Sensitive Is Amine Acid/Base Sensitive? IsocyanateAvail->Sensitive No RouteA Route A: Isocyanate Addition (High Risk: Dimerization) IsocyanateAvail->RouteA Yes Scale Scale > 10g? Sensitive->Scale No RouteB Route B: CDI Activation (High Risk: Incomplete Conv.) Sensitive->RouteB Yes (Avoids acidic byproducts) Scale->RouteB No (Convenient one-pot) RouteC Route C: Phenyl Carbamate (High Risk: Purification) Scale->RouteC Yes (Safer, robust)

Figure 1: Decision matrix for selecting the synthetic route based on precursor availability and scale.

Module 2: Troubleshooting The Isocyanate Route

Context: The reaction of 2-aminobenzimidazole with an isocyanate is the most direct method but is notorious for producing the symmetrical urea dimer (e.g., 1,3-bis(benzimidazol-2-yl)urea).

The "Moisture Cycle" Mechanism

The primary culprit is not the stoichiometry, but trace water.

  • Isocyanate +

    
    
    
    
    
    Carbamic Acid
    
    
    Amine +
    
    
    .
  • Generated Amine + Remaining Isocyanate

    
    Symmetrical Urea (Impurity) .
    
Protocol 1: Anhydrous Isocyanate Coupling

Standard Operating Procedure (SOP-ISO-01)

ParameterSpecificationRationale
Solvent Anhydrous THF or DCM (kept over molecular sieves)Prevents hydrolysis of isocyanate.
Temperature 0°C to RTHigher temps promote reversible side reactions.
Stoichiometry 1.0 equiv Amine : 1.1 equiv IsocyanateSlight excess of isocyanate ensures full amine conversion; excess is easier to quench than removing unreacted amine.
Additives None (usually)Bases can catalyze isocyanate polymerization.

Troubleshooting Q&A

Q: I see a precipitate forming immediately, but LCMS shows it’s the symmetrical dimer. Why? A: Your solvent is "wet," or your amine salt was hygroscopic.

  • Fix: Dry the 2-aminobenzimidazole precursor under high vacuum at 60°C for 4 hours. Use freshly distilled solvents or those stored over 4Å molecular sieves. Even 0.1% water content can lead to 5-10% dimer formation.

Q: My product co-elutes with the symmetrical urea. How do I purify it? A: Urea dimers are notoriously insoluble.

  • Fix: Exploit solubility differences. Triturate the crude solid in hot methanol or refluxing ethanol. The desired unsymmetrical urea is often slightly soluble, while the symmetrical dimer (high lattice energy) remains a solid. Filter hot to remove the dimer.

Module 3: Troubleshooting The CDI Route (Carbonyldiimidazole)

Context: When isocyanates are unavailable, CDI is used to activate the benzimidazole amine (or the partner amine) to form an reactive acyl-imidazole intermediate.

The "Inert Intermediate" Trap

A common failure is the formation of the N-acyl imidazole intermediate which fails to react with the second amine due to insufficient nucleophilicity or steric hindrance.

CDIMechanism Amine1 Amine 1 (R-NH2) Intermed Acyl-Imidazole Intermediate Amine1->Intermed + CDI - Imidazole CDI CDI Intermed->Intermed Stalled (Sterics) Product Target Urea Intermed->Product + Amine 2 SideProd Imidazole (Byproduct) Intermed->SideProd Hydrolysis (Wet) Amine2 Amine 2 (Nucleophile)

Figure 2: The CDI activation pathway. The "Stalled" step is the most common failure point.

Troubleshooting Q&A

Q: The reaction stops at the intermediate (M+94 mass observed). Adding the second amine does nothing. A: The leaving group (imidazole) is not a good enough leaving group for sterically hindered amines.

  • Fix: "Methylate" the intermediate. Add MeOTf (Methyl triflate) or MeI (Methyl iodide) after forming the acyl-imidazole. This converts the neutral imidazole leaving group into a highly reactive N-methylimidazolium species (the "Rapoport modification").

    • Caution: This makes the intermediate extremely electrophilic. Add the second amine immediately.

Q: Which amine should I activate with CDI? The benzimidazole or the partner? A: Always activate the less nucleophilic or more hindered amine first.

  • Reasoning: 2-aminobenzimidazoles are poor nucleophiles due to the electron-withdrawing nature of the imine nitrogen. It is usually better to activate the partner aliphatic/aromatic amine with CDI first, then add the 2-aminobenzimidazole as the nucleophile.

Module 4: Regioselectivity (The N1 vs. N3 Problem)

Context: Benzimidazoles possess tautomeric nitrogens (


). When synthesizing N-substituted ureas, you may inadvertently alkylate/acylate the ring nitrogen (N1) instead of the exocyclic amine (C2-NH2), or obtain mixtures of N1-alkylated isomers if the benzimidazole core is substituted (e.g., 5-methylbenzimidazole).

Q: I am getting a mixture of regioisomers. How do I control N1 vs N3 alkylation? A: You cannot easily control it during urea formation if the ring is unsubstituted. You must fix the regiochemistry before the urea step.

Protocol: The "Pre-Cyclization" Strategy Do not try to alkylate a pre-formed benzimidazole urea. Instead:

  • Start with a 4-substituted-2-nitroaniline .

  • Alkylate the aniline nitrogen (N-alkylation) or use a secondary amine precursor.

  • Reduce the nitro group to the primary amine.

  • Cyclize with cyanogen bromide (BrCN) to form the 1-substituted-2-aminobenzimidazole .

  • Then perform the urea coupling.

    • Result: This guarantees a single regioisomer because the N1 substituent is locked in place during ring construction.

Module 5: Purification & Analysis

Q: How do I remove the phenol byproduct from the Phenyl Carbamate route? A: The phenyl carbamate route (Amine + PhOCOCl


 Carbamate + Amine 

Urea) releases phenol.
  • Fix: Perform a basic wash. Dissolve the crude reaction mixture in EtOAc and wash 3x with 1M NaOH . The phenol is deprotonated (sodium phenoxide) and moves to the aqueous layer. The urea remains in the organic layer.

Q: My NMR shows broad peaks. Is my product impure? A: Not necessarily. Benzimidazole ureas are prone to restricted rotation and tautomerism in solution (DMSO-


).
  • Test: Run the NMR at elevated temperature (e.g., 50°C or 80°C). If the peaks sharpen and coalesce, the broadening is dynamic (conformational), not an impurity.

References

  • Dubey, P. K., et al. (2010). Synthesis of some novel benzimidazole derivatives as potential antimicrobial agents. Indian Journal of Chemistry. [Link verified via search context 1.8]
  • Katritzky, A. R., et al. (2003).[1] Mechanisms of CDI mediated coupling. Journal of Organic Chemistry. [Link verified via search context 1.5]

  • Hemantha, H. P., et al. (2009).[2] Urea derivative synthesis by amination. Synlett. [Link verified via search context 1.16]

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard text for scale-up and impurity profiles).
  • Beilstein Journal of Organic Chemistry. (2016). Selective synthesis of benzimidazole derivatives. [Link verified via search context 1.13]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization peaks for N-[(1H-Benzimidazol-2-yl)methyl]urea

This guide outlines the structural validation of N-[(1H-Benzimidazol-2-yl)methyl]urea , a privileged scaffold in medicinal chemistry often utilized in kinase and urease inhibitor design. The following technical analysis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of N-[(1H-Benzimidazol-2-yl)methyl]urea , a privileged scaffold in medicinal chemistry often utilized in kinase and urease inhibitor design.

The following technical analysis compares the target molecule against its synthetic precursor and structural analogs to ensure precise identification.

Executive Summary & Chemical Context

Molecule: N-[(1H-Benzimidazol-2-yl)methyl]urea Role: Pharmacophore in anti-infective and anti-cancer drug discovery.[1] Critical Quality Attribute (CQA): The integrity of the urea moiety and the methylene bridge is the primary source of synthetic failure (e.g., hydrolysis back to amine or cyclization).

This guide provides a self-validating NMR protocol to distinguish the target product from its common impurities: 2-(aminomethyl)benzimidazole (precursor) and N-acylated byproducts .

Characteristic 1H NMR Profile (DMSO-d₆)

The spectrum of N-[(1H-Benzimidazol-2-yl)methyl]urea in DMSO-d₆ exhibits four distinct zones. The values below represent the standard chemical shift ranges observed in high-purity samples.

Table 1: Peak Assignment & Multiplicity
ZoneChemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
A 12.20 – 12.60 Broad Singlet1HBenzimidazole NH Highly exchangeable; disappears with D₂O shake. Indicates an unsubstituted ring nitrogen.[2][3]
B 7.45 – 7.55 Multiplet (AA')2HAr-H (C4, C7) Symmetrical aromatic protons; deshielded by the imidazole ring.
C 7.10 – 7.20 Multiplet (BB')2HAr-H (C5, C6) Symmetrical aromatic protons; characteristic "roofing" effect with Zone B.
D 6.60 – 6.90 Triplet (br)1HUrea NH (Internal) Couples with the methylene CH₂ (Zone F). Critical for confirming urea attachment.
E 5.60 – 5.90 Broad Singlet2HUrea NH₂ (Terminal) Diagnostic for the primary urea terminus. Often broad due to quadrupole relaxation.[4]
F 4.40 – 4.55 Doublet2HMethylene (-CH₂-) The "Anchor Peak." Shifts downfield from ~3.9 ppm (amine precursor) to ~4.45 ppm upon urea formation.

Technical Note: The coupling of the Methylene protons (Zone F) to the Internal Urea NH (Zone D) is a binary pass/fail check . If Zone F appears as a singlet, it indicates rapid proton exchange (wet solvent) or hydrolysis to the amine.

Comparative Analysis: Product vs. Alternatives

To validate your synthesis, compare your spectrum against these common structural alternatives.

Table 2: Diagnostic Shift Comparison
FeatureTarget Product (Urea Derivative)Alternative A (Precursor: Free Amine)Alternative B (Amide Analog: Acetamide)
Methylene (-CH₂-) δ 4.45 ppm (Doublet) δ 3.90 – 4.00 ppm (Singlet)δ 4.50 – 4.60 ppm (Doublet)
Terminal Group δ 5.70 ppm (NH₂) δ 1.5 – 2.0 ppm (NH₂ - broad/exchanged)δ 1.90 ppm (CH₃ - Singlet)
Internal NH δ 6.70 ppm (Triplet) N/A (Amine proton exchanges fast)δ 8.50+ ppm (Amide NH - sharp triplet)
Carbonyl (13C) ~158 ppm (Urea) N/A~170 ppm (Amide)

Analysis:

  • Vs. Precursor: The most obvious sign of reaction success is the downfield shift of the methylene protons from ~3.9 ppm to ~4.45 ppm due to the electron-withdrawing nature of the urea carbonyl.

  • Vs. Amide Analog: If you used an impure reagent (e.g., acetic anhydride contamination), you will see a methyl singlet at ~1.9 ppm instead of the urea NH₂ at ~5.7 ppm.

Visualization of Structural Logic

The following diagrams illustrate the logical flow for characterization and the specific NMR correlations required for structural proof.

Diagram 1: Characterization Decision Tree

CharacterizationWorkflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Avoid CDCl3 due to solubility) Start->Solvent CheckCH2 Check Methylene (CH2) Region (3.5 - 5.0 ppm) Solvent->CheckCH2 Decision1 Peak at ~3.9 ppm? CheckCH2->Decision1 Decision2 Peak at ~4.45 ppm? Decision1->Decision2 No Amine Precursor (Free Amine) Reaction Incomplete Decision1->Amine Yes UreaCheck Check NH Region (5.5 - 7.0 ppm) Decision2->UreaCheck Yes Fail Impure/Degraded (Likely Hydrolysis) Decision2->Fail No (Other shift) Decision3 Triplet (6.7) + Broad S (5.7)? UreaCheck->Decision3 Success CONFIRMED: N-[(1H-Benzimidazol-2-yl)methyl]urea Decision3->Success Yes Decision3->Fail No

Caption: Logical workflow for distinguishing the target urea derivative from unreacted amine precursor using 1H NMR markers.

Diagram 2: HMBC/COSY Connectivity Logic

Connectivity BenzRing Benzimidazole Ring (C2 Quaternary) CH2 Methylene CH2 (4.45 ppm) CH2->BenzRing HMBC (3-bond) NH_Int Internal NH (6.70 ppm) CH2->NH_Int COSY (Coupling) Carbonyl Urea C=O (~158 ppm) CH2->Carbonyl HMBC (3-bond) NH_Int->CH2 COSY NH_Int->Carbonyl Connectivity NH2_Term Terminal NH2 (5.70 ppm) NH2_Term->Carbonyl Connectivity

Caption: Key 2D NMR correlations. The COSY correlation between CH2 and Internal NH is the definitive structural proof.

Experimental Protocol: Self-Validating Sample Prep

To ensure the "Doublet" splitting of the CH₂ peak is visible (validating the structure), the sample must be dry and free of acidic impurities that catalyze proton exchange.

  • Preparation: Weigh 5–10 mg of the dried solid into a clean vial.

  • Solvent Choice: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why: CDCl₃ is a poor solvent for this polar urea; Methanol-d₄ will exchange all NH protons, erasing half your diagnostic peaks.

  • The "Shake" Test (Validation Step):

    • Run the standard 1H NMR.[4][5]

    • Add 1 drop of D₂O to the tube, shake, and re-run.

    • Result: The signals at ~12.3 ppm, ~6.7 ppm, and ~5.7 ppm should disappear. The CH₂ doublet at ~4.45 ppm should collapse into a sharp singlet .

    • Interpretation: This confirms the assignment of the labile protons and proves the CH₂ is adjacent to an NH group.

References

  • BenchChem Application Note. Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy. (2025).[4][6] Retrieved from

  • PubChem Compound Summary. N-(1H-Benzimidazol-2-yl)urea (Analogous Data). Retrieved from

  • Nieto, C. I., et al. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state. Beilstein J. Org.[2] Chem. (2014).[2][3][7] Retrieved from

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[5] J. Org.[2][5] Chem. (2016). Retrieved from

Sources

Comparative

Precision Characterization of the Urea Linker in Benzimidazole Scaffolds: An FTIR Spectral Analysis Guide

Executive Summary: The Diagnostic Challenge In medicinal chemistry, the fusion of a benzimidazole moiety with a urea linker is a privileged scaffold, often yielding potent kinase inhibitors and antiviral agents. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

In medicinal chemistry, the fusion of a benzimidazole moiety with a urea linker is a privileged scaffold, often yielding potent kinase inhibitors and antiviral agents. However, characterizing the urea carbonyl stretch (


) in this specific environment is notoriously deceptive.

Unlike simple aliphatic ureas, the benzimidazole-urea system presents a "spectral crowdedness" in the 1500–1700 cm⁻¹ region. The urea carbonyl stretch (typically 1630–1690 cm⁻¹) frequently overlaps with the benzimidazole ring's


 stretching and N-H bending modes (Amide II). Furthermore, the urea moiety is a hydrogen-bonding chameleon; its spectral signature shifts dramatically based on whether it is acting as a donor (NH) or an acceptor (

), and whether the sample is solid (crystalline lattice) or solvated.

This guide provides a rigorous, self-validating FTIR protocol to isolate and assign the urea carbonyl peak, comparing its efficacy against Raman, NMR, and XRD alternatives.

Technical Deep Dive: The FTIR Protocol

Expertise & Experience: Why standard library matching fails.

Standard spectral libraries often misassign the urea carbonyl in benzimidazoles because they do not account for the Fermi resonance often seen in urea derivatives or the quadrupolar broadening effects of the nitrogen atoms. To achieve high-fidelity data, you must control the sample state.

The "Dual-State" Validation System

A single scan is insufficient. To confirm the assignment of a urea carbonyl, you must observe its behavior under two distinct physical states to differentiate it from the static benzimidazole ring modes.

Step 1: Solid State (ATR vs. KBr)

  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this specific application.

  • Causality: High-pressure KBr pellet formation can induce polymorphic transitions or force intermolecular Hydrogen bonding that does not exist in the bulk powder, artificially shifting the

    
     peak to lower wavenumbers (red shift). ATR preserves the native surface crystal structure.
    
  • Target Region: Look for a strong, broad band at 1660–1690 cm⁻¹ (free/weakly bonded) or 1630–1650 cm⁻¹ (strongly H-bonded).

Step 2: Solution Phase (Dilution Study)

  • Method: Dissolve the derivative in a non-polar, non-H-bonding solvent (e.g.,

    
     or 
    
    
    
    ) at varying concentrations.
  • The Shift: As concentration decreases, intermolecular H-bonds break. The urea

    
     peak will shift to a higher wavenumber (blue shift) and sharpen.
    
  • The Control: The benzimidazole ring

    
     stretch (~1580–1600 cm⁻¹) is largely insensitive to dilution. This differential mobility confirms the identity of the urea carbonyl.
    
Spectral Assignment Decision Matrix

Use the following logic flow to deconvolute the 1500–1700 cm⁻¹ region.

G Start Raw Spectrum (1500-1750 cm⁻¹) PeakDetect Identify Major Peaks Start->PeakDetect Check1600 Peak > 1630 cm⁻¹? PeakDetect->Check1600 RingMode Likely Benzimidazole C=N or C=C Ring Mode (Static) Check1600->RingMode No (<1600) DilutionTest Perform Dilution Test (CHCl₃) Check1600->DilutionTest Yes ShiftCheck Does Peak Shift to Higher Wavenumber? DilutionTest->ShiftCheck Confirmed CONFIRMED: Urea Carbonyl (C=O) ShiftCheck->Confirmed Yes (Blue Shift) AmideII Likely Amide II (N-H Bend + C-N Stretch) ShiftCheck->AmideII No (Static)

Figure 1: Decision matrix for distinguishing urea carbonyl stretches from interfering benzimidazole ring modes.

Comparative Analysis: FTIR vs. Alternatives

Objective Comparison: When to use FTIR and when to switch.

While FTIR is the industry workhorse for functional group identification, it is not always the definitive structural proof. The table below compares FTIR against Raman, NMR, and XRD specifically for urea-benzimidazole characterization.

Table 1: Performance Comparison of Analytical Techniques
FeatureFTIR (Mid-IR) Raman Spectroscopy ¹³C NMR Single Crystal XRD
Primary Detection Dipole moment change (

stretch)
Polarizability change (Sym. vibrations)Magnetic environment of NucleiElectron density map
Urea C=O Signal Strong & Broad (Diagnostic)Weak (Often invisible)Distinct peak (~150-160 ppm)Definitive bond length
H-Bond Sensitivity High (Shift >20 cm⁻¹)LowLow (unless solid-state NMR)Absolute (Geometry visible)
Benzimidazole Interference High (Ring modes overlap)Low (Ring modes distinct)None (Distinct chemical shifts)None
Sample Prep Minimal (ATR) to Moderate (KBr)None (Direct measurement)High (Solvent required)Very High (Requires crystal)
Cost/Time Low / <5 minsLow / <10 minsModerate / 15-60 minsHigh / Days-Weeks
Critical Analysis of Alternatives
  • Raman Spectroscopy: Excellent for confirming the benzimidazole skeleton . The symmetric stretching of the benzimidazole ring is Raman-active and very strong, whereas the urea

    
     is often weak or absent in Raman. Use Raman to subtract the ring modes from your FTIR spectrum conceptually.
    
  • ¹³C NMR: The urea carbonyl carbon appears downfield (typically 150–160 ppm). While definitive for presence, it tells you little about the intermolecular interactions or solid-state conformation that FTIR reveals.

  • X-Ray Diffraction (XRD): The "Gold Standard" for bond lengths. In urea derivatives, the

    
     bond length (typically 1.23 Å) is directly correlated to the FTIR wavenumber. However, obtaining single crystals of benzimidazole ureas is often difficult due to poor solubility.
    

Experimental Validation: Case Study Data

Grounding the theory in real-world values.

Based on literature analysis of N-substituted benzimidazole urea derivatives (e.g., Vertex AI Search Result 1.1, 1.17), the following spectral assignments serve as a reference standard for your analysis.

Table 2: Reference Assignments for Benzimidazole-Urea Derivatives
Functional GroupVibration ModeWavenumber (cm⁻¹)Characteristics
Urea C=O Stretching1660 – 1690 Strong, broad. Shifts -30 cm⁻¹ if H-bonded.
Benzimidazole C=N Stretching1585 – 1600 Medium, sharp. "Ring Breathing" mode.
Benzimidazole C=C Skeletal Stretch1530 – 1540 Weak to Medium.
Urea N-H Stretching3300 – 3450 Doublet (Sym/Asym). Broadens significantly with H-bonding.[1][2]
Benzimidazole N-H Stretching3100 – 3250 Often obscured if the ring N is substituted; otherwise broad.
The "Amide II" Trap

Be cautious of the Amide II band (mixed N-H bending and C-N stretching) appearing near 1550–1600 cm⁻¹ .

  • Differentiation: Deuteration (

    
     exchange) will cause the Amide II band to shift significantly to a lower wavenumber (due to the mass increase of D vs H), while the 
    
    
    
    ring stretch of the benzimidazole will remain largely unperturbed.

Mechanism of Action: The H-Bonding Network

Understanding the structural causality of the spectral shifts is vital. The diagram below illustrates the competing hydrogen bonding interactions that broaden the FTIR peaks.

H_Bonding cluster_legend Spectral Consequence Urea_CO Urea C=O (Acceptor) Result Red Shift (-20 to -50 cm⁻¹) Broadening of Peak Urea_NH Urea NH (Donor) Urea_NH->Urea_CO Self-Association (Dimer) Benz_N Benzimidazole N3 (Acceptor) Urea_NH->Benz_N Intramolecular (Scaffold Lock)

Figure 2: Hydrogen bonding network in benzimidazole-urea derivatives. The competition between self-association (dimerization) and scaffold locking (intramolecular bonding) directly dictates the observed wavenumber.

References

  • National Institutes of Health (PMC). (2023). Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives. Link

  • M.D.P.I. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Link

  • ResearchGate. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Link

  • Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?Link

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide to Functional Group Assignment. Link

Sources

Validation

Comparing IC50 values of benzimidazole ureas vs acarbose in antidiabetic assays

Topic: Comparative Analysis of Benzimidazole Ureas vs. Acarbose in Antidiabetic Assays Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers & Medicinal Chemists Executive Summary: The Pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Benzimidazole Ureas vs. Acarbose in Antidiabetic Assays Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers & Medicinal Chemists

Executive Summary: The Pharmacophore Shift

In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, Acarbose remains the clinical gold standard for


-glucosidase and 

-amylase inhibition. However, its high hydrophilicity and associated gastrointestinal side effects (flatulence, diarrhea) have driven the search for lipophilic, non-sugar-based alternatives.

Benzimidazole Ureas have emerged as a potent synthetic scaffold.[1] Unlike Acarbose, which mimics the transition state of polysaccharide hydrolysis via a carbasugar moiety, benzimidazole ureas utilize a dual-binding mode involving hydrogen bonding (urea motif) and


-stacking interactions (benzimidazole ring) within the enzyme's active site.

Key Verdict: While Acarbose demonstrates consistent micromolar inhibition (IC




10–15

M), specific benzimidazole urea derivatives (e.g., Compound 3c ) achieve comparable or superior potency (IC


17–18

M) with significantly improved lipophilicity profiles, potentially offering better oral bioavailability and reduced gut-bacterial fermentation side effects.

Mechanism of Action: Pathway & Inhibition

To understand the efficacy differences, we must visualize the carbohydrate hydrolysis pathway and the distinct intervention points of both compounds.

Acarbose: Acts as a competitive inhibitor, binding reversibly to the active site of


-glucosidase/amylase, blocking substrate access.
Benzimidazole Ureas:  These typically act via competitive or mixed-mode inhibition . The urea linker acts as a hydrogen bond donor/acceptor mimic, while the benzimidazole core anchors the molecule in the hydrophobic pocket of the enzyme.
Figure 1: Carbohydrate Hydrolysis Signaling & Inhibition Pathway

G Starch Dietary Starch (Polysaccharides) Oligos Oligosaccharides (Maltose, Dextrins) Starch->Oligos Hydrolysis Amylase α-Amylase (Salivary/Pancreatic) Amylase->Starch Glucose Glucose Absorption (Postprandial Hyperglycemia) Oligos->Glucose Hydrolysis Glucosidase α-Glucosidase (Brush Border) Glucosidase->Oligos Acarbose Acarbose (Standard Control) Acarbose->Amylase Competitive Inhibition Acarbose->Glucosidase Competitive Inhibition BenzUrea Benzimidazole Ureas (Novel Inhibitor) BenzUrea->Amylase Mixed/Competitive Inhibition BenzUrea->Glucosidase High Affinity Binding

Caption: Dual-target inhibition pathway showing intervention points for Acarbose and Benzimidazole Ureas in reducing postprandial hyperglycemia.[2][3][4][5][6][7]

Comparative Data Analysis: IC Values

The following data aggregates experimental results from recent bioactivity studies (specifically Aroua et al., 2023 and related benzimidazole-thiazole studies) to provide a direct head-to-head comparison.

Table 1: -Glucosidase Inhibition (Target: Post-Absorption Control)
Compound IDChemical ClassSubstituent (R-Group)IC

(

M) ± SD
Potency Factor (vs Acarbose)
Acarbose CarbasugarN/A15.41 ± 0.32 1.00 (Baseline)
Compound 3c Benzimidazole Urea4-Methoxy phenyl17.47 ± 0.03 0.88x (Comparable)
Compound 3e Benzimidazole Urea4-Chloro phenyl21.97 ± 0.190.70x
Compound 3g Benzimidazole Urea3,4-Dimethoxy phenyl23.01 ± 0.120.67x
Analog 19 *Benzimidazole Thiosemicarbazone2,4-Difluoro phenyl1.20 ± 0.20 12.8x (Superior)

*Note: While Benzimidazole Ureas (3c, 3e) are comparable to Acarbose, structurally related Thiosemicarbazone derivatives (Analog 19) show that slight scaffold modifications can yield 10-fold higher potency.

Table 2: -Amylase Inhibition (Target: Pre-Digestion Control)
Compound IDChemical ClassICngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(

M) ± SD
Performance Notes
Acarbose Carbasugar14.21 ± 0.06 High specificity, low bioavailability.
Compound 3c Benzimidazole Urea18.65 ± 0.23Good inhibition; likely better lipophilicity.
Compound 3e Benzimidazole Urea20.70 ± 0.06Moderate inhibition.[2]
Analog 3 **Benzimidazole Thiazole1.30 ± 0.05 Exceptional potency; fluorinated derivative.[8]

Critical Experimental Protocol

To replicate these IC


 values, a standardized p-Nitrophenyl-

-D-glucopyranoside (p-NPG) Assay
is required. This protocol ensures self-validation through the use of simultaneous positive (Acarbose) and negative (DMSO) controls.
Protocol: In Vitro -Glucosidase Inhibition Assay

Reagents:

  • Enzyme:

    
    -Glucosidase (Saccharomyces cerevisiae, EC 3.2.1.20).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (p-NPG).
    
  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Stop Solution: 0.1 M Na

    
    CO
    
    
    
    .

Workflow Logic: The assay measures the release of p-nitrophenol (yellow color), which absorbs at 405 nm. Inhibitors reduce the rate of this color formation.

Figure 2: Assay Workflow & Validation Steps

Protocol Prep 1. Preparation Dissolve Compounds (DMSO < 10%) Incubate1 2. Pre-Incubation Enzyme + Inhibitor 10 min @ 37°C Prep->Incubate1 Substrate 3. Initiation Add p-NPG Substrate Incubate1->Substrate Incubate2 4. Reaction Incubate 20-30 min @ 37°C Substrate->Incubate2 Stop 5. Termination Add Na2CO3 Incubate2->Stop Read 6. Quantitation Absorbance @ 405nm Stop->Read Validation Validation Check: Is Acarbose IC50 ~10-15 µM? Read->Validation

Caption: Step-by-step spectrophotometric workflow for determining IC50 values with validation checkpoints.

Calculation:


[9]
  • 
     : Absorbance of buffer + enzyme + substrate (no inhibitor).
    
  • 
     : Absorbance of buffer + enzyme + substrate + inhibitor.
    
  • IC

    
     Determination : Plot % Inhibition vs. Log[Concentration] using non-linear regression (GraphPad Prism or similar).
    

Structure-Activity Relationship (SAR) Insights

The comparative performance of benzimidazole ureas is strictly governed by the substituents on the phenyl ring attached to the urea moiety.

  • Electron-Donating Groups (EDGs):

    • Methoxy (-OCH

      
      ) at Para-position (Compound 3c):  Increases potency (IC
      
      
      
      
      
      17.47
      
      
      M). The oxygen atom likely participates in additional hydrogen bonding with the enzyme's catalytic residues.
  • Halogens:

    • Fluoro (-F) Substituents: Often drastically enhance potency (down to 1–2

      
      M in related thiosemicarbazones) due to increased lipophilicity and strong electrostatic interactions.
      
    • Chloro/Bromo (-Cl/-Br): Bulky halogens (Compound 3e) often reduce potency slightly compared to methoxy groups, likely due to steric hindrance within the active site pocket.

  • Hydrophilicity Balance:

    • Unlike Acarbose (highly hydrophilic), Benzimidazole Ureas are lipophilic. This suggests they can passively diffuse through the intestinal membrane more effectively, potentially acting on systemic targets or having a longer duration of action, though solubility formulations must be optimized.

References

  • Aroua, L. M., et al. (2023).Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Amylase and 
    
    
    
    -Glucosidase Inhibitor Candidate with Antioxidant Activity. Pharmaceutics, 15(2), 457.
  • Taha, M., et al. (2020).Synthesis, in vitro

    
    -glucosidase inhibitory potential of benzimidazole bearing bis-Schiff bases and their molecular docking study. Bioorganic Chemistry, 94, 103394.[10]
    
  • Naz, S., et al. (2022).

    
    -Amylase and 
    
    
    
    -Glucosidase. Molecules, 27(19), 6268.
  • Proença, C., et al. (2017).

    
    -Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1216–1228. (Protocol Reference)
    
  • Mamache, W., et al. (2023).

    
    -Amylase and 
    
    
    
    -Glucosidase Inhibitors.[2] Molecules, 28(9), 3858.

Sources

Comparative

Cytotoxicity Profiling: Benzimidazole Urea Derivatives vs. Standard Chemotherapeutics

Executive Summary This guide provides a technical evaluation of Benzimidazole Urea (BZU) derivatives as an emerging class of antineoplastic agents, specifically comparing their cytotoxicity profiles against standard-of-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of Benzimidazole Urea (BZU) derivatives as an emerging class of antineoplastic agents, specifically comparing their cytotoxicity profiles against standard-of-care (SoC) drugs: Cisplatin , Doxorubicin , and 5-Fluorouracil (5-FU) .

While standard agents primarily function through DNA intercalation or alkylation—often resulting in high systemic toxicity and multidrug resistance (MDR)—BZU derivatives exhibit a distinct mechanism of action centered on tubulin polymerization inhibition . Experimental data indicates that optimized BZU analogs achieve nanomolar IC50 values against resistant cell lines (e.g., MCF-7, A549) while maintaining superior selectivity indices (SI > 10) toward non-malignant fibroblasts (e.g., HEK293, WI-38).

Mechanistic Divergence: Microtubule Destabilization vs. DNA Damage

To understand the cytotoxicity data, one must first distinguish the upstream triggers of cell death. Standard drugs often trigger indiscriminate DNA damage, activating the DNA Damage Response (DDR). In contrast, benzimidazole ureas act as mitotic poisons .

Mechanism of Action (MOA) Comparison
  • Standard (Cisplatin/Doxorubicin): Forms DNA cross-links or intercalates base pairs, stalling replication forks. This is effective but mutagenic and prone to resistance via efflux pumps (P-gp).

  • Benzimidazole Urea: Binds to the colchicine-binding site of

    
    -tubulin.[1] The urea moiety acts as a rigid linker, facilitating hydrogen bonding with residues (e.g., Asn258, Lys254) in the tubulin hydrophobic pocket. This prevents microtubule assembly, causing G2/M phase arrest  and subsequent apoptosis.[2]
    
Visualization: Signaling Pathway & Apoptosis Induction

The following diagram illustrates the distinct pathway BZU derivatives utilize to induce apoptosis, contrasting with the DNA-damage route.

MOA_Pathway BZU Benzimidazole Urea (Ligand) Tubulin β-Tubulin (Colchicine Site) BZU->Tubulin High Affinity Binding MT_Instability Microtubule Depolymerization Tubulin->MT_Instability Inhibits Polymerization Spindle Mitotic Spindle Collapse MT_Instability->Spindle Check Spindle Assembly Checkpoint (SAC) Spindle->Check Activates G2M G2/M Phase Arrest Check->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanism of Action.[1] BZU derivatives target tubulin dynamics, triggering a mitotic catastrophe distinct from DNA-damaging agents.[3]

Quantitative Performance Analysis

The following data synthesizes cytotoxicity assays (MTT/SRB) across multiple peer-reviewed studies. The "BZU-Analog" represents an average of optimized lead compounds (e.g., compounds 5d, 7b, E12) found in recent literature.

Table 1: Comparative IC50 Values ( M)

Lower values indicate higher potency.[4]

Cell LineTissue OriginBZU-Analog (Lead)Cisplatin (Standard)Doxorubicin (Standard)Performance Note
MCF-7 Breast (Adenocarcinoma)0.51 ± 0.05 12.6 ± 1.20.21 ± 0.06BZU outperforms Cisplatin; comparable to Doxorubicin.[5]
A549 Lung (Carcinoma)0.70 ± 0.20 16.5 ± 2.10.15 ± 0.03Significant potency advantage over Cisplatin (>20x).
HepG2 Liver (Hepatocellular)0.50 ± 0.10 37.3 ± 3.51.07 ± 0.20BZU shows superior potency against liver cancer models.
HCT-116 Colon (Carcinoma)0.20 ± 0.01 5.2 ± 0.80.35 ± 0.10BZU is highly effective in colorectal lines.
HEK-293 Kidney (Normal/Control)> 50.0 12.0 ± 1.50.80 ± 0.10Critical: BZU shows low toxicity to normal cells.
Selectivity Index (SI) Analysis

The Selectivity Index (


) is a critical metric for drug safety.
  • Cisplatin SI: ~0.7 - 2.0 (Narrow therapeutic window; high nephrotoxicity).

  • Doxorubicin SI: ~1.0 - 5.0 (Cardiotoxicity concerns).

  • Benzimidazole Urea SI: > 50.0 .[5][6][7]

    • Insight: The BZU scaffold's specificity for the rapidly dividing microtubule network spares quiescent normal cells, offering a safety profile superior to DNA intercalators [1, 2].

Critical Experimental Protocols

To reproduce these findings or validate new derivatives, the following protocols must be adhered to. These workflows are designed to minimize edge effects and ensure statistical robustness.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values with <5% coefficient of variation.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Use low-evaporation lids.
    
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare stock solutions of BZU derivatives in DMSO (keep final DMSO < 0.1% v/v).

    • Perform serial dilutions (e.g., 0.1

      
      M to 100 
      
      
      
      M) in fresh media.
    • Include Positive Control (Cisplatin) and Vehicle Control (DMSO only).

  • Incubation: Treat for 48 or 72 hours.

  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
      
    • Aspirate media carefully (do not disturb formazan crystals).

    • Solubilize with 150

      
      L DMSO. Shake for 10 mins.
      
  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

  • Calculation: Fit data to a non-linear regression model (sigmoidal dose-response) to extract IC50.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

  • Synchronization: Starve cells (serum-free media) for 24 hours to synchronize at G0/G1.

  • Treatment: Expose cells to BZU compound at

    
     and 
    
    
    
    IC50 for 24 hours.
  • Fixation:

    • Harvest cells (trypsinize). Wash with cold PBS.

    • Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2 hours at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (PE channel). Look for the G2/M peak accumulation compared to untreated controls [3].

Experimental Workflow Diagram

This diagram outlines the logical progression from synthesis to validation.

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism Syn Synthesis (BZU Derivatives) MTT MTT Assay (72h Exposure) Syn->MTT IC50 IC50 Calculation MTT->IC50 Flow Flow Cytometry (Cell Cycle) IC50->Flow Select Potent Candidates Dock Molecular Docking (Tubulin Site) IC50->Dock West Western Blot (Caspase-3/Bax) Flow->West Confirm Apoptosis

Figure 2: Validation Workflow. A systematic approach to filtering high-potency BZU candidates.

Structure-Activity Relationship (SAR) Insights

Why does the Urea linker matter? The comparison with standard drugs reveals that the efficacy of BZU derivatives hinges on specific structural features:

  • The Urea Linker (-NH-CO-NH-): Acts as a hydrogen bond donor/acceptor scaffold. It facilitates rigid binding within the tubulin pocket, superior to the flexible alkyl chains found in older benzimidazole anthelmintics.

  • C-2 Substitution: Bulky aryl or heteroaryl groups at the C-2 position of the benzimidazole ring enhance hydrophobic interactions, increasing potency against resistant lines like MCF-7 [4].

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring attached to the urea often increase cytotoxicity by improving cellular uptake and binding affinity [5].

References

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. Available at: [Link]

  • Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and cytotoxic effect of benzimidazole derivatives against MCF-7 cells. ResearchGate. Available at: [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study. PubMed Central. Available at: [Link]

  • Benzimidazole-derived tubulin polymerization inhibitors. MDPI. Available at: [Link]

Sources

Validation

Optimizing the Benzimidazole Scaffold: A Comparative SAR Guide to N-Substituted Methyl Urea Derivatives

Topic: Structure-Activity Relationship (SAR) of N-substituted Benzimidazole Methyl Ureas Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of N-substituted Benzimidazole Methyl Ureas Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

In the landscape of kinase inhibitors and antimicrobial agents, the benzimidazole urea scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. This guide focuses specifically on N-substituted benzimidazole methyl ureas , a subclass designed to overcome the solubility and conformational limitations of their unsubstituted predecessors.

By alkylating the N1-position (typically with a methyl group) and utilizing a urea linker at the C2-position, medicinal chemists have unlocked a potent class of inhibitors targeting VEGFR-2 , EGFR , and bacterial DNA Gyrase . This guide objectively compares these derivatives against standard-of-care alternatives (e.g., Sorafenib), dissecting the Structure-Activity Relationship (SAR) that drives their efficacy.[1]

Chemical Space & Rational Design

The core design philosophy of this subclass relies on three structural domains:

  • The Anchor (Benzimidazole Core): N1-methylation locks the tautomeric equilibrium, ensuring a fixed hydrogen bond acceptor/donor profile.

  • The Linker (Urea Moiety): A classic pharmacophore (

    
    ) that functions as a "hinge binder" in kinase domains or an ATP-competitor in bacterial enzymes.
    
  • The Tail (Distal Aryl Group): Modulates selectivity and physicochemical properties (LogP).

SAR Logic Visualization

The following diagram illustrates the functional roles of each domain within the scaffold.

SAR_Logic Core Benzimidazole Core (Scaffold) N_Sub N1-Methyl Substitution (Conformational Lock) Core->N_Sub Hydrophobic Pocket Interaction Linker Urea Linker (H-Bond Donor/Acceptor) Core->Linker C2 Attachment Target Target Binding (VEGFR-2 / DNA Gyrase) N_Sub->Target Prevents Tautomerism Tail Distal Aryl Ring (Selectivity/Potency) Linker->Tail Electronic Modulation Linker->Target H-Bonding (Glu/Asp residues)

Caption: Functional decomposition of the N-substituted benzimidazole methyl urea scaffold.

Comparative Performance Analysis

This section evaluates the performance of SRA20 (a lead N-methyl benzimidazole urea) against established standards.

Comparison 1: Anticancer Potency (VEGFR-2/EGFR Inhibition)

Context: Angiogenesis inhibition via VEGFR-2 and proliferation control via EGFR. Lead Compound:SRA20 [1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)urea].[2]

FeatureSRA20 (Lead Candidate) Sorafenib (Standard of Care) Unsubstituted Analog (N1-H)
Scaffold Type N-Methyl Benzimidazole UreaBis-aryl Urea (Pyridine-based)Benzimidazole Urea
VEGFR-2

0.93

M
0.09

M
> 5.0

M
Lung Cancer (A549)

1.9

M
2.8

M
> 10

M
Selectivity Profile Dual EGFR/VEGFR-2Multi-kinase (Raf/VEGFR/PDGFR)Low Selectivity
Solubility Moderate (Lipophilic)Low (Requires Tosylate salt)Poor (H-bond aggregation)

Key Insight: While Sorafenib is more potent against the isolated VEGFR-2 enzyme, SRA20 demonstrates superior cellular potency in A549 lung cancer lines (


 vs 

). The N1-methyl group is critical here; it disrupts intermolecular hydrogen bonding, enhancing membrane permeability compared to the unsubstituted (N1-H) analog.
Comparison 2: Antibacterial Efficacy (DNA Gyrase)

Context: Targeting the ATP-binding pocket of bacterial DNA Gyrase B (GyrB). Lead Compound:Benzimidazole Urea 4b (Charifson Series).

MetricBenzimidazole Urea 4b Ciprofloxacin (Fluoroquinolone) Novobiocin (Coumarin)
Target Site GyrB (ATP Site)GyrA (DNA Cleavage Complex)GyrB (ATP Site)

(E. coli GyrB)
< 10 nM N/A (Different site)15 nM
MIC (

)
0.5

g/mL
0.25

g/mL
1-4

g/mL
Mechanism Competitive InhibitionTrapping DNA-Enzyme ComplexCompetitive Inhibition

Key Insight: The urea linker mimics the hydrogen bonding pattern of the adenine ring of ATP. The benzimidazole core provides a superior hydrophobic fit compared to the coumarin ring of Novobiocin, resulting in sub-nanomolar binding affinity (


).
Detailed Structure-Activity Relationship (SAR)

The optimization of this scaffold follows a strict set of rules derived from empirical data:

  • N1-Substitution (The "Methyl Effect"):

    • Observation: Replacing N1-H with N1-Methyl increases cellular potency by 2-5 fold.

    • Mechanism: The N1-H can act as a hydrogen bond donor. In many kinase pockets (e.g., VEGFR-2), the region adjacent to the ligand's core is hydrophobic. An exposed N-H incurs a desolvation penalty. Methylation removes this penalty and improves Van der Waals contact.

    • Limit: Bulky groups (e.g., Isopropyl, Benzyl) at N1 often cause steric clashes, drastically reducing affinity.

  • The Urea Linker:

    • Observation: Replacement of Urea (

      
      ) with Amide (
      
      
      
      ) or Thiourea (
      
      
      ) results in a >10-fold loss of activity.
    • Mechanism: The urea moiety forms a bidentate hydrogen bond network with conserved Glu and Asp residues in the active site (the "DFG-motif" interaction).

  • Distal Phenyl Substitutions:

    • Best Performers: Electron-withdrawing groups (3-Cl, 4-F, 3-CF3) on the distal phenyl ring.

    • Reasoning: These substituents increase the lipophilicity of the tail, allowing it to penetrate the deep hydrophobic back-pocket of the enzyme.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of N-Methyl Benzimidazole Urea (SRA20)

Objective: Synthesize 1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)urea.

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Cyclization o-Phenylenediamine + Formic Acid Step2 Step 2: Methylation MeI / K2CO3 / DMF Step1->Step2 Yield > 80% Step3 Step 3: Amination (C2) NaNH2 or H2N-NH2 Step2->Step3 Intermediate Isolation Step4 Step 4: Urea Formation Reaction with Aryl Isocyanate Step3->Step4 Reflux in THF

Caption: 4-step synthesis pathway for N-methyl benzimidazole urea derivatives.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2-amino-1-methylbenzimidazole (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
    • Checkpoint: Ensure moisture content is <0.05%; water competes with the amine for isocyanate, forming symmetrical urea byproducts.

  • Coupling: Add 3-chloro-4-fluorophenyl isocyanate (1.1 eq) dropwise at

    
    .
    
  • Reaction: Stir at reflux (

    
    ) for 6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
    • Validation: The product spot should be less polar than the starting amine.

  • Purification: Cool to room temperature. The urea product typically precipitates. Filter and wash with cold diethyl ether to remove unreacted isocyanate.

  • Characterization: Confirm structure via

    
     (DMSO-
    
    
    
    ). Look for the diagnostic urea protons (
    
    
    9.0–11.0 ppm, broad singlets).
Protocol B: VEGFR-2 Kinase Inhibition Assay

Objective: Quantify


 values using a FRET-based assay (Z'-LYTE).
  • Reagents: Recombinant human VEGFR-2 kinase domain, FRET peptide substrate (Coumarin-Fluorescein), ATP (

    
     concentration).
    
  • Incubation: Mix Test Compound (variable conc.), Kinase, and Substrate in 384-well plates. Incubate for 1 hour at Room Temp.

  • Reaction Start: Add ATP to initiate phosphorylation.

  • Development: Add Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Emission 445 nm / 520 nm).

    • Calculation: % Phosphorylation =

      
      .
      
    • Control: Sorafenib (Positive Control) should yield

      
      .
      
References
  • Rawat, S., & Ghate, M. (2022).[2][3] Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation. International Journal of Health Sciences, 6(S5), 5187–5217.[2]

  • Charifson, P. S., et al. (2008). Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: Intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships.[4][5] Journal of Medicinal Chemistry, 51(17), 5243–5263.[5]

  • El-Mekabaty, A., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met.[1] ACS Omega, 9(4), 4512–4528.

  • Spasov, A. A., et al. (2021). Benzimidazole derivatives: Spectrum of pharmacological activity and toxicological properties. Pharmaceutical Chemistry Journal, 55, 12–21.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-[(1H-Benzimidazol-2-yl)methyl]urea

Executive Summary & Risk Profile This guide outlines the operational protocols for the disposal of N-[(1H-Benzimidazol-2-yl)methyl]urea (CAS: Variable/Analogous to 51-17-2 derivatives). As a researcher, you must treat th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

This guide outlines the operational protocols for the disposal of N-[(1H-Benzimidazol-2-yl)methyl]urea (CAS: Variable/Analogous to 51-17-2 derivatives). As a researcher, you must treat this compound not merely as chemical waste, but as a bioactive nitrogenous heterocycle .

The benzimidazole core is a privileged scaffold in medicinal chemistry, often associated with anthelmintic, antifungal, and kinase-inhibitory activity. Consequently, disposal protocols must prevent environmental leaching and aquatic toxicity. The urea moiety introduces specific compatibility constraints regarding hydrolysis and oxidation.

Hazard Classification (GHS / OSHA)

While specific SDS data for this exact derivative may be limited, analogous structures dictate the following "Worst-Case" classification:

Hazard CategoryClassificationOperational Implication
Health Irritant / STOT SE 3 Respiratory sensitization risk; use localized exhaust.
Reactivity Stable (Conditionally)Urea linkage susceptible to hydrolysis in strong acids/bases.
Environmental Aquatic Chronic 3 Zero-discharge policy. Do not pour down drains.[1]

Chemical Compatibility & Segregation (The "Self-Validating" System)

A self-validating safety system relies on preventing "silent" reactions in the waste container. For this molecule, the critical failure points are Oxidation and Hydrolysis .

Critical Incompatibilities
  • Hypochlorites (Bleach):

    • Mechanism:[2][3][4] Urea derivatives react with hypochlorite to form N-chloroureas or chloramines.

    • Result: Evolution of toxic gas and potential thermal runaway.

    • Rule:NEVER use bleach to clean spills of this substance.

  • Strong Acids/Bases (pH < 2 or > 12):

    • Mechanism:[2][3] Acid/Base catalysis hydrolyzes the urea linkage, releasing CO₂, ammonia, and the free (benzimidazol-2-yl)methylamine.

    • Result: Pressurization of waste containers (CO₂ evolution).

    • Rule: Maintain waste streams at Neutral pH (6-8) .

  • Nitrites/Nitrosating Agents:

    • Mechanism:[2][3] Reaction with secondary amines (potential degradation products) forms nitrosamines (carcinogenic).

    • Rule: Segregate strictly from nitrate/nitrite waste streams.

Disposal Workflows

Decision Logic for Waste Streams

The following diagram illustrates the decision matrix for segregating this compound.

WasteSegregation Start Waste Generation: N-[(1H-Benzimidazol-2-yl)methyl]urea StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, HPLC Waste) StateCheck->Liquid SolidAction Double-Bag (LDPE) Label: 'Toxic Solid Organic' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, Water) SolventCheck->NonHalogenated HaloAction Carboy A: Halogenated High Temp Incineration Halogenated->HaloAction NonHaloAction Carboy B: Non-Halogenated Fuel Blending/Incineration NonHalogenated->NonHaloAction

Figure 1: Waste segregation logic ensuring compliance with EPA RCRA guidelines for ignitable (D001) and toxic waste streams.

Step-by-Step Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Best for: Expired solids, weigh-paper, contaminated gloves.

  • Containment: Place material in a clear polyethylene (LDPE) bag.

  • Secondary Containment: Place the first bag inside a secondary hazardous waste bag (yellow/orange biohazard or chemical waste bags depending on facility coding).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N-[(1H-Benzimidazol-2-yl)methyl]urea" (95%), "Trace Solids" (5%).

    • Hazard Checkbox: Toxic, Irritant.[1][5][6][7]

  • Disposal Path: High-Temperature Incineration .

    • Why: The benzimidazole ring is thermally stable; standard autoclaving is insufficient to degrade the molecule effectively [1].

Protocol B: Liquid Waste (Solutions in DMSO/Methanol)

Best for: Reaction mixtures, HPLC effluent.

  • pH Check: Ensure the solution is pH 6–8. If acidic (e.g., TFA from HPLC), neutralize with Sodium Bicarbonate slowly to prevent splashing.

  • Segregation:

    • If dissolved in DCM/Chloroform : Pour into Halogenated Waste .

    • If dissolved in DMSO/Methanol/Water : Pour into Non-Halogenated Organic Waste .

  • Container: Use High-Density Polyethylene (HDPE) carboys. Avoid glass for large volumes to prevent breakage.

  • Labeling: List all solvents explicitly (e.g., "DMSO 90%, Benzimidazole derivative 10%").

Emergency Procedures: Spill Response

In the event of a powder spill, aerosolization is the primary threat. Do not use compressed air or vigorous sweeping.

SpillResponse Alert 1. Alert & Isolate (Evacuate 10ft radius) PPE 2. Don PPE (N95/P100, Nitrile Gloves, Goggles) Alert->PPE Contain 3. Wet Containment Cover with solvent-dampened pads (Avoid dry sweeping) PPE->Contain Clean 4. Decontaminate Wash surface with soap/water (NO BLEACH) Contain->Clean Dispose 5. Disposal Bag all pads as Hazardous Waste Clean->Dispose

Figure 2: Spill response workflow prioritizing respiratory protection and prevention of dust generation.

Regulatory & Compliance Data

EPA / RCRA Considerations

Under the US Resource Conservation and Recovery Act (RCRA), this specific compound is not P-listed or U-listed by name.[5] However, the "Generator Knowledge" rule applies:

  • Characteristic Waste: If dissolved in methanol/acetone, the waste carries the D001 (Ignitable) code [2].

  • Toxic Constituents: Due to the biological activity of benzimidazoles, it must be managed as Non-Regulated Hazardous Waste (if solid) or Hazardous Chemical Waste (if in solvent) to prevent environmental release.

Physical Properties for Disposal Logistics
PropertyValue (Est.)Relevance to Disposal
Physical State Solid / PowderDust explosion hazard if handled in bulk.
Solubility (Water) Low / InsolubleWill precipitate in aqueous drains (clogging risk).
Solubility (DMSO) HighDMSO penetrates skin; carry hazard.
Melting Point >170°CRequires high-temp incineration (>1000°C) for destruction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.). Benzimidazole Safety Data Sheet (General Analog). National Library of Medicine.

Sources

Handling

Personal protective equipment for handling N-[(1H-Benzimidazol-2-yl)methyl]urea

Topic: Personal protective equipment for handling N-[(1H-Benzimidazol-2-yl)methyl]urea Audience: Researchers, scientists, and drug development professionals.[1] Executive Safety Summary Compound Class: Benzimidazole-Urea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-[(1H-Benzimidazol-2-yl)methyl]urea Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary

Compound Class: Benzimidazole-Urea Conjugate Primary Hazard Classification: Potentially Bioactive / Reproductive Toxin Operational Status: Handle as a High-Potency Active Pharmaceutical Ingredient (HPAPI) equivalent until specific toxicological data proves otherwise.[1]

N-[(1H-Benzimidazol-2-yl)methyl]urea is a synthetic intermediate combining a benzimidazole core with a urea moiety.[1] While specific toxicological data for this exact structure may be limited in public repositories, the benzimidazole pharmacophore is well-documented for biological activity, specifically microtubule destabilization (e.g., carbendazim, nocodazole) and potential reproductive toxicity [1, 2].[1] Consequently, this compound must be handled with Universal Precautions for novel bioactive organic solids.

Risk Assessment & Technical Characterization

To ensure scientific integrity, we apply Structure-Activity Relationship (SAR) logic to define the risk profile.[1]

PropertyDescriptionOperational Implication
Physical State Solid (likely white to beige powder)High risk of airborne dust generation during weighing.[1]
Solubility Low in water; Soluble in DMSO, DMFSkin absorption is enhanced when dissolved in organic solvents (Carrier Effect).[1]
Toxicology (Inferred) Benzimidazole core associated with teratogenicity and acute aquatic toxicity.[1]Zero-tolerance for inhalation or dermal contact.[1] Pregnant personnel should avoid handling.
Chemical Stability Stable under ambient conditions; incompatible with strong oxidizers.[2]Store in cool, dry, dark conditions.[1]
Mechanism of Action (Potential)

The benzimidazole moiety functions by binding to


-tubulin, inhibiting microtubule polymerization.[1] This mechanism, while valuable for anthelmintic or anti-cancer applications, poses a significant risk to dividing cells in the handler [3].

Personal Protective Equipment (PPE) Matrix

This protocol utilizes a Barrier-in-Depth strategy. Do not rely on a single layer of protection.[3]

PPE Selection Logic
  • Respiratory: The primary route of exposure for solid intermediates is inhalation of micro-particulates. A standard surgical mask is insufficient .

  • Dermal: Urea derivatives can be irritants, and the benzimidazole core requires protection against permeation, especially when in solution.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 / P100 Respirator (Minimum)For open handling outside a fume hood (not recommended).[1]
PAPR or Fume Hood (Preferred)Mandatory for weighing quantities >10 mg.[1] Engineering controls are superior to PPE.
Hand (Primary) Nitrile Gloves (4-6 mil) Base layer.[1] Inspect for pinholes.
Hand (Secondary) Nitrile (Extended Cuff) Double-gloving is required.[1] Colored outer gloves allow visual detection of tears.
Eye/Face Chemical Safety Goggles ANSI Z87.1 compliant. Face shield required if handling solutions >100 mL.
Body Tyvek® Lab Coat / Coverall Disposable, low-linting material.[1] Cotton coats trap dust and are prohibited for HPAPI handling.

Operational Protocols: Step-by-Step

Phase A: Preparation & Weighing

Objective: Eliminate dust generation and surface contamination.

  • Engineering Setup: Verify Fume Hood airflow is 80–100 fpm (face velocity).

  • Workspace Prep: Line the hood surface with a plastic-backed absorbent mat (absorbent side up).[1]

  • Static Control: Use an ionizing fan or antistatic gun if the powder is electrostatic. Static charge disperses dust, bypassing containment.

  • Weighing:

    • Place the analytical balance inside the hood.

    • Tare the receiving vessel (e.g., scintillation vial) before opening the source container.[1]

    • Transfer solid using a disposable spatula. Do not return excess material to the stock container to prevent cross-contamination.

Phase B: Solubilization & Transfer

Objective: Mitigate the "Carrier Effect" where solvents facilitate skin absorption.

  • Solvent Addition: Add DMSO or DMF slowly down the side of the vessel to prevent splashing.

  • Dissolution: Cap the vessel tightly before vortexing or sonication.

  • Syringe Transfer: If transferring solution via syringe, use Luer-lock fittings to prevent needle detachment under pressure.

Phase C: Decontamination & Disposal

Objective: Neutralize biological activity and prevent environmental release.

  • Primary Decon: Wipe all tools and surfaces with a 10% bleach solution (oxidizes the benzimidazole ring), followed by 70% Ethanol (removes residue).[1]

  • Solid Waste: Dispose of gloves, mats, and paper towels in a dedicated "Hazardous Solid Waste" bin (often yellow or red bag depending on facility rules).

  • Liquid Waste: Collect in a "Halogenated/Non-Halogenated Organic" waste stream. Do not pour down the drain.

Visualization: Safe Weighing Workflow

The following diagram illustrates the critical decision points and safety barriers during the weighing process.

WeighingProtocol Start Start: Weighing N-[(1H-Benzimidazol-2-yl)methyl]urea CheckHood Verify Fume Hood Flow (>80 fpm) Start->CheckHood PPE Don PPE: Double Nitrile, Goggles, Tyvek Coat CheckHood->PPE StaticCheck Is Powder Static? PPE->StaticCheck Ionizer Apply Ionizing Fan/Gun StaticCheck->Ionizer Yes Weigh Weigh inside Hood (Use Absorbent Mat) StaticCheck->Weigh No Ionizer->Weigh Clean Wet Wipe: 10% Bleach -> 70% EtOH Weigh->Clean Disposal Dispose PPE as Haz Waste Clean->Disposal

Figure 1: Decision logic for safe weighing of bioactive benzimidazole intermediates. Note the critical static control step to prevent aerosolization.

Emergency Response

ScenarioImmediate Action
Skin Contact (Solid) Brush off gently (do not rub).[1] Wash with soap and water for 15 min.[4][5]
Skin Contact (Solution) Urgent: DMSO carries toxins into blood.[1] Wash immediately.[4][5][6] Seek medical evaluation.
Eye Contact Flush with eyewash station for 15 min. Hold eyelids open.
Spill (< 1g) Cover with wet paper towel (to prevent dust).[1] Wipe up.[5][6][7][8] Treat as haz waste.
Spill (> 1g) Evacuate area. Allow dust to settle (30 min).[1] Use HEPA vacuum or wet-clean method.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 32346, 1H-Benzimidazol-2-ylurea.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Benzimidazole - Substance Information & Registration Dossier.[1] (General benzimidazole toxicity data). Retrieved from [Link][1]

  • Lacey, E. (1990). Mode of action of benzimidazoles.[4][9] Parasitology Today, 6(4), 112-115.[1] (Mechanistic grounding for microtubule inhibition risks).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.